Thymol Blue
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
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CAS No. |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thymol blue | |
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| Record name | Thymol blue | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
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| Record name | Thymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
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| Record name | THYMOL BLUE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Thymol Blue chemical structure and properties
An In-depth Technical Guide to Thymol (B1683141) Blue: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and experimental analysis of thymol blue, a vital pH indicator in various scientific applications.
Chemical Structure and Identification
This compound, also known as thymolsulfonphthalein, is a brownish-green or reddish-brown crystalline powder.[1] Its chemical structure is based on a triphenylmethane (B1682552) framework, specifically a sulfonphthalein dye.
IUPAC Name: 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)phenol] S,S-dioxide[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is characterized by the following quantitative properties:
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₅S[3] |
| Molecular Weight | 466.59 g/mol [3] |
| Melting Point | 221-224 °C (decomposes)[4] |
| pKa₁ | 1.65[4] |
| pKa₂ | 8.90[4] |
| pH Transition Range 1 | pH 1.2 (red) to pH 2.8 (yellow)[2] |
| pH Transition Range 2 | pH 8.0 (yellow) to pH 9.2 (blue)[2] |
| Solubility in Water | Insoluble[5] |
| Solubility in Alcohol | Soluble[5] |
| CAS Number | 76-61-9[3] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
Within 20 °C of the expected melting point (around 221 °C), the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Spectrophotometric Determination of pKa
The acid dissociation constants (pKa) of this compound can be accurately determined using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the acidic and basic forms of the indicator.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa ranges (pH 1-3 and pH 8-10) are prepared.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known mass of the indicator in ethanol.
-
Sample Preparation: A constant aliquot of the this compound stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different buffer solution.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelengths of maximum absorbance for the acidic and basic forms. For this compound, these are approximately 430 nm (yellow) and 594 nm (blue).[4]
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic and acidic forms is determined from the absorbance measurements.
Logical Relationships and Workflows
pH-Dependent Color Change Mechanism
This compound is a diprotic acid, meaning it can donate two protons. This results in three different forms, each with a distinct color, existing in equilibrium. The transitions between these forms are governed by the pH of the solution.
Caption: pH-dependent equilibrium of this compound.
Experimental Workflow for Acid-Base Titration
This compound is frequently used as an indicator in acid-base titrations. The following workflow outlines its use in the titration of a weak acid with a strong base.
Caption: Workflow for acid-base titration using this compound.
Synthesis of this compound
This compound is synthesized from thymol and o-sulfobenzoic acid anhydride.
Caption: Simplified synthesis workflow of this compound.
References
Thymol Blue: A Comprehensive Technical Guide to its pH Indicator Properties
For Researchers, Scientists, and Drug Development Professionals
Thymol Blue (Thymolsulfonephthalealein) is a versatile, diprotic acid-base indicator renowned for its two distinct pH transition ranges, making it a valuable tool in a variety of chemical and biological applications, from acid-base titrations to environmental monitoring and biochemical assays.[1][2] This technical guide provides an in-depth overview of its pH-dependent color changes, detailed experimental protocols for its preparation and use, and a visual representation of its acid-base equilibrium.
Core Properties and pH-Dependent Transitions
This compound is a brownish-green or reddish-brown crystalline powder that is sparingly soluble in water but soluble in alcohol and dilute alkali solutions.[3] Its utility as a pH indicator stems from its structural changes in response to varying hydrogen ion concentrations, which result in observable color shifts.[2] As a diprotic acid, this compound undergoes two separate protonation/deprotonation events, leading to three distinct colored forms: a red acidic form (H₂In), a yellow intermediate form (HIn⁻), and a blue basic form (In²⁻).[4]
These transitions occur over two well-defined pH ranges, providing clear visual cues for pH estimation. The first transition, from red to yellow, occurs in strongly acidic conditions, while the second, from yellow to blue, takes place in neutral to alkaline conditions.[1][3]
Quantitative Data Summary
The pH ranges and corresponding color changes of this compound are summarized in the table below. It is important to note that the exact transition range can be influenced by factors such as ionic strength and temperature.[5]
| pH Range | Color Change | Predominant Chemical Form | pKa |
| < 1.2 | Red | H₂In | ~1.65 |
| 1.2–2.8 | Red to Yellow | H₂In ⇌ HIn⁻ | |
| 2.8–8.0 | Yellow | HIn⁻ | |
| 8.0–9.6 | Yellow to Blue | HIn⁻ ⇌ In²⁻ | ~8.9 |
| > 9.6 | Blue | In²⁻ |
Note: pKa values are approximate and can vary with experimental conditions.[4][6]
Visualizing the Acid-Base Equilibrium of this compound
The sequential deprotonation of this compound can be represented as a logical pathway. The following diagram illustrates the transition between the different colored species as the pH of the solution increases.
Caption: Acid-base equilibrium pathway of this compound indicator.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
This protocol describes the preparation of a 0.1% (w/v) stock solution of this compound, suitable for general laboratory use as a pH indicator.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Heating plate (optional, for gentle warming)
Procedure:
-
Accurately weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.
-
Add 2.15 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.
-
Gently warm the mixture on a heating plate and stir until the this compound has completely dissolved. Avoid boiling.
-
Once dissolved, allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the prepared indicator solution in a well-sealed, light-resistant bottle.
Spectrophotometric Determination of this compound pKa Values
This method allows for the precise determination of the acid dissociation constants (pKa) of this compound by measuring the absorbance of its different forms at various pH values.
Equipment:
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Set of calibrated buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
Volumetric flasks and pipettes for accurate dilutions
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of buffer solutions with known pH values spanning the two transition ranges of this compound (e.g., from pH 1.0 to 3.5 for the first pKa and pH 7.5 to 10.5 for the second pKa).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer. This ensures the total indicator concentration is the same across all samples.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the acidic form (H₂In) by measuring the spectrum of this compound in a highly acidic solution (e.g., pH 1).
-
Determine the λmax for the intermediate form (HIn⁻) by measuring the spectrum at a pH where this form is predominant (e.g., pH 5).
-
Determine the λmax for the basic form (In²⁻) by measuring the spectrum in a highly alkaline solution (e.g., pH 11). The two key wavelengths for the second transition are typically around 435 nm (for HIn⁻) and 596 nm (for In²⁻).[7]
-
Measure the absorbance of each prepared buffer-indicator solution at the determined λmax values.
-
-
Data Analysis:
-
For each transition range, plot absorbance versus pH. The pKa value corresponds to the pH at the midpoint of the steep part of the resulting sigmoid curve.
-
Alternatively, for a more accurate determination, the Henderson-Hasselbalch equation can be applied. For the second transition, the ratio of the basic form (In²⁻) to the acidic form (HIn⁻) can be calculated from the absorbance values. A plot of log([In²⁻]/[HIn⁻]) versus pH will yield a straight line. The pKa is the pH at which log([In²⁻]/[HIn⁻]) = 0.
-
Applications in Research and Development
The dual-range capability of this compound makes it a versatile indicator in numerous scientific fields:
-
Acid-Base Titrations: It is particularly useful for titrations involving polyprotic acids or for determining two different equivalence points in a single titration.[8]
-
Biochemical Assays: Many enzymatic reactions are highly pH-dependent. This compound can be used to monitor and control the pH of reaction mixtures.
-
Environmental Analysis: It is employed in testing the pH of water and soil samples, which is crucial for environmental monitoring and ecological studies.
-
Drug Formulation: The pH of pharmaceutical preparations can affect drug stability, solubility, and bioavailability. This compound serves as a useful indicator in the quality control and formulation testing of drugs.
References
Mechanism of action for Thymol Blue as a pH indicator
For Researchers, Scientists, and Drug Development Professionals
Thymol Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator widely employed in laboratory settings. Its distinct dual-range color transition provides clear visual cues for pH changes, making it a valuable tool in titrations, environmental testing, and various biochemical assays. This technical guide delves into the core mechanism of action of this compound, presenting its chemical principles, quantitative data, and practical experimental protocols.
Mechanism of Action
This compound's function as a pH indicator is rooted in its chemical structure, which responds to changes in hydrogen ion concentration (pH) through protonation and deprotonation.[1] As a diprotic acid, this compound can exist in three distinct forms, each with a characteristic color.[2] These structural transformations are reversible and are governed by the pH of the solution.
The molecule undergoes two primary protonation-deprotonation events, resulting in two distinct pH transition ranges.[3]
-
First Transition (Acidic Range): At a very low pH, this compound is in its fully protonated form (H₂In), which appears red. As the pH increases, it loses its first proton to form the monoprotonated species (HIn⁻), resulting in a color change from red to yellow.[2][4]
-
Second Transition (Alkaline Range): In the neutral to slightly acidic range, the yellow HIn⁻ form is predominant. As the pH becomes more alkaline, the second proton is removed, leading to the fully deprotonated form (In²⁻), which is blue. This results in a color change from yellow to blue.[2][4]
Quantitative Data
The pH ranges and dissociation constants (pKa) for this compound are summarized below. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the indicator are equal.
| Property | Acidic Transition | Alkaline Transition |
| pH Range | 1.2 – 2.8[5] | 8.0 – 9.6[5] |
| Color Change | Red to Yellow[6] | Yellow to Blue[6] |
| pKa₁ | ~1.65[7] | |
| pKa₂ | ~8.9[8] | |
| Predominant Species | H₂In (Red) < pH 1.2[2] | HIn⁻ (Yellow) between pH 2.8 and 8.0[2] |
| HIn⁻ (Yellow) > pH 2.8[2] | In²⁻ (Blue) > pH 9.6[2] |
Signaling Pathway: Chemical Structure Transitions
The following diagram illustrates the structural changes this compound undergoes at different pH levels.
Experimental Protocols
Preparation of this compound Indicator Solution (0.04% w/v)
A common method for preparing a this compound indicator solution for laboratory use is as follows:
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to a 250 ml volumetric flask. Add 4.3 ml of 0.05 M NaOH solution and 50 ml of 95% ethyl alcohol. Swirl to dissolve.
-
Dilution: Once dissolved, dilute the solution to the 250 ml mark with distilled water.
-
Mixing and Storage: Shake the flask well to ensure a homogenous solution. Store in a labeled reagent bottle.[9]
Determination of Solution pH using this compound
This protocol outlines the steps to visually estimate the pH of a solution:
-
Sample Preparation: Place a small volume of the sample solution into a clean test tube or beaker.
-
Indicator Addition: Add a few drops of the prepared this compound indicator solution to the sample.
-
Observation: Gently swirl the solution and observe the resulting color.
-
pH Estimation:
-
A red color indicates a pH below 1.2.
-
A yellow color indicates a pH between 2.8 and 8.0.
-
A blue color indicates a pH above 9.6.
-
Intermediate colors (e.g., orange, green) suggest a pH within the transition ranges.
-
Experimental Workflow: pH Determination
The following diagram outlines the workflow for using this compound to determine the pH of a sample.
References
- 1. gspchem.com [gspchem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. theory.labster.com [theory.labster.com]
- 7. Acid-Base Indicators [wiredchemist.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
Synthesis and purification of Thymol Blue for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of Thymol (B1683141) Blue for Laboratory Use
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Thymol Blue (thymolsulfonephthalein), a vital dual-range pH indicator. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the chemical processes.
Introduction
This compound, a member of the sulfonephthalein dye family, is an indispensable acid-base indicator in analytical chemistry and biochemistry.[1] It is distinguished by its two distinct pH transition ranges: a shift from red to yellow between pH 1.2 and 2.8, and a second transition from yellow to blue in the alkaline range of pH 8.0 to 9.6.[1][2][3][4][5] This dual-range capability makes it highly versatile for various applications, including acid-base titrations, monitoring pH in biological assays, and as a reagent for quantifying enzymatic reactions.[1][6]
Chemically, this compound is a brownish-green to reddish-brown crystalline powder with the molecular formula C₂₇H₃₀O₅S.[1] It is insoluble in water but soluble in ethanol (B145695) and dilute alkali solutions.[1][2][4][5] This guide outlines the established procedures for its synthesis from thymol and a sulfobenzoic acid derivative, followed by detailed protocols for its purification to achieve the high degree of purity required for laboratory and analytical use.
Synthesis of this compound
The standard laboratory synthesis of this compound involves the condensation of two equivalents of thymol with one equivalent of o-sulfobenzoic anhydride (B1165640).[1][2] The o-sulfobenzoic anhydride is typically generated in situ from saccharin (B28170) (o-sulfobenzoic acid imide) or by using benzenesulfonyl anhydride in the presence of a strong condensing agent like concentrated sulfuric acid or anhydrous zinc chloride.[1][2] The reaction is an electrophilic aromatic substitution, where the activated phenolic rings of thymol are attacked by the electrophilic sulfur-containing group.[7]
Chemical Reaction Pathway
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 5. This compound INDICATOR SOLUTION | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. gspchem.com [gspchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Thymol Blue in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of thymol (B1683141) blue (thymolsulfonephthalein), a vital pH indicator used in various chemical and biological applications. Understanding its solubility in different solvent systems is critical for its effective use in laboratory settings, from analytical chemistry to drug formulation. This document outlines quantitative and qualitative solubility data, the profound influence of pH on aqueous solubility, and standardized experimental protocols for solubility determination.
Executive Summary
Thymol blue is a diprotic acid indicator with two distinct pH transition ranges. Its solubility is markedly low in neutral water but increases significantly in alkaline solutions and in various polar organic solvents. The molecule's solubility is intrinsically linked to its protonation state, which dictates its color and interaction with the solvent. This guide summarizes these properties in easily digestible formats and provides a foundational experimental workflow for researchers to determine solubility in their specific systems.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the nature of the solvent and the pH of the aqueous medium. It is generally characterized as being poorly soluble in water but readily soluble in alcohols and dilute alkali solutions.[1][2][3]
Quantitative Solubility Data
Quantitative data for this compound's solubility is most precisely reported for aqueous solutions. The table below summarizes the available data.
| Solvent | Temperature | Solubility | Concentration (g/L) |
| Water | 25 °C | 0.011 g/100 mL[4] | 0.11[5][6][7] |
| Ethanol (95%) | Not Specified | 0.1% (w/v)[8] | 1.0 |
| Methanol | Not Specified | 0.08% (w/v)[9][10] | 0.8 |
Qualitative Solubility in Organic Solvents
This compound exhibits good solubility in a range of polar organic solvents. This is attributed to the presence of hydroxyl and sulfonic acid functional groups which can engage in hydrogen bonding and dipole-dipole interactions.
| Solvent | Solubility Description |
| Ethanol | Soluble / Readily Soluble[1][4][11][12] |
| Methanol | Soluble[9] |
| Acetic Acid | Soluble / Readily Soluble[4] |
| Acetone | Sparingly Soluble / Soluble[7] |
| Aniline | Soluble / Readily Soluble[4] |
| Dilute Alkali Solutions | Soluble / Readily Soluble[1][2][11] |
The Critical Role of pH in Aqueous Solubility
This compound's structure and, consequently, its solubility in water are directly influenced by the pH of the solution. As a diprotic acid, it can exist in three different forms, each with a distinct color and solubility profile. The pKa values for these transitions are approximately 1.65 and 8.90.[4]
-
Strongly Acidic (pH < 1.2): In this range, the molecule is in its fully protonated, red form (H₂In). Its solubility is low.
-
Acidic to Neutral (pH 2.8 - 8.0): The first deprotonation occurs, yielding the yellow, mono-protonated form (HIn⁻). This form remains poorly soluble in water.[1][4]
-
Alkaline (pH > 9.6): The second deprotonation results in the blue, fully deprotonated dianionic form (In²⁻).[1][4] The presence of the charged sulfonate and phenolate (B1203915) groups greatly increases the molecule's polarity, leading to significantly enhanced solubility in water.
This pH-dependent behavior is the reason this compound is readily soluble in dilute alkali solutions.[1][2][11] The alkali deprotonates the molecule to its more polar, and therefore more water-soluble, sodium salt form.[4]
Caption: Relationship between pH, this compound form, and aqueous solubility.
Experimental Protocol for Solubility Determination
A reliable and standardized method for determining the solubility of a compound is crucial for reproducible research. The "shake-flask" method, as described in OECD Test Guideline 105, is considered the gold standard for determining the aqueous solubility of substances.[1][4] This protocol can be adapted for organic solvents.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[13][14]
Materials and Equipment
-
This compound (pure solid)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm pore size)
-
UV-Vis Spectrophotometer and cuvettes
General Procedure
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Perform a series of dilutions to create several standards of known lower concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (e.g., ~430 nm in acidic/neutral form, ~594 nm in basic form).[4][7]
-
Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve, which should adhere to the Beer-Lambert law.[15]
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended).
-
Add a precise volume of the solvent to each vial. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining after equilibration.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 48 hours, depending on the substance and solvent.[3]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle.
-
Carefully separate the saturated supernatant from the solid. This can be achieved by:
-
Centrifugation at the test temperature, followed by careful pipetting of the supernatant.[13]
-
Filtration through a syringe filter that does not adsorb the compound.
-
-
-
Analysis:
-
The clear, saturated solution may need to be diluted with the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted (or undiluted) sample using the UV-Vis spectrophotometer at the predetermined λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in the saturated solution.[6]
-
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
- 1. laboratuar.com [laboratuar.com]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. filab.fr [filab.fr]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. oecd.org [oecd.org]
- 11. quora.com [quora.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. rootspress.org [rootspress.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molar Absorptivity and pKa Values of Thymol Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Thymol Blue, a versatile pH indicator. The document details its molar absorptivity and pKa values, offering a foundation for its application in various scientific and research contexts, including drug development. The guide also outlines detailed experimental protocols for the determination of these properties and includes visual representations of key concepts and workflows.
Physicochemical Properties of this compound
This compound (thymolsulfonephthalein) is a diprotic acid, meaning it can donate two protons, and it consequently has two pKa values. This property allows it to be used as a pH indicator over two distinct pH ranges. The molecule exists in three main forms, each with a characteristic color and absorption spectrum: a red, fully protonated form (H₂In) in strongly acidic solutions; a yellow, monoanionic form (HIn⁻) in moderately acidic to neutral solutions; and a blue, dianionic form (In²⁻) in alkaline solutions.[1]
pKa Values
This compound's two acid dissociation constants (pKa) are crucial for its function as a pH indicator. The first pKa (pKa₁) governs the transition from the red form to the yellow form, while the second pKa (pKa₂) corresponds to the transition from the yellow form to the blue form.
| Parameter | Value | pH Range | Color Change | Reference |
| pKa₁ | 1.65 (at 25°C) | 1.2 - 2.8 | Red to Yellow | [2] |
| 1.60 ± 0.05 | [3] | |||
| ~2.0 | 1.2 - 2.8 | [1] | ||
| pKa₂ | 8.9 (at 25°C) | 8.0 - 9.6 | Yellow to Blue | [2] |
| 8.70 ± 0.06 | [3] | |||
| ~8.8 | 8.0 - 9.6 | [1] |
Molar Absorptivity
The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. The distinct molar absorptivities of the different ionic forms of this compound are the basis for the spectrophotometric determination of its pKa values and for its use in quantitative pH measurements.
| Species | Form | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Reference |
| H₂In | Red (acidic) | ~550 nm | Data not readily available | |
| HIn⁻ | Yellow (intermediate) | ~435 nm | ε₄₃₅(HIn⁻) can be calculated* | |
| In²⁻ | Blue (basic) | 596-597 nm | 17,600 (in 0.1 N NaOH) |
*The molar absorptivity of the HIn⁻ and In²⁻ forms are dependent on temperature and salinity. The following equations can be used to calculate their values:
-
ε₅₉₆(In²⁻) = (951610.9 – 4687.547 * S) + (–2109.370 + 13.695 * S) * T
-
ε₄₃₅(HIn⁻) = 233683.3 – 336.940 * T
-
Where S is salinity and T is temperature in Kelvin.
Experimental Protocols
Spectrophotometric Determination of pKa Values
This protocol outlines the determination of the two pKa values of this compound using UV-Vis spectrophotometry. The principle is based on measuring the absorbance of this compound solutions at different pH values.
Materials:
-
This compound indicator solution (e.g., 0.1% w/v in ethanol)
-
Buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound. For each measurement, a small, constant volume of the stock solution is added to a series of buffer solutions of known pH, ensuring the final concentration of the indicator is the same in all samples.
-
Determination of λmax:
-
To determine the λmax of the fully protonated form (H₂In), prepare a solution of this compound in a strongly acidic solution (e.g., pH 1). Scan the absorbance from 400 nm to 700 nm to find the wavelength of maximum absorbance for the red form (around 550 nm).
-
To determine the λmax of the monoanionic form (HIn⁻), prepare a solution in a buffer with a pH between the two pKa values (e.g., pH 5). Scan the absorbance to find the λmax for the yellow form (around 435 nm).
-
To determine the λmax of the dianionic form (In²⁻), prepare a solution in a strongly alkaline solution (e.g., pH 11). Scan the absorbance to find the λmax for the blue form (around 596 nm).
-
-
Absorbance Measurements for pKa Determination:
-
Prepare a series of buffered solutions with finely spaced pH values around the expected pKa values (e.g., pH 1.0 to 3.0 for pKa₁ and pH 8.0 to 10.0 for pKa₂).
-
Add a constant amount of this compound stock solution to each buffer.
-
Measure the absorbance of each solution at the λmax values determined for the acidic and basic forms involved in each equilibrium (e.g., at ~550 nm and ~435 nm for pKa₁, and at ~435 nm and ~596 nm for pKa₂).
-
-
Data Analysis:
-
For pKa₁: Plot the absorbance at ~550 nm versus pH. The inflection point of the resulting sigmoid curve corresponds to pKa₁. Alternatively, use the Henderson-Hasselbalch equation in its logarithmic form: pH = pKa₁ + log([HIn⁻]/[H₂In]). The ratio of the concentrations can be determined from the absorbance values. A plot of log([HIn⁻]/[H₂In]) versus pH will yield a straight line with the y-intercept equal to pKa₁.
-
For pKa₂: Plot the absorbance at ~596 nm versus pH. The inflection point of this sigmoid curve corresponds to pKa₂. Similarly, a plot of log([In²⁻]/[HIn⁻]) versus pH will yield a straight line with the y-intercept equal to pKa₂.
-
Determination of Molar Absorptivity
This protocol describes how to determine the molar absorptivity of a substance using the Beer-Lambert Law (A = εlc).
Materials:
-
Pure sample of the substance of interest (e.g., this compound)
-
Appropriate solvent (e.g., 0.1 M NaOH for the In²⁻ form)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes with a known path length (typically 1 cm)
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a known mass of the pure substance and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.
-
Preparation of a Dilution Series: Prepare a series of dilutions from the stock solution with decreasing, known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Select the wavelength of maximum absorbance (λmax) for the species being analyzed.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer at the chosen wavelength.
-
Absorbance Measurements: Measure the absorbance of each of the prepared solutions in the dilution series at the selected λmax.
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
According to the Beer-Lambert law, this plot should be a straight line passing through the origin.
-
Determine the slope of the line. The slope is equal to εl (molar absorptivity multiplied by the path length of the cuvette).
-
Calculate the molar absorptivity (ε) by dividing the slope by the path length (l) of the cuvette (ε = slope / l).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Thymol Blue Powder: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Thymol Blue, a brownish-green or reddish-brown crystalline powder, is a common pH indicator crucial in various laboratory settings. While an invaluable tool, proper understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses associated with this compound powder.
Physicochemical and Hazard Profile
This compound's properties dictate its handling requirements. It is insoluble in water but finds solubility in alcohol and dilute alkali solutions.[1][2][3] Key physical and chemical data are summarized below.
Table 1: Physical and Chemical Properties of this compound Powder
| Property | Value |
| Appearance | Brownish-green or reddish-brown crystalline powder |
| Odor | Odorless to a characteristic phthalein odor[1][4] |
| Molecular Formula | C27H30O5S |
| Molecular Weight | 466.58 g/mol |
| Melting Point | 221-224 °C (decomposes)[5] |
| Solubility | Insoluble in water; Soluble in alcohol and dilute alkali solutions[1][2][3] |
| pH Indicator Range | pH 1.2 (red) to 2.8 (yellow) and pH 8.0 (yellow) to 9.6 (blue)[1] |
While some sources classify this compound as nonhazardous under GHS classifications, it is crucial to treat all laboratory chemicals with caution.[1] Accidental ingestion may be harmful.[4] Dust generation should be minimized as fine dust dispersed in the air can form an explosive mixture in the presence of an ignition source.[4][6]
Table 2: Hazard Identification and GHS Classification
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | While specific LD50 data for the powder is largely unavailable, it is considered potentially harmful if swallowed.[4] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
| Eye Irritation | Direct contact may cause transient discomfort, tearing, or redness.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Irritation | Not generally considered a skin irritant, but good hygiene practices are essential.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Inhalation | Not expected to be a respiratory irritant, but inhalation of dust should be avoided.[4][6] | P261: Avoid breathing dust. |
| Combustibility | Combustible solid. Fine dust can form explosive mixtures with air.[4][6] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P241: Use explosion-proof electrical/ventilating/lighting equipment. |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.
Table 3: Recommended Exposure Controls and Personal Protective Equipment
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust.[4] |
| Eye/Face Protection | Wear chemical safety goggles or glasses.[2][7] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1][7] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Generation: Handle the powder carefully to minimize dust formation.[4]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.[8]
-
Grounding: For processes that may generate static electricity, ensure equipment is properly grounded to prevent ignition of dust clouds.[6]
Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents.[1][6]
-
Storage Pattern: A suggested storage pattern is with other dyes, indicators, and stains.[1]
Emergency Procedures
In the event of an accidental spill or exposure, prompt and appropriate action is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[7][8] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing.[7][8] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert emergency responders.
-
Avoid breathing dust.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Water jet.[8]
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
Experimental and Procedural Workflows
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound powder.
Caption: Decision-making process for a this compound powder spill.
Toxicological Information
A comprehensive review of available Safety Data Sheets indicates a lack of quantitative toxicological data (e.g., LD50, LC50) for this compound in its solid powder form. Most sources state that this information is "not available".[3][9] However, qualitative assessments suggest that it may be harmful if swallowed.[4] It is not generally classified as a skin or respiratory irritant, but repeated or prolonged contact should be avoided.[6]
Disposal Considerations
Waste disposal should be conducted in accordance with all federal, state, and local regulations.[3] Contaminated materials and unused product should be treated as chemical waste and disposed of through a licensed waste disposal company.
This guide is intended to provide comprehensive safety and handling information for this compound powder. It is imperative that all users review the specific Safety Data Sheet for the product they are using and adhere to all institutional safety protocols.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. sdfine.com [sdfine.com]
- 7. carlroth.com [carlroth.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. resources.finalsite.net [resources.finalsite.net]
Chemical formula and molecular weight of Thymolsulfonephthalein
For Researchers, Scientists, and Drug Development Professionals
This document provides core chemical information for Thymolsulfonephthalein, a compound commonly utilized in laboratory settings.
Core Chemical Properties
Thymolsulfonephthalein, also known as Thymol Blue, is a brownish-green or reddish-brown crystalline powder.[1] It is primarily used as a pH indicator in various chemical and biological applications.[1][2] The compound is insoluble in water but soluble in alcohol and dilute alkali solutions.[1]
Below is a summary of the key quantitative data for Thymolsulfonephthalein.
| Property | Value |
| Chemical Formula | C27H30O5S[1][2][3] |
| Molecular Weight | 466.59 g·mol−1[1] |
| CAS Number | 76-61-9[1][2][3] |
Experimental Protocols & Further Data
The information provided in this guide is based on established chemical data. As Thymolsulfonephthalein is a well-characterized pH indicator, detailed experimental protocols for its synthesis and basic characterization are widely available in standard organic chemistry literature. For specific applications, such as its use in titration or as a biological stain, protocols would be dictated by the particular experimental context. The nature of this compound, as a single small molecule, does not lend itself to the description of signaling pathways or complex experimental workflows in the same manner as a biological process or a multi-step synthesis.
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the compound and its fundamental chemical properties.
Caption: Core properties of Thymolsulfonephthalein.
References
Understanding the Dual Range Transition of Thymol Blue: A Technical Guide
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator renowned for its two distinct pH transition ranges. This property makes it an invaluable tool in various scientific disciplines, including analytical chemistry, biochemistry, and environmental science, for the precise determination of pH in aqueous solutions. This technical guide provides an in-depth exploration of the core principles governing the dual-range transition of Thymol Blue, detailed experimental protocols for its analysis, and a comprehensive summary of its quantitative characteristics.
Core Principles of the Dual Range Transition
This compound exhibits its characteristic dual-range color change due to its existence in three distinct protonated forms, each with a unique color and predominant within a specific pH range. The transitions between these forms are governed by two distinct equilibrium constants (pKa values).
The first transition occurs in a highly acidic environment, between pH 1.2 and 2.8, where the indicator changes from red to yellow.[1][2][3][4] The second transition takes place in a basic medium, from pH 8.0 to 9.6, manifesting as a color change from yellow to blue.[1][2][3][4] The intermediate yellow form is stable over a broad pH range between the two transitions.
The three forms of this compound are:
-
Diprotonated form (H₂In): Predominant at pH < 1.2, exhibiting a red color.
-
Monoprotonated form (HIn⁻): Predominant in the pH range of 2.8 to 8.0, appearing yellow.[5]
-
Fully deprotonated form (In²⁻): Predominant at pH > 9.6, showing a blue color.[5]
The equilibrium between these forms is the basis for its function as a pH indicator.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a convenient reference for researchers and scientists.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₀O₅S | [2] |
| Molar Mass | 466.59 g/mol | [2] |
| Appearance | Brownish-green or reddish-brown crystalline powder | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions | [2][6] |
| Melting Point | 221–224 °C (decomposes) | [2][6] |
| pH Transition Range | Color Change | pKa |
| 1.2 - 2.8 | Red to Yellow | ~1.65 |
| 8.0 - 9.6 | Yellow to Blue | ~8.9 - 9.2 |
| Species | Color | λmax (nm) |
| H₂In (diprotonated) | Red | 545 - 550 |
| HIn⁻ (monoprotonated) | Yellow | 430 - 440 |
| In²⁻ (deprotonated) | Blue | 596 - 600 |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
A standard 0.1% this compound indicator solution can be prepared for qualitative and quantitative analysis.
Materials:
-
This compound powder (0.1 g)
-
Ethanol (B145695) (95%)
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
100 mL volumetric flask
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 2.15 mL of 0.1 M NaOH and 20 mL of 95% ethanol in a 100 mL volumetric flask.[7] Gentle warming may be required to facilitate dissolution.[8]
-
Once the this compound is completely dissolved, dilute the solution to the 100 mL mark with distilled water.[7][8]
-
Mix the solution thoroughly to ensure homogeneity.
Spectrophotometric Determination of this compound pKa Values
This protocol outlines the determination of the pKa values of this compound using UV-Vis spectrophotometry. The method is based on measuring the absorbance of the different protonated species at their respective maximum absorbance wavelengths (λmax) across a range of pH values.
Materials:
-
0.01% w/v this compound stock solution in ethanol.[9]
-
A series of buffer solutions with known pH values spanning the range of 1 to 12.
-
1.0 M HCl and 1.0 M NaOH for pH adjustments.
-
UV-Vis spectrophotometer.
-
Cuvettes (1.00 cm path length).
-
pH meter.
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions with varying pH values. For each pH value, add a small, constant volume of the this compound stock solution to a known volume of the corresponding buffer solution.[5] The final concentration of this compound should be in the order of 10⁻⁵ M.[5]
-
Spectrophotometric Measurements: For each prepared solution, measure the full absorbance spectrum using the UV-Vis spectrophotometer.[5]
-
Data Analysis for the First Transition (pKa1):
-
Measure the absorbance at the λmax of the H₂In form (around 545 nm) and the HIn⁻ form (around 430 nm) for solutions in the pH range of 1 to 3.
-
Plot the absorbance values against pH.
-
The pH at which the concentrations of H₂In and HIn⁻ are equal (indicated by the isosbestic point or the inflection point of the titration curve) corresponds to pKa1.
-
-
Data Analysis for the Second Transition (pKa2):
-
Measure the absorbance at the λmax of the HIn⁻ form (around 430 nm) and the In²⁻ form (around 600 nm) for solutions in the pH range of 8 to 10.
-
Plot the absorbance values against pH.
-
The pH at the inflection point of this titration curve corresponds to pKa2.
-
Alternatively, the ratio of the absorbances at 596 nm and 435 nm can be used to calculate the pH.[1][10]
-
Visualizations
Signaling Pathway of this compound Protonation
Caption: Protonation and deprotonation equilibria of this compound.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of this compound's pKa values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gspchem.com [gspchem.com]
- 4. macschem.us [macschem.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 8. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
Spectroscopic Properties of Thymol Blue: A Technical Guide to Solvatochromic Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Thymol Blue, with a particular focus on its behavior in different solvent environments. This compound (thymolsulfonephthalein) is a versatile pH indicator that exhibits significant changes in its absorption spectrum in response to the polarity of the surrounding medium, a phenomenon known as solvatochromism. Understanding these properties is crucial for its application in various analytical and pharmaceutical contexts.
Introduction to this compound and its Spectroscopic Characteristics
This compound is a triphenylmethane (B1682552) dye widely used as a pH indicator due to its two distinct color transition ranges. In aqueous solutions, it transitions from red to yellow in the pH range of 1.2 to 2.8 and from yellow to blue between pH 8.0 and 9.6.[1] These color changes are a consequence of alterations in the molecule's electronic structure as it undergoes protonation and deprotonation. The different ionic forms of this compound possess unique absorption maxima (λmax) in the visible spectrum.
The basic form of this compound, which is blue in color, exhibits an absorption maximum at approximately 593-597 nm.[2] Specifically, in a 0.1 N aqueous sodium hydroxide (B78521) solution, the absorption maximum has been reported at 597 nm with a molar absorptivity (ε) of 17,600 L mol⁻¹ cm⁻¹. The acidic, yellow form of the indicator shows an absorption maximum at around 431-436 nm.
Solvatochromism of this compound
Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent molecules. While comprehensive data on the solvatochromic behavior of this compound in a wide array of organic solvents is not extensively documented in publicly available literature, the principles can be understood from studies on closely related sulfonephthalein dyes, such as Bromothis compound.
The polarity of the solvent can significantly influence the position of the absorption maxima of this compound. Generally, for dyes like this compound, an increase in solvent polarity can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift of the λmax, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.
Quantitative Spectroscopic Data
The following table summarizes the known spectroscopic data for this compound in aqueous solutions at different pH values. A comprehensive dataset for a range of organic solvents is a subject for further research.
| Solvent System (Aqueous) | pH Range | Visual Color | Absorption Maximum (λmax) | Molar Absorptivity (ε) |
| 0.1 N Sodium Hydroxide | > 9.6 | Blue | 597 nm | 17,600 L mol⁻¹ cm⁻¹ |
| Phosphate Buffer | 7.8 | Yellow-Green | 431-436 nm | 200 – 300 (1%/1cm)[3] |
| Acidic Solution | 1.2 - 2.8 | Yellow | Not specified | Not specified |
| Highly Acidic Solution | < 1.2 | Red | Not specified | Not specified |
Experimental Protocol for Investigating Solvatochromism
This section outlines a detailed methodology for studying the spectroscopic properties of this compound in various solvents.
Materials and Reagents
-
This compound (reagent grade)
-
A selection of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide, water)
-
Volumetric flasks (10 mL and 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a small amount of a suitable solvent (e.g., ethanol, as this compound is soluble in alcohol) in a 100 mL volumetric flask.
-
Bring the solution to the mark with the same solvent to create a concentrated stock solution (e.g., 1 x 10⁻³ M).
Preparation of Working Solutions
-
For each solvent to be tested, pipette a specific volume of the this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the respective solvent to obtain a final concentration suitable for spectroscopic analysis (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M). The absorbance should ideally be within the linear range of the spectrophotometer (generally below 1.5).
Spectroscopic Measurement
-
Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer's recommended time.
-
Set the wavelength range for scanning (e.g., 350-700 nm).
-
Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.
-
Rinse the sample cuvette with the this compound working solution two to three times before filling it for measurement.
-
Record the absorption spectrum of the this compound solution in each solvent.
-
Identify the wavelength of maximum absorbance (λmax) for each solution.
Data Analysis
-
Tabulate the λmax values for this compound in each solvent.
-
If the concentration is known accurately, calculate the molar absorptivity (ε) at the λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Correlate the observed shifts in λmax with solvent polarity parameters (e.g., dielectric constant, Dimroth-Reichardt ET(30) parameter) to analyze the solvatochromic effect.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound's spectroscopic properties.
Caption: Experimental workflow for solvatochromism study.
Caption: Logical relationship in solvatochromism.
References
Methodological & Application
Preparation of Thymol Blue Indicator Solution from Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile pH indicator dye widely used in analytical chemistry, titrations, and various laboratory applications. Its utility stems from its two distinct pH transition ranges, allowing for pH determination in both acidic and alkaline environments. This document provides detailed protocols for the preparation of Thymol Blue indicator solutions from its powdered form, tailored for research, quality control, and drug development settings. Included are its physicochemical properties, step-by-step preparation procedures for different concentrations, safety guidelines, and storage instructions.
Physicochemical Properties of this compound
This compound is a brownish-green or reddish-brown crystalline powder.[1] It is a member of the sulfonephthalein class of dyes.[2] A comprehensive summary of its key quantitative properties is presented in Table 1. The molecule's structure changes with the pH of the solution, leading to a visible color change.[3] It acts as a diprotic acid, exhibiting three different colored forms in solution.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₀O₅S | [1] |
| Molecular Weight | 466.59 g/mol | [2] |
| Appearance | Brownish-green or reddish-brown crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in alcohol and dilute alkali solutions | [1][5][6] |
| Acidic pH Transition Range | pH 1.2 (Red) to pH 2.8 (Yellow) | [1][3] |
| Alkaline pH Transition Range | pH 8.0 (Yellow) to pH 9.6 (Blue) | [1][3] |
| Melting Point | 221–224 °C (decomposes) | [2] |
Experimental Protocols
This section details the methodologies for preparing commonly used concentrations of this compound indicator solutions. The choice of protocol depends on the starting material (free acid or sodium salt) and the desired solvent system.
Preparation of 0.1% (w/v) this compound Solution in Ethanol (B145695)
This protocol is suitable for the direct dissolution of this compound (free acid) in ethanol.
Materials and Equipment:
-
This compound powder (free acid form)
-
95% Ethanol
-
100 mL Volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Filter paper (if necessary)
-
Reagent bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Adding Solvent: Add approximately 80 mL of 95% ethanol to the volumetric flask.
-
Mixing: Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.
-
Dilution to Volume: Once the powder is completely dissolved, bring the solution to the 100 mL mark with 95% ethanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Filtration (Optional): If any insoluble matter remains, filter the solution through filter paper into a clean reagent bottle.[7]
-
Storage: Label the reagent bottle with the solution name, concentration, date of preparation, and store at room temperature away from direct sunlight.[8][9]
Preparation of 0.1% (w/v) Aqueous this compound Solution (from free acid)
This protocol is used when an aqueous-based indicator is required and starts with the free acid form of this compound, which necessitates the use of a small amount of alkali to facilitate dissolution in water.
Materials and Equipment:
-
This compound powder (free acid form)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Deionized or distilled water
-
100 mL Volumetric flask
-
Analytical balance
-
Pipettes
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Reagent bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Initial Dissolution: Transfer the powder to a 100 mL volumetric flask.
-
Alkaline Addition: Add 2.15 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the flask.[7]
-
Mixing: Gently swirl the flask until the this compound powder is completely dissolved. Gentle warming can be applied to aid dissolution.[10]
-
Dilution to Volume: Once dissolved, dilute the solution to the 100 mL mark with deionized or distilled water.[7]
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the prepared solution to a labeled reagent bottle and store at room temperature.
Preparation of 0.04% (w/v) this compound Indicator Solution
This concentration is frequently used in titrimetric analysis.
Materials and Equipment:
-
This compound powder
-
95% Ethanol
-
Deionized or distilled water
-
0.05 M Sodium Hydroxide (NaOH) solution (optional, to aid dissolution)
-
100 mL Volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Reagent bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.04 g of this compound powder.
-
Dissolution: Transfer the powder to a 100 mL volumetric flask.
-
Adding Solvent: Add approximately 50 mL of 95% ethanol and swirl to dissolve. If dissolution is slow, a small, precise volume of 0.05 M NaOH can be added to facilitate the process.
-
Dilution to Volume: Once the solid is fully dissolved, add distilled water to the volumetric flask until the meniscus reaches the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the solution to a properly labeled reagent bottle for storage at room temperature.
Experimental Workflow
The general workflow for preparing a this compound indicator solution from its powder form is depicted in the following diagram.
Caption: Workflow for preparing this compound indicator solution.
Safety, Storage, and Handling
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder and solvents.[8]
-
Ethanol is a flammable liquid. Work in a well-ventilated area and away from open flames or other ignition sources.[11]
-
Avoid inhalation of the powder.[4]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before starting the procedure.[9][11]
Storage:
-
Store the this compound powder in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]
-
The prepared indicator solution should be stored in a clearly labeled reagent bottle at room temperature (15-25 °C is recommended) and protected from direct sunlight.[9][11]
Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[8]
Conclusion
The protocols outlined in this document provide a reliable basis for the preparation of this compound indicator solutions for a variety of scientific applications. Adherence to these procedures will ensure the consistent quality and performance of the indicator, contributing to the accuracy and reproducibility of experimental results. Proper safety and storage practices are essential for maintaining a safe laboratory environment and the stability of the prepared solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. チモールブルー ACS reagent | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound, Free acid, Hi-Cert™/ACS [himedialabs.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 11. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
Standard Operating Procedure for the Application of Thymol Blue in Acid-Base Titrations
Application Note:
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile, diprotic acid-base indicator notable for its two distinct pH transition ranges.[1] This dual-range capability allows it to be used in various titrimetric analyses. The first transition, from red to yellow, occurs in highly acidic conditions (pH 1.2–2.8). The second, more commonly utilized transition, from yellow to blue, occurs in the alkaline range (pH 8.0–9.6).[2][3]
This characteristic makes Thymol Blue an excellent indicator for the titration of weak acids with strong bases, where the equivalence point typically lies in the pH 8.0–9.6 range.[4] For example, in the titration of acetic acid with sodium hydroxide, the pH at the equivalence point is approximately 8.5, falling squarely within this compound's second transition range, allowing for a sharp and easily identifiable endpoint.[4] Its vibrant color changes provide clear visual cues for endpoint determination.[3]
Quantitative Data: Properties of this compound
The physical and chemical properties of this compound are summarized below, providing essential data for its application as a pH indicator.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₀O₅S | [5] |
| Appearance | Brownish-green or reddish-brown crystalline powder | [2][5] |
| pKa₁ | 1.60 - 2.0 | [1][6] |
| First pH Range | 1.2 – 2.8 | [2][7] |
| First Color Transition | Red to Yellow | [2][7] |
| pKa₂ | 8.70 - 8.9 | [6][8] |
| Second pH Range | 8.0 – 9.6 | [2][7] |
| Second Color Transition | Yellow to Blue | [2][7] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dilute alkali solutions | [2][5] |
Experimental Protocols
Protocol 1: Preparation of 0.1% this compound Indicator Solution
This protocol details the standard procedure for preparing a 0.1% (w/v) stock solution of this compound for use in titrations.
Materials:
-
This compound powder (0.1 g)
-
0.1 M Sodium Hydroxide (NaOH) solution (2.15 mL)
-
95% Ethanol (approx. 70 mL)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass funnel
-
Wash bottle
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.
-
Dissolution: Add 2.15 mL of 0.1 M NaOH solution and approximately 20 mL of 95% ethanol to the beaker.[9] Gently warm and stir the mixture until the this compound powder is completely dissolved.[5]
-
Transfer: Carefully transfer the dissolved indicator solution into a 100 mL volumetric flask using a glass funnel.
-
Rinsing: Rinse the beaker and funnel with small portions of 95% ethanol, adding the rinsings to the volumetric flask to ensure a complete transfer.
-
Dilution: Add sufficient distilled water to bring the final volume to the 100 mL mark on the volumetric flask.[5][9]
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the prepared indicator in a clearly labeled reagent bottle.
Protocol 2: Acid-Base Titration Using this compound
This protocol provides a detailed methodology for performing a standard acid-base titration of a weak acid with a strong base using this compound as the indicator.
Materials and Reagents:
-
Standardized strong base titrant (e.g., 0.1 M NaOH)
-
Weak acid analyte of unknown concentration (e.g., acetic acid)
-
Prepared 0.1% this compound indicator solution
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Burette stand and clamp
-
White tile or white paper
-
Distilled or deionized water
Procedure:
-
Burette Preparation: Rinse a clean 50 mL burette first with distilled water and then with two small portions of the standardized strong base titrant. Discard the rinsings.
-
Filling the Burette: Fill the burette with the strong base titrant, ensuring the tip is free of air bubbles. Record the initial volume to two decimal places.
-
Analyte Preparation: Using a pipette, transfer a precise volume (e.g., 25.00 mL) of the weak acid solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of distilled water to increase the volume for easier observation of the color change.
-
Adding the Indicator: Add 2-3 drops of the prepared this compound indicator solution to the Erlenmeyer flask.[10] The solution should turn yellow.[1]
-
Titration:
-
Place the Erlenmeyer flask on a white tile under the burette to make the color change more visible.
-
Begin adding the titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[10]
-
As the endpoint is approached, the blue color will begin to persist for longer periods where the titrant enters the solution.[10] At this stage, add the titrant drop by drop.
-
-
Endpoint Determination: The endpoint is reached when the addition of a single drop of titrant causes the solution to change from yellow to a distinct pale blue or green-blue color that persists for at least 30 seconds.[10][11]
-
Recording Volume: Record the final volume from the burette to two decimal places. The difference between the final and initial volumes is the volume of titrant used.
-
Replicates: Repeat the titration at least two more times, or until concordant results (titration volumes agreeing within ±0.1 mL) are obtained.
-
Calculation: Calculate the concentration of the analyte using the average volume of the titrant and the stoichiometry of the acid-base reaction.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and a lab coat.
-
Handle all chemicals, especially sodium hydroxide, with care as it is corrosive.[4]
-
Perform all procedures in a well-ventilated area.
Visualizations
Workflow and Signaling Pathways
Caption: Workflow for a typical acid-base titration using this compound.
Caption: Color transitions of this compound indicator at its two pKa values.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gspchem.com [gspchem.com]
- 4. answers.com [answers.com]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 76-61-9 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Acidic patterns | MEL Chemistry [melscience.com]
Application of Methylthymol Blue in Complexometric Titrations
Introduction
It is important to distinguish between Thymol Blue and Methylthis compound for applications in complexometric titrations. This compound is a pH indicator, exhibiting two color changes over distinct pH ranges: red to yellow (pH 1.2–2.8) and yellow to blue (pH 8.0–9.6)[1][2]. While essential for controlling the pH of a reaction, it does not directly participate in the complexation of metal ions.
Conversely, Methylthis compound (MTB) is a metallochromic indicator. It is a large organic molecule that changes color when it forms complexes with metal ions[3]. This property makes it highly suitable for indicating the endpoint in complexometric titrations, where a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is used to determine the concentration of metal ions in a solution[3]. MTB is sensitive to a variety of metal ions and its application often depends on the pH of the solution[4].
Mechanism of Action
In a complexometric titration, Methylthis compound is initially added to the solution containing the metal ions, forming a colored metal-indicator complex. The titrant, EDTA, is then gradually added. EDTA forms a more stable complex with the metal ions than the indicator does. As EDTA is added, it progressively binds with the free metal ions and then displaces the indicator from the metal-indicator complex. At the endpoint of the titration, all the metal ions have been complexed by the EDTA, and the indicator is in its free, unbound form, resulting in a distinct color change that signals the completion of the reaction.
The logical relationship of this process can be visualized as follows:
Application Notes
Methylthis compound is a versatile indicator for the complexometric titration of various metal ions. The optimal pH for these titrations varies depending on the metal ion being analyzed.
| Metal Ion | Recommended pH | Endpoint Color Change | Reference |
| Barium (Ba²⁺) | 12 | Blue to Gray | [5] |
| Calcium (Ca²⁺) | 12 | Blue to Colorless | [6] |
| Bismuth (Bi³⁺) | 0 | Blue to Yellow | [7] |
| Mercury (Hg²⁺) | - | - | [7] |
| Alkaline Earths | 12 | Blue to Colorless | [7] |
Note: For the titration of a mixture of Calcium and Magnesium, Methylthis compound has been noted to provide a sharp, easily detected blue to colorless endpoint for Calcium[6]. However, the presence of Magnesium can lead to premature endpoints[6].
Experimental Protocols
Protocol 1: Determination of Barium (Ba²⁺) by Direct Titration with EDTA
This protocol outlines the procedure for determining the concentration of Barium ions in a solution using a direct titration with EDTA and Methylthis compound as the indicator[5].
Reagents and Materials:
-
Barium ion solution (analyte)
-
0.01 M EDTA solution (titrant)
-
1 M Sodium Hydroxide (NaOH) solution
-
Methylthis compound indicator
-
250 mL Conical flask
-
25 mL Pipette
-
Burette
-
De-ionized water
Procedure:
-
Pipette 25.0 mL of the Barium ion solution into a 250.0 mL conical flask.
-
Dilute the solution to approximately 100 mL with de-ionized water.
-
Adjust the pH of the solution to 12 by adding 3-6 mL of 1 M NaOH solution.
-
Add approximately 50 mg of Methylthis compound indicator to the solution. The solution should turn blue, indicating the formation of the Ba-MTB complex.
-
Titrate the solution with 0.01 M EDTA from a burette.
-
The endpoint is reached when the color of the solution changes from blue to gray. Record the volume of EDTA used.
-
Repeat the titration at least twice to ensure accuracy and calculate the average volume of EDTA used.
Calculation:
The concentration of Barium ions can be calculated using the following formula:
Molarity of Ba²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Ba²⁺ solution
The experimental workflow for this protocol is as follows:
Protocol 2: Spectrophotometric Determination of Barium Complexation with Methylthis compound
This protocol describes a spectrophotometric titration to study the stoichiometry of the complexation between Barium and Methylthis compound[8].
Reagents and Materials:
-
Methylthis compound tetrasodium (B8768297) salt (indicator grade)
-
Barium Chloride dihydrate (certified ACS crystalline)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 0.5 M
-
Buffer solutions (e.g., TRIS for pH 7.5, CHES for pH 9.6, ethylamine (B1201723) for pH 12.2)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of MTB Solution: Prepare a 50 mL solution of 0.125 mM Methylthis compound.
-
pH Adjustment: Adjust the pH of the MTB solution to the desired level (e.g., 7.5, 9.6, or 12.2) using the appropriate buffer.
-
Preparation of Titrant: Prepare a 1 M solution of Barium Chloride.
-
Spectrophotometric Titration:
-
Place the buffered MTB solution in a cuvette and measure the initial absorbance spectrum.
-
Add small, precise volumes of the 1 M Barium Chloride solution to the MTB solution.
-
After each addition, allow the solution to equilibrate and then measure the absorbance spectrum.
-
Continue the additions until no further significant changes in the absorbance spectrum are observed.
-
-
Data Analysis: Analyze the changes in absorbance at a specific wavelength (e.g., 605 nm) as a function of the Barium concentration to determine the stoichiometry of the Ba-MTB complexes and their formation constants.
Data Presentation:
The collected data can be summarized in a table to show the absorbance at different concentrations of the titrant.
| Volume of BaCl₂ added (mL) | [Ba²⁺] (M) | Absorbance at 605 nm |
| 0.00 | 0 | Initial Absorbance |
| 0.01 | Calculated Concentration | Measured Absorbance |
| 0.02 | Calculated Concentration | Measured Absorbance |
| ... | ... | ... |
This data can then be used to plot absorbance versus the molar ratio of Ba²⁺ to MTB to determine the stoichiometry of the complex formed.
The logical flow for this spectrophotometric analysis is:
References
- 1. gspchem.com [gspchem.com]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. Study of interaction of metal ions with methylthis compound by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 6. victory4.co.uk [victory4.co.uk]
- 7. scribd.com [scribd.com]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Application Notes and Protocols for pH Measurement in Non-Aqueous Solutions Using Thymol Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement and control of acidity and basicity in non-aqueous solutions are critical in numerous fields, including chemical synthesis, electrochemistry, and pharmaceutical development. While the pH scale is strictly defined for aqueous systems, an analogous concept of solvent-specific pH scales is essential for characterizing and controlling processes in organic media. Acid-base indicators, traditionally used in aqueous titrations, can be adapted for use in non-aqueous environments, though their properties are significantly influenced by the solvent.
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile diprotic acid-base indicator with two distinct visual transition ranges in aqueous solutions: pH 1.2 to 2.8 (red to yellow) and pH 8.0 to 9.6 (yellow to blue)[1][2]. Its solubility in alcohols and other organic solvents makes it a candidate for pH estimation in non-aqueous systems[1]. However, the effective pH transition ranges and pKa values of Thymol Blue are highly dependent on the solvent's physical and chemical properties, such as polarity, dielectric constant, and proticity.
These application notes provide a comprehensive guide to using this compound for pH measurement in various non-aqueous solutions, including detailed protocols for visual and spectrophotometric determinations, and a summary of its behavior in common organic solvents.
Properties of this compound in Non-Aqueous Solvents
The color transitions of this compound are governed by the equilibrium between its different protonated forms. The solvent plays a crucial role in stabilizing or destabilizing these charged species, thereby shifting the pKa values and the observed pH transition ranges.
General Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both cations and anions effectively through hydrogen bonding. The pKa values of this compound in these solvents are generally different from those in water.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Acetonitrile - ACN, Dimethylformamide - DMF): These solvents possess large dipole moments and can solvate cations well, but are less effective at solvating anions. This differential solvation can significantly alter the acidity of the indicator.
-
Aprotic Non-Polar Solvents (e.g., Benzene, Toluene): In these solvents, ion pairing is prevalent, and the concept of pH is less straightforward. Indicators are often used to determine the relative acidity or basicity.
Quantitative Data:
The precise pKa values of this compound in various pure non-aqueous solvents are not extensively documented in a single comprehensive source. However, data from various studies in aqueous-organic mixtures and specific non-aqueous systems provide valuable insights. It's important to note that direct comparison of pH values across different solvent systems is complex and requires the establishment of a universal pH scale, which is an area of ongoing research.
| Solvent System | pKa1 | pH Transition Range 1 (Color) | pKa2 | pH Transition Range 2 (Color) | Reference(s) |
| Water | ~1.65 | 1.2 – 2.8 (Red to Yellow) | ~8.9 - 9.2 | 8.0 – 9.6 (Yellow to Blue) | [1][2] |
| Ethanol | - | 1.2 – 2.8 (in 0.1% solution) | - | 8.0 - 9.2 (in 0.1% solution) | [3] |
| Methanol | - | Not specified | - | 8.0 - 9.6 (Yellow to Blue) | [4] |
| Benzene | - | Not specified | 8.9 | Not specified | [5] |
| 50% (v/v) 1-Propanol/Water | 1.61 (of a reference acid) | Not specified for this compound | - | Not specified for this compound | [6][7] |
| 50% (v/v) DMSO/Water | 1.02 (of a reference acid) | Not specified for this compound | - | Not specified for this compound | [6][7] |
| 30% (v/v) Acetonitrile/Water | 1.54 (of a reference acid) | Not specified for this compound | - | Not specified for this compound | [6][7] |
Note: The data for mixed-solvent systems are for a reference acid and indicate the trend of pKa shifts. Specific pKa values for this compound in these pure solvents require experimental determination.
Signaling Pathway and Experimental Workflow
The color change of this compound is a direct result of changes in its molecular structure due to protonation or deprotonation. This process can be visualized as a signaling pathway.
Caption: Protonation and deprotonation pathway of this compound.
The general workflow for using this compound as a pH indicator in non-aqueous solutions involves preparing the indicator solution, adding it to the sample, and observing the color change, which can be done visually or instrumentally.
Caption: General experimental workflow for pH estimation.
Experimental Protocols
Protocol 1: Visual pH Estimation in Non-Aqueous Solvents
This protocol is suitable for rapid, semi-quantitative pH estimation.
Materials:
-
This compound indicator powder
-
Methanol, absolute
-
The non-aqueous solvent of interest (e.g., ethanol, DMSO, DMF, acetonitrile)
-
Conical flasks or test tubes
-
Micropipettes
Procedure:
-
Indicator Solution Preparation: Prepare a 0.3% (w/v) stock solution of this compound in absolute methanol.
-
Sample Preparation: Place a known volume of the non-aqueous sample into a clean, dry conical flask or test tube.
-
Indicator Addition: Add 1-3 drops of the this compound indicator solution to the sample and mix thoroughly.
-
Color Observation: Observe the color of the solution.
-
pH Estimation: Compare the observed color to the known color transitions of this compound in the specific solvent, if available. In the absence of specific data, the color can provide a qualitative indication of the solution's acidity or basicity relative to the indicator's pKa in that medium.
Protocol 2: Non-Aqueous Titration of Benzoic Acid in DMF
This protocol details the use of this compound as an endpoint indicator in a non-aqueous acid-base titration.
Materials:
-
Benzoic acid, analytical standard
-
Dimethylformamide (DMF), anhydrous
-
This compound indicator solution (0.3% w/v in methanol)
-
Lithium methoxide (B1231860) in methanol/toluene (0.1 N), standardized
-
Tetrabutylammonium (B224687) hydroxide (B78521) (0.1 N), standardized
-
Burette, 50 mL
-
Conical flasks, 125 mL
-
Magnetic stirrer and stir bar
Procedure using Lithium Methoxide:
-
Accurately weigh approximately 0.06 g of benzoic acid and dissolve it in 10 mL of anhydrous DMF in a 125 mL conical flask.
-
Add 3-4 drops of the this compound indicator solution. The solution will likely be yellow or yellowish-green.
-
Titrate the benzoic acid solution with standardized 0.1 N lithium methoxide.
-
The endpoint is reached when the color changes from yellow to a distinct blue.
-
Record the volume of titrant used and calculate the concentration of the benzoic acid solution.
Procedure using Tetrabutylammonium Hydroxide:
-
Accurately weigh approximately 60 mg of benzoic acid and dissolve it in 10 mL of previously neutralized DMF. To neutralize the DMF, add a few drops of this compound and titrate with the 0.1 N tetrabutylammonium hydroxide until a blue color persists.
-
Add 3 drops of this compound indicator solution to the benzoic acid solution.
-
Titrate with standardized 0.1 N tetrabutylammonium hydroxide until the color changes to blue.
-
Record the volume of titrant used for the calculation.
Protocol 3: Spectrophotometric pH Determination
This method allows for a more quantitative determination of pH by measuring the absorbance of the different forms of this compound.
Materials:
-
This compound indicator solution (prepare a dilute solution, e.g., 0.01% w/v in the solvent of interest)
-
The non-aqueous solvent of interest
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, compatible with the solvent)
-
Solutions of known acid and base in the non-aqueous solvent to generate a range of pH values for calibration (optional, for establishing a solvent-specific pH scale).
Procedure:
-
Determine Absorption Maxima (λmax):
-
Prepare two solutions of the this compound indicator in the non-aqueous solvent.
-
To one solution, add a small amount of a strong acid (e.g., HCl in the same solvent) to ensure the indicator is in its fully protonated (acidic) form.
-
To the other solution, add a small amount of a strong base (e.g., sodium methoxide in methanol) to ensure the indicator is in its fully deprotonated (basic) form.
-
Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for the acidic (H₂In and/or HIn⁻) and basic (In²⁻) forms.
-
-
Sample Measurement:
-
Add a precise amount of the dilute this compound indicator solution to a known volume of the non-aqueous sample.
-
Measure the absorbance of the sample at the two determined λmax values.
-
-
pH Calculation:
-
The ratio of the absorbances at the two wavelengths can be related to the ratio of the concentrations of the acidic and basic forms of the indicator.
-
Using the Henderson-Hasselbalch equation adapted for the specific solvent and indicator pKa (if known), the apparent pH can be calculated: pH = pKa + log([In²⁻]/[HIn⁻])
-
The ratio [In²⁻]/[HIn⁻] can be determined from the absorbance values after correcting for the molar absorptivities of each species at the chosen wavelengths.
-
Absorption Maxima of this compound Forms:
| Form | Color | Approximate λmax (in aqueous solution) |
| H₂In | Red | ~544 nm |
| HIn⁻ | Yellow | ~430 nm |
| In²⁻ | Blue | ~596 nm |
Note: These λmax values may shift in non-aqueous solvents. It is crucial to determine them experimentally in the solvent of interest for accurate spectrophotometric measurements.
Conclusion
This compound is a valuable indicator for estimating the acidity and basicity of non-aqueous solutions. While its behavior is well-characterized in water, its application in organic solvents requires careful consideration of solvent effects on its pKa values and transition ranges. The protocols provided here offer a starting point for both qualitative and quantitative measurements. For precise and accurate results, it is highly recommended to calibrate the indicator in the specific non-aqueous system being investigated. Further research to establish a comprehensive database of this compound's properties in a wider range of non-aqueous solvents would be highly beneficial to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. gspchem.com [gspchem.com]
- 4. chem-lab.be [chem-lab.be]
- 5. rsc.org [rsc.org]
- 6. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Thymol Blue: Application Notes and Protocols for Biological Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol Blue (thymolsulfonephthalein) is a sulfonephthalein dye recognized for its dual-range pH indicator properties.[1][2][3] It exhibits a color transition from red to yellow in the acidic pH range of 1.2 to 2.8 and from yellow to blue in the alkaline range of 8.0 to 9.6.[1][2] While primarily utilized in analytical chemistry, this compound also finds applications in biological sciences as a vital stain and for pH indication within cellular environments.[1][4] Its utility in microscopy stems from its ability to act as a visual marker for pH gradients and its potential use in vital staining of cells.
These application notes provide an overview of the properties of this compound and detailed protocols for its use as a biological stain in microscopy.
Properties of this compound
This compound is a brownish-green or reddish-brown crystalline powder.[1][2] It is sparingly soluble in water but readily dissolves in ethanol (B145695) and dilute alkaline solutions.[1][5] For biological applications, the sodium salt of this compound can be prepared to improve water solubility.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₅S | [1] |
| Molecular Weight | 466.59 g/mol | [1] |
| Appearance | Brownish-green to reddish-brown crystalline powder | [1] |
| Acidic pH range | 1.2 (red) - 2.8 (yellow) | [2] |
| Alkaline pH range | 8.0 (yellow) - 9.6 (blue) | [1][2] |
| Solubility | Soluble in ethanol and dilute alkali; sparingly soluble in water | [1][5] |
Applications in Microscopy
This compound's primary application in microscopy is as a pH indicator for visualizing acidic or alkaline compartments within cells or tissues. It can also be employed as a vital stain to assess cell viability, where living cells may internalize the dye. Its use in routine histology is less common but holds potential as a counterstain in specific applications.
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solutions
1.1 Stock Solution (0.1% w/v in ethanol)
This solution is suitable for general use and for dilution to working concentrations.
-
Materials:
-
This compound powder
-
95% Ethanol
-
-
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol.
-
Mix thoroughly until fully dissolved.
-
Store in a tightly sealed, light-protected container at room temperature.[3]
-
1.2 Aqueous Stock Solution (Water-Soluble Sodium Salt)
This protocol is for preparing a water-soluble form of this compound, which is often preferred for live-cell applications.[3]
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled water
-
-
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Add 2.15 mL of 0.1 M NaOH and 20 mL of 95% ethanol.
-
Mix until the this compound is completely dissolved.
-
Bring the final volume to 100 mL with distilled water.
-
Store in a tightly sealed, light-protected container at room temperature.[3]
-
Protocol 2: Vital Staining of Live Cells
This protocol uses a dilute solution of this compound to stain living cells, which can be useful for assessing cell viability or observing cellular uptake. A 1:10,000 dilution in a physiological solution is a recommended starting point.[4]
-
Materials:
-
This compound Stock Solution (Aqueous, see Protocol 1.2)
-
Physiological saline solution or Ringer's solution
-
Live cells in culture
-
-
Procedure:
-
Prepare a 1:10,000 working solution of this compound by diluting the aqueous stock solution in physiological saline or Ringer's solution.
-
Wash the cultured cells with the physiological solution to remove culture medium.
-
Incubate the cells with the 1:10,000 this compound working solution for 5-15 minutes at room temperature.
-
Wash the cells twice with the physiological solution to remove excess stain.
-
Observe the cells under a bright-field microscope. Live cells may show intracellular staining, with the color indicating the intracellular pH.
-
Protocol 3: Intracellular pH Indication in Live Cells
This protocol is adapted from methods for other pH-indicating vital dyes and is intended to visualize intracellular pH gradients.
-
Materials:
-
This compound Aqueous Stock Solution (see Protocol 1.2)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Live cells in culture
-
-
Procedure:
-
Prepare a working solution of this compound in the desired concentration range (e.g., 0.01% to 0.04%) in a balanced salt solution.
-
Wash the cultured cells with the balanced salt solution.
-
Incubate the cells with the this compound working solution for 10-30 minutes at 37°C.
-
Wash the cells gently with the balanced salt solution to remove extracellular dye.
-
Immediately observe the cells under a bright-field microscope. The intracellular color will indicate the pH: yellow in acidic environments (pH < 8.0) and blue in alkaline environments (pH > 9.6).
-
Protocol 4: General Staining of Fixed Tissues (Exploratory)
While not a standard histological stain, this compound can be explored as a counterstain for specific applications. This protocol provides a general framework for staining fixed tissue sections.
-
Materials:
-
This compound Stock Solution (Ethanolic, see Protocol 1.1)
-
Deparaffinized and rehydrated tissue sections on slides
-
Ethanol solutions (various concentrations for dehydration)
-
Xylene or other clearing agent
-
Mounting medium
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections to water.
-
Stain the sections with the 0.1% ethanolic this compound solution for 1-5 minutes. The optimal pH of the staining solution may need to be adjusted depending on the target structures.
-
Briefly rinse in distilled water.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene or a suitable substitute.
-
Mount with a permanent mounting medium.
-
Troubleshooting
-
No or Weak Staining:
-
Increase the concentration of the this compound solution.
-
Increase the incubation time.
-
Adjust the pH of the staining solution to enhance binding to target structures.
-
-
Excessive Background Staining:
-
Decrease the concentration of the this compound solution.
-
Decrease the incubation time.
-
Ensure thorough washing after staining.
-
-
Precipitate on the Slide:
-
Filter the staining solution before use.
-
Ensure the this compound is fully dissolved in the solvent.
-
Safety Precautions
This compound may cause irritation.[2] Standard laboratory safety practices should be followed, including wearing gloves, and eye protection. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a versatile pH indicator with demonstrated utility as a vital stain in microscopy. The provided protocols offer a starting point for researchers to explore its applications in visualizing intracellular pH and assessing cell viability. Further optimization may be required for specific cell types and experimental conditions.
References
Application Note: Spectrophotometric pH Determination with Thymol Blue
Abstract
This application note provides a detailed protocol for the determination of pH using Thymol (B1683141) Blue as an indicator dye and UV-Visible spectrophotometry. Thymol Blue (thymolsulfonephthalein) is a sulfonephthalein dye that exhibits two distinct pH-dependent color changes, making it a versatile indicator for a broad pH range.[1][2] This method offers high precision and is suitable for various applications, including environmental analysis, biochemical assays, and quality control in pharmaceutical and food industries.[1] The protocol covers reagent preparation, instrument calibration, sample measurement, and data analysis.
Principle of Measurement
This compound is a diprotic acid that exists in three different colored forms depending on the hydrogen ion concentration (pH) of the solution.[2]
-
pH < 1.2: Predominantly in its red, diprotonated form (H₂In).
-
pH 2.8 - 8.0: Exists mainly in its yellow, monoprotonated form (HIn⁻).[2]
-
pH > 9.6: Primarily in its blue, fully deprotonated form (In²⁻).[2]
The determination of pH is based on the ratio of the absorbance of the acidic and basic forms of the indicator. The equilibrium between the yellow (HIn⁻) and blue (In²⁻) forms is typically used for measurements in the alkaline range (pH 8.0-9.6). The relationship between pH, the indicator's acid dissociation constant (pKa), and the absorbance ratio is described by the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:
pH = pKa₂ + log₁₀((R - e₁) / (e₂ - R * e₃))
Where:
-
pKa₂ is the acid dissociation constant for the second proton loss (yellow to blue transition).
-
R is the ratio of absorbances at two wavelengths (A₂/A₁).[3][4]
-
A₁ and A₂ are the absorbances of the solution at wavelengths λ₁ (absorbance maximum of HIn⁻) and λ₂ (absorbance maximum of In²⁻), respectively.
-
e₁, e₂, e₃ are molar absorptivity ratios that correct for the absorbance of the different species at the analytical wavelengths.[3][5]
For high-precision applications, especially in saline solutions like seawater, it is crucial to use equations that account for temperature and salinity effects on the pKa and molar absorptivity ratios.[3][4] It is also recommended to use purified this compound, as impurities in commercial dyes can lead to significant measurement errors.[6][7][8]
Quantitative Data Summary
The following table summarizes the key properties of this compound for spectrophotometric pH determination.
| Parameter | Value | Reference |
| Chemical Formula | C₂₇H₃₀O₅S | [9][10] |
| Molar Mass | 466.59 g/mol | [9] |
| Acidic Range | ||
| pH Transition | 1.2 - 2.8 | [9][11][12] |
| Color Change | Red to Yellow | [9][11][12] |
| pKa₁ | ~2.0 | [2] |
| λmax (Red Form, H₂In) | ~546 nm | [13] |
| Alkaline Range | ||
| pH Transition | 8.0 - 9.6 | [9][11][12] |
| Color Change | Yellow to Blue | [9][11][12] |
| pKa₂ | ~8.8 - 8.9 | [2][13] |
| λmax (Yellow Form, HIn⁻) | ~435 nm | [3][11] |
| λmax (Blue Form, In²⁻) | ~596 nm | [3][11] |
Experimental Protocol
This protocol focuses on the alkaline pH range (8.0 - 9.6) using the yellow-to-blue transition.
-
Reagents:
-
This compound (Thymolsulfonephthalein), sodium salt (CAS: 76-61-9)
-
Sodium Hydroxide (B78521) (NaOH), 0.1 M and 0.05 M solutions
-
Ethanol (B145695) (95%)
-
Standard pH buffers (e.g., pH 7, 9, 10)
-
Deionized or distilled water
-
Sample of interest
-
-
Equipment:
-
UV-Visible Spectrophotometer (dual-beam recommended)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated pH meter for validation
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes
-
Analytical balance
-
Heating plate or water bath
-
-
Accurately weigh 0.1 g of this compound sodium salt.[10][14]
-
Transfer the powder to a 250 mL volumetric flask.
-
Add 4.3 mL of 0.05 M sodium hydroxide (NaOH) solution and 50 mL of 95% ethanol.[15]
-
Gently warm and swirl the flask until the this compound is completely dissolved.[10][15]
-
Allow the solution to cool to room temperature.
-
Dilute to the 250 mL mark with deionized water.[15]
-
Mix thoroughly and store in a well-sealed reagent bottle.
Note: An alternative preparation involves dissolving 0.1 g of this compound in 2.15 ml of 0.1 M sodium hydroxide and 20 ml of ethanol (95%), then diluting to 100 ml with water.[14]
-
Spectrophotometer Setup:
-
Blank Measurement:
-
Fill a cuvette with the sample solution without the this compound indicator.
-
Place the cuvette in the spectrophotometer and zero the absorbance at both 435 nm and 596 nm. This corrects for any background absorbance from the sample matrix.
-
-
Sample Preparation and Measurement:
-
Pipette a precise volume of the sample into a clean test tube or vial (e.g., 10 mL).
-
Add a small, precise volume of the this compound stock solution (e.g., 50-100 µL). The exact amount should be consistent across all samples and standards and should yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Transfer the solution to a clean sample cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance at 435 nm (A₁) and 596 nm (A₂).
-
-
Calculate the Absorbance Ratio (R): R = A₅₉₆ / A₄₃₅
-
Calculate pH: Use the appropriate equation relating R to pH. For aqueous solutions at standard temperature, a simplified equation can be used after calibration with known buffer solutions. For high accuracy, use the full equation incorporating molar absorptivity ratios (e₁, e₂, e₃) and the temperature/salinity-dependent pKa₂.[3][4]
pH = pKa₂ + log₁₀((R - e₁) / (e₂ - R * e₃))
The values for pKa₂, e₁, e₂, and e₃ must be determined empirically for the specific conditions (temperature, ionic strength) or obtained from literature for identical conditions.[3][4]
Visualizations
Caption: pH-dependent equilibrium of this compound forms.
Caption: Workflow for spectrophotometric pH measurement.
Safety Precautions
-
This compound may cause irritation. It is harmful if swallowed.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling all chemicals.
-
Sodium hydroxide is corrosive and requires careful handling.
-
Ethanol is flammable; keep away from open flames and ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
- 1. gspchem.com [gspchem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 4. Purification and characterization of this compound for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Indicator [himedialabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Monitoring Enzyme Kinetics with Thymol Blue Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biochemical pathways, developing novel therapeutics, and optimizing industrial enzymatic processes. A variety of methods exist for monitoring enzyme activity, with spectrophotometric assays being particularly prevalent due to their simplicity, high-throughput capability, and cost-effectiveness. This document details the application of Thymol Blue, a dual-range pH indicator, for the continuous monitoring of enzyme-catalyzed reactions that involve a change in pH.
This compound exhibits two distinct color transitions: one in the acidic range (pH 1.2-2.8, red to yellow) and another in the basic range (pH 8.0-9.6, yellow to blue).[1] This property makes it a versatile tool for assaying a variety of enzymes that either produce or consume protons during their catalytic cycle. The change in pH is directly proportional to the enzyme's activity and can be quantified by monitoring the change in absorbance at a specific wavelength.[2]
This application note provides detailed protocols for utilizing this compound to determine the kinetic parameters of two common enzymes: Lipase (B570770), which produces fatty acids, leading to a decrease in pH, and Urease, which generates ammonia (B1221849), causing an increase in pH.
Principle of the Assay
Enzymatic reactions that result in the production of an acidic or basic product will alter the pH of the reaction medium. This compound, when present in the reaction mixture, will respond to this pH shift by changing its ionization state and, consequently, its color. This color change can be monitored spectrophotometrically.
For enzymes that produce an acid, such as lipase hydrolyzing triglycerides into fatty acids, the assay is typically initiated at the alkaline end of this compound's second transition range (pH > 9.6, blue). As the reaction proceeds, the pH decreases, causing the indicator to transition towards its yellow form. The rate of decrease in absorbance at the wavelength corresponding to the blue form (around 600 nm) is proportional to the rate of the enzyme-catalyzed reaction.[2]
Conversely, for enzymes that produce a base, such as urease hydrolyzing urea (B33335) to ammonia, the assay is started at the acidic end of the second transition range (pH < 8.0, yellow). The production of ammonia raises the pH, leading to a color change to blue. In this case, the rate of increase in absorbance at around 600 nm is monitored to determine the enzyme's activity.
The relationship between the initial reaction velocity (v₀), the maximum velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]) can be described by the Michaelis-Menten equation:
v₀ = (Vmax * [S]) / (Km + [S])
By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Vmax and Km can be determined using a Lineweaver-Burk plot or non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Materials and Reagents
-
Enzymes:
-
Porcine Pancreatic Lipase (PPL)
-
Jack Bean Urease
-
-
Substrates:
-
Tributyrin (B1683025) (for Lipase)
-
Urea (for Urease)
-
-
Indicator:
-
This compound sodium salt
-
-
Buffer Components:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Sodium Phosphate (B84403) (monobasic and dibasic)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Other Reagents:
-
Ethanol (95%)
-
Deionized Water
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
Cuvettes or 96-well microplates
-
pH meter
-
Water bath or incubator
-
Pipettes
-
Vortex mixer
-
Preparation of Solutions
-
This compound Indicator Solution (0.04% w/v): Dissolve 0.1 g of this compound in 2.15 ml of 0.1 M NaOH and 20 ml of 95% ethanol. Once dissolved, add sufficient deionized water to produce a final volume of 100 ml.[3]
-
Lipase Assay Buffer (50 mM Tris-HCl, pH 8.5): Prepare a 50 mM Tris solution and adjust the pH to 8.5 with HCl.
-
Urease Assay Buffer (20 mM Phosphate Buffer, pH 7.0): Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.
-
Tributyrin Substrate Emulsion (for Lipase): Prepare a stock emulsion of tributyrin. The final concentration in the assay will vary for kinetic analysis. A stable emulsion can be prepared by sonicating tributyrin in the assay buffer containing a detergent like sodium taurodeoxycholate (B1243834) (NaTDC) at a concentration of 0.5 mM.[2]
-
Urea Substrate Solution (for Urease): Prepare a stock solution of urea in the Urease Assay Buffer. The final concentration in the assay will be varied for kinetic studies.
-
Enzyme Solutions: Prepare stock solutions of Porcine Pancreatic Lipase and Jack Bean Urease in their respective assay buffers immediately before use. Keep enzyme solutions on ice.
Experimental Protocols
Protocol 1: Lipase Activity Assay
This protocol is adapted for a spectrophotometric assay using this compound to monitor the decrease in pH due to the release of fatty acids.
-
Assay Mixture Preparation: In a cuvette or microplate well, combine the Lipase Assay Buffer, Tributyrin substrate emulsion at the desired final concentration, and this compound indicator solution. The final concentration of this compound should be optimized but a starting point of 0.02 mM can be used.
-
Equilibration: Incubate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.
-
Baseline Measurement: Measure the initial absorbance of the mixture at 600 nm.
-
Reaction Initiation: Add a specific amount of Porcine Pancreatic Lipase solution to the assay mixture to start the reaction. Mix quickly and thoroughly.
-
Kinetic Measurement: Immediately begin recording the absorbance at 600 nm every 30 seconds for a total of 10-15 minutes. The absorbance should decrease over time.
-
Data Analysis:
-
Plot absorbance versus time. The initial reaction rate (v₀) is the negative of the slope of the linear portion of this curve.
-
Repeat the assay with varying concentrations of the tributyrin substrate.
-
Plot v₀ versus substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot.
-
Protocol 2: Urease Activity Assay
This protocol is designed to monitor the increase in pH resulting from ammonia production by urease.
-
Assay Mixture Preparation: In a cuvette or microplate well, combine the Urease Assay Buffer, Urea substrate solution at the desired final concentration, and this compound indicator solution (e.g., 0.02 mM final concentration).
-
Equilibration: Incubate the mixture at the assay temperature (e.g., 25°C) for 5 minutes.
-
Baseline Measurement: Record the initial absorbance at 600 nm.
-
Reaction Initiation: Add the Jack Bean Urease solution to initiate the reaction. Mix well.
-
Kinetic Measurement: Monitor the increase in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Plot absorbance versus time. The initial reaction rate (v₀) is the slope of the linear portion of the curve.
-
Perform the assay with a range of urea concentrations.
-
Determine Km and Vmax by plotting v₀ against the urea concentration and fitting the data to the Michaelis-Menten equation.
-
Data Presentation
The following tables present illustrative quantitative data for the enzymes discussed. Note that the lipase kinetic parameters are for a different substrate but serve as a representative example.
Table 1: Kinetic Parameters for Porcine Pancreatic Lipase
| Substrate Concentration (µM) | Initial Reaction Rate (µM/min) |
| 5 | 10.5 |
| 10 | 18.2 |
| 20 | 28.5 |
| 40 | 40.1 |
| 80 | 50.8 |
| 160 | 58.3 |
Data is illustrative and based on typical Michaelis-Menten kinetics. The Michaelis-Menten constant (Km) for porcine pancreatic lipase with p-nitrophenyl butyrate (B1204436) as a substrate has been reported as 26.36 μM, with a maximal velocity (Vmax) of 65.79 μM/min.[4]
Table 2: Kinetic Parameters for Jack Bean Urease
| Substrate Concentration (mM) | Initial Reaction Rate (µM/min) |
| 1 | 16.7 |
| 2 | 28.6 |
| 5 | 50.0 |
| 10 | 66.7 |
| 20 | 80.0 |
| 50 | 90.9 |
This data is illustrative. The rate of pH change is directly related to urease activity.[5]
Logical Relationships Diagram
Conclusion
The use of this compound as a pH indicator provides a simple, continuous, and cost-effective method for monitoring the kinetics of enzymes that catalyze reactions involving a change in pH. The distinct color change in the alkaline range makes it particularly suitable for assays of enzymes like lipases and ureases. The protocols provided herein can be adapted for a wide range of other enzymes and can be readily implemented in a high-throughput screening format for applications in basic research and drug discovery. Careful optimization of buffer concentration, indicator concentration, and pH is crucial for obtaining accurate and reproducible kinetic data.
References
- 1. gspchem.com [gspchem.com]
- 2. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 4. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of pH to quantify urease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Use of Thymol Blue in Environmental Water Quality Testing
Introduction
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile, dual-range pH indicator crucial for environmental water quality testing.[1][2][3] Its distinct color changes at two different pH ranges make it an invaluable tool for scientists and researchers in monitoring the pH of various water sources, including rivers, estuaries, and marine environments.[4][5][6] Maintaining optimal pH levels is critical for the health of aquatic ecosystems and ensuring water safety.[2][3] Thymol Blue provides a straightforward and reliable method for assessing water pH, aiding in environmental safety and compliance monitoring.[1]
This document provides detailed application notes and protocols for the use of this compound in environmental water quality testing, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties and pH Ranges
This compound is a brownish-green or reddish-brown crystalline powder.[2] It is insoluble in water but soluble in alcohol and dilute alkali solutions.[7] The indicator exhibits two distinct pH transition ranges:
This dual-range capability allows for pH determination across a broader spectrum compared to single-range indicators.[2][3]
Data Presentation
Table 1: pH and Corresponding Colorimetric and Spectrophotometric Data for this compound
| pH | Observed Color | Form of this compound | Absorbance at 435 nm (A435) | Absorbance at 596 nm (A596) | Ratio (A596/A435) |
| < 1.2 | Red | H₂In⁺ | High | Low | Low |
| 1.2 | Red-Orange | H₂In⁺ / HIn | Decreasing | Increasing | Increasing |
| 2.0 | Orange | H₂In⁺ / HIn | Moderate | Moderate | ~1 |
| 2.8 | Yellow | HIn | Low | High | High |
| 2.8 - 8.0 | Yellow | HIn | Low | High | High |
| 8.0 | Greenish-Yellow | HIn / In²⁻ | Increasing | Decreasing | Decreasing |
| 8.8 | Green | HIn / In²⁻ | Moderate | Moderate | ~1 |
| 9.6 | Blue | In²⁻ | Low | High | High |
| > 9.6 | Blue | In²⁻ | Low | High | High |
Experimental Protocols
Preparation of this compound Indicator Solution
Several methods can be used to prepare the this compound indicator solution. The choice of method may depend on the specific application and desired concentration.
Protocol 1: 0.1% (w/v) Ethanolic Solution
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of 95% ethanol (B145695).
-
Filter the solution if necessary to remove any undissolved particles.
Protocol 2: 0.1% (w/v) Aqueous Solution
-
Weigh 0.1 g of this compound.
-
Dissolve it in 2.15 mL of 0.1 M sodium hydroxide (B78521) solution.
-
Add 20 mL of 95% ethanol and mix until the indicator is fully dissolved.
-
Add sufficient distilled water to bring the final volume to 100 mL.[9]
Protocol 3: 0.04% (w/v) Aqueous Solution for Titration [10]
-
Weigh 0.1 g of this compound powder.[10]
-
In a 250 mL volumetric flask, add 4.3 mL of 0.05 N sodium hydroxide solution.[10]
-
Transfer the weighed this compound to the flask.[10]
-
Add 50 mL of 95% ethyl alcohol and swirl to dissolve. Warming the solution gently can aid dissolution.[10]
-
Allow the solution to cool to room temperature.
-
Make up the final volume to 250 mL with distilled water and mix well.[10]
Protocol for Visual pH Determination
This method is suitable for rapid, semi-quantitative pH estimation in the field or laboratory.
-
Sample Collection: Collect the water sample in a clean, transparent container.
-
Rinsing: Rinse the test vial or cuvette three times with the water sample to be tested to minimize contamination.
-
Sample Preparation: Fill the test vial to a specific volume (e.g., 10 mL).
-
Indicator Addition: Add a few drops (e.g., 1-2 drops of 0.1% solution or 10 drops of a test kit solution) of the prepared this compound indicator solution to the water sample.[8][11]
-
Observation: Gently swirl the sample to ensure uniform mixing and observe the resulting color change.
-
pH Estimation: Compare the observed color to a pH color chart provided with a test kit or a standard color chart for this compound to determine the approximate pH value. For more accurate readings, use a color comparator or a slide bar viewer.[11]
Protocol for Spectrophotometric pH Determination
This method provides a more accurate and quantitative measurement of pH. A spectrophotometer is used to measure the absorbance of the indicator in the water sample at specific wavelengths.
-
Sample Collection and Preparation: Collect the water sample and bring it to the desired analysis temperature.
-
Spectrophotometer Setup: Set up the spectrophotometer to measure absorbance at 435 nm and 596 nm.[8]
-
Blank Measurement: Fill a cuvette with the water sample (without the indicator) to zero the spectrophotometer at both wavelengths.
-
Indicator Addition: Add a precise volume of the this compound indicator solution to a known volume of the water sample in a separate container and mix well.
-
Absorbance Measurement: Transfer the sample with the indicator to a cuvette and measure the absorbance at 435 nm (A₄₃₅) and 596 nm (A₅₉₆).
-
pH Calculation: Calculate the ratio (R) of the absorbances: R = A₅₉₆ / A₄₃₅.[4][5] The pH can then be calculated using the following formula, which takes into account temperature and salinity for high-precision measurements in marine and estuarine waters:[4][5]
pHT = pK₂ + log((R - e₁) / (1 - R * e₄))
Where:
-
pHT is the pH on the total hydrogen ion scale.
-
pK₂, e₁, and e₄ are constants that depend on temperature and salinity.[4][5]
For many freshwater applications, a simplified calibration curve of R versus known pH values can be generated using standard buffer solutions.
-
Mandatory Visualizations
Caption: Visual pH Determination Workflow.
Caption: Spectrophotometric pH Workflow.
Caption: this compound pH Color Transitions.
References
- 1. gspchem.com [gspchem.com]
- 2. nbinno.com [nbinno.com]
- 3. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Purification and characterization of this compound for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Indicator [himedialabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Immobilization of Thymol Blue in Sol-Gel for Advanced pH Sensors
Introduction
The immobilization of pH indicators within a sol-gel matrix represents a significant advancement in the development of solid-state chemical sensors. This technique offers a robust and versatile platform for creating optical pH sensors with applications spanning environmental monitoring, biomedical diagnostics, and industrial process control. The sol-gel process allows for the entrapment of organic dye molecules, such as thymol (B1683141) blue, within a porous and transparent silica (B1680970) network at room temperature, preserving their chemical activity.[1]
Thymol blue is a diprotic indicator, exhibiting two distinct color transitions, making it suitable for pH measurements in both acidic and alkaline ranges.[2][3] When immobilized, it retains its pH-sensing capabilities, providing a reusable and stable sensor material.[1] These application notes provide detailed protocols for the synthesis of this compound-doped sol-gel monolithic disks and thin films, along with a summary of their performance characteristics.
Principle of Operation
The functionality of the this compound-based sol-gel sensor relies on the reversible protonation and deprotonation of the entrapped indicator molecules in response to changes in the surrounding pH.[2] This structural change results in a shift in the material's optical properties, specifically its absorbance spectrum, which can be measured spectrophotometrically.[2] The porous nature of the sol-gel matrix allows for the diffusion of protons from the sample solution to the immobilized indicator.[1]
This compound exhibits three color forms depending on the pH: a red acidic form, a yellow neutral form, and a blue basic form.[3] The two transition ranges are typically observed at pH 1.2-2.8 (red to yellow) and pH 8.0-9.6 (yellow to blue).[2]
Experimental Protocols
This section details the procedures for preparing this compound-doped sol-gel monolithic disks and thin films.
Protocol 1: Preparation of this compound-Doped Sol-Gel Monolithic Disks
This protocol is adapted from the acid-catalyzed reaction of tetraethylorthosilicate (TEOS).[4] The use of a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is optional but can improve the homogeneity of the final monolith.[4]
Materials and Reagents:
-
Tetraethylorthosilicate (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
This compound
-
Sodium Dodecyl Sulfate (SDS) (optional)
Equipment:
-
Glass vials or petri dishes
-
Magnetic stirrer and stir bars
-
Parafilm
-
Micropipettes
-
Spectrophotometer
Procedure:
-
Preparation of the Sol Stock Solution: In a glass vial, mix TEOS, ethanol, and deionized water in a molar ratio of 1:4:2.[3]
-
Add HCl (0.1 M) as a catalyst.[4]
-
Stir the mixture at room temperature for at least 24 hours to ensure partial hydrolysis of the TEOS.[5] This is the sol stock solution.
-
Preparation of this compound Solution: Prepare a 2 x 10⁻⁴ M solution of this compound in absolute ethanol.[3]
-
(Optional) Preparation of Surfactant Solution: Prepare a 5 x 10⁻⁴ M solution of SDS in absolute ethanol.[3]
-
Doping the Sol-Gel: In a clean glass vial, mix 1 ml of the sol stock solution with 1 ml of the this compound solution.[3]
-
If using a surfactant, add 1 ml of the SDS solution to the mixture.[3]
-
Stir the final mixture for 1 minute.[3]
-
Gelling and Aging: Cover the vial with parafilm, pierce a few small holes to allow for slow evaporation of the solvent, and leave it undisturbed at room temperature.[3]
-
Gelation will occur, followed by aging. The process will result in transparent monolithic disks with a diameter of approximately 10 mm and a depth of 1 mm.[3]
-
The disks should be allowed to dry completely at room temperature.[4]
Protocol 2: Preparation of this compound-Doped Sol-Gel Thin Films by Spin Coating
This protocol is suitable for creating sensor coatings on substrates like conductive glass.[5]
Materials and Reagents:
-
Same as Protocol 1
-
Substrate (e.g., F-SnO2 conductive glass)
Equipment:
-
Spin coater
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by ultrasonication in a sequence of solvents (e.g., acetone, ethanol, deionized water) and dry it in an oven.
-
Preparation of the Doped Sol Solution: Prepare the sol stock solution and this compound solution as described in Protocol 1 (steps 1-4).
-
Mix 1 ml of the hydrolyzed TEOS solution with 1 ml of the this compound indicator solution.[5]
-
Spin Coating: Dispense a small amount of the final doped sol solution onto the cleaned substrate.
-
Spin coat at a suitable speed (e.g., 2000-4000 rpm) for a defined duration (e.g., 30-60 seconds) to achieve a uniform film.
-
Drying and Curing: Allow the coated substrate to dry at room temperature or in a low-temperature oven to complete the sol-gel transition and stabilize the film.
Quantitative Data Summary
The performance of this compound-doped sol-gel sensors has been characterized by several key parameters, which are summarized in the tables below.
Table 1: Spectroscopic Properties of Immobilized this compound
| Property | Value | Reference |
| Absorption Peak (Acidic Form - Red) | ~545-550 nm | [1][3] |
| Absorption Peak (Neutral Form - Yellow/Orange) | ~440-457 nm | [1][3] |
| Absorption Peak (Basic Form - Blue) | ~595-600 nm | [2][3] |
| Isosbestic Point 1 | ~501 nm | [3] |
| Isosbestic Point 2 | ~520 nm | [3] |
Table 2: pH Sensing Characteristics of Immobilized this compound
| Parameter | Value | Reference |
| pH Transition Range 1 (Red to Yellow) | 1.2 - 2.8 | [1][2] |
| pH Transition Range 2 (Yellow to Blue) | 7.8 - 9.6 | [1][2] |
| Response Time | 100 - 450 seconds | [5] |
Visualizations
Diagram 1: Experimental Workflow for Sol-Gel Monolith Synthesis
References
Application Notes and Protocols: Thymol Blue as a Visual Indicator in Microbiological Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol (B1683141) Blue (thymolsulfonephthalein) is a versatile pH indicator dye commonly employed in microbiological culture media to visually differentiate microorganisms based on their metabolic activities. Its unique property of exhibiting two distinct color changes over different pH ranges makes it a valuable tool for identifying and characterizing bacteria and fungi. This document provides detailed application notes, protocols for media preparation, and an overview of the underlying metabolic pathways that lead to observable color changes.
Thymol Blue functions as a diprotic acid, resulting in two pH transition ranges. In its first transition, it changes from red to yellow in the pH range of 1.2 to 2.8. The second, more commonly utilized range in microbiology, is from yellow to blue in the pH range of 8.0 to 9.6.[1][2][3] This dual-range capability allows for the detection of both acidic and alkaline byproducts of microbial metabolism.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Chemical Name | Thymolsulfonephthalein | [1] |
| First pH Transition Range | pH 1.2 (Red) – 2.8 (Yellow) | [1][2] |
| Second pH Transition Range | pH 8.0 (Yellow) – 9.6 (Blue) | [1][2][3] |
| Appearance | Brownish-green or reddish-brown crystalline powder | [1] |
| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions | [1] |
Application 1: Detection of Carbohydrate Fermentation
One of the primary applications of this compound in microbiology is to detect the fermentation of carbohydrates by microorganisms. The metabolic breakdown of sugars, such as sucrose (B13894) or glucose, often results in the production of acidic end-products, leading to a decrease in the pH of the culture medium.
Featured Medium: Thiosulfate-Citrate-Bile Salts-Sucrose (TCBS) Agar (B569324)
TCBS Agar is a selective and differential medium used for the isolation of Vibrio species, including the cholera-causing organism, Vibrio cholerae.[1][2][4][5][6] The high pH of the medium (8.5-9.5) inhibits the growth of most non-Vibrio bacteria.[6] this compound, in conjunction with bromothis compound, acts as the pH indicator system.[1][2][4]
Principle: Vibrio cholerae rapidly ferments sucrose, producing acidic byproducts that lower the pH of the medium.[7] This pH drop causes the indicator system, including this compound, to change from its initial blue-green color to yellow.[1] Non-sucrose-fermenting Vibrio species, such as Vibrio parahaemolyticus, do not produce acid and therefore form blue-green colonies on the purple medium.
Signaling Pathway: Sucrose Fermentation in Vibrio cholerae
Vibrio cholerae utilizes a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the uptake and phosphorylation of sucrose. The resulting sucrose-6-phosphate (B12958860) is then hydrolyzed into glucose-6-phosphate and fructose. These monosaccharides enter the glycolytic pathway, where they are converted to pyruvate (B1213749). Under anaerobic or fermentative conditions, pyruvate is further metabolized into a mixture of acidic end products, including lactate, acetate, and formate. The accumulation of these acids lowers the pH of the surrounding medium.
Caption: Sucrose fermentation pathway leading to acid production.
Experimental Protocol: Preparation of TCBS Agar
Ingredients per Liter:
| Ingredient | Amount |
| Yeast Extract | 5.0 g |
| Peptone | 10.0 g |
| Sodium Citrate | 10.0 g |
| Sodium Thiosulfate | 10.0 g |
| Oxgall (Bile Salts) | 8.0 g |
| Sodium Cholate | 3.0 g |
| Sucrose | 20.0 g |
| Sodium Chloride | 10.0 g |
| Ferric Citrate | 1.0 g |
| This compound | 0.04 g |
| Bromothis compound | 0.04 g |
| Agar | 15.0 g |
| Final pH | 8.6 ± 0.2 at 25°C |
Procedure:
-
Suspend 89.1 g of TCBS Agar powder in 1 liter of distilled or deionized water.
-
Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.
-
Do not autoclave this medium. The high temperature of autoclaving can cause the breakdown of components.
-
Cool the medium to 45-50°C in a water bath.
-
Pour the cooled medium into sterile Petri dishes and allow them to solidify.
-
The prepared plates should have a blue-green color.
Experimental Workflow: Using TCBS Agar
Caption: Workflow for using TCBS Agar to differentiate Vibrio species.
Application 2: Detection of Urea (B33335) Hydrolysis
This compound can also be utilized in media designed to detect the breakdown of urea by microorganisms possessing the enzyme urease. The hydrolysis of urea produces ammonia (B1221849), a basic compound that raises the pH of the medium.
Featured Medium: Urea Agar (with this compound)
While many formulations of Urea Agar use phenol (B47542) red, this compound can be substituted to provide a clear visual indication of urease activity.
Principle: The enzyme urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8] The accumulation of ammonia raises the pH of the medium above 8.0, causing the this compound indicator to shift from its initial yellow color to blue.[1][2]
Signaling Pathway: Urea Hydrolysis
The enzymatic action of urease on urea is a two-step process. First, urea is hydrolyzed to carbamate (B1207046) and one molecule of ammonia. The unstable carbamate then spontaneously decomposes into carbonic acid and a second molecule of ammonia. The ammonia molecules readily react with water to form ammonium (B1175870) ions and hydroxide (B78521) ions, leading to an increase in the pH of the environment.
Caption: Urea hydrolysis pathway leading to an increase in pH.
Experimental Protocol: Preparation of Urea Agar with this compound
This protocol is adapted from standard Urea Agar formulations with the substitution of this compound as the indicator.
Urea Agar Base Ingredients per 950 mL:
| Ingredient | Amount |
| Peptone | 1.0 g |
| Dextrose | 1.0 g |
| Sodium Chloride | 5.0 g |
| Monopotassium Phosphate | 2.0 g |
| Agar | 15.0 g |
| This compound Solution (0.2%) | 5.0 mL |
| pH after sterilization | 6.8 ± 0.2 at 25°C |
Urea Concentrate (40%) Ingredients per 100 mL:
| Ingredient | Amount |
| Urea | 40.0 g |
| Distilled Water | 100.0 mL |
Procedure:
-
Prepare Urea Agar Base: Suspend the ingredients for the agar base in 950 mL of distilled water. Heat to boiling to dissolve the medium completely.
-
Sterilize the agar base by autoclaving at 121°C for 15 minutes.
-
Prepare Urea Concentrate: Dissolve 40 g of urea in 100 mL of distilled water. Do not heat. Sterilize by filtration through a 0.22 µm membrane filter.
-
Cool the sterile agar base to 50-55°C.
-
Aseptically add the 100 mL of sterile urea concentrate to the cooled agar base.
-
Mix well and dispense into sterile tubes.
-
Allow the tubes to solidify in a slanted position to create a long slant and a short butt. The final medium should be a light yellow color.
Experimental Workflow: Using Urea Agar with this compound
Caption: Workflow for detecting urease activity using Urea Agar with this compound.
Preparation of this compound Indicator Solution
A stock solution of this compound is typically prepared for addition to microbiological media.
Protocol for 0.04% (w/v) this compound Indicator Solution: [3]
Ingredients:
| Ingredient | Amount |
| This compound Powder | 0.1 g |
| 0.05 N Sodium Hydroxide (NaOH) | 4.3 mL |
| 95% Ethanol | 50 mL |
| Distilled Water | to 250 mL |
Procedure:
-
Weigh 0.1 g of this compound powder.
-
In a 250 mL volumetric flask, dissolve the this compound powder in 4.3 mL of 0.05 N NaOH and 50 mL of 95% ethanol. Gentle warming may be required to fully dissolve the powder.
-
Once dissolved and cooled to room temperature, bring the final volume to 250 mL with distilled water.
-
Mix thoroughly and store in a labeled reagent bottle.
Conclusion
This compound is a highly effective pH indicator for a variety of microbiological culture media. Its distinct color changes in both acidic and alkaline conditions allow for the clear differentiation of microorganisms based on their metabolic pathways. The protocols provided for TCBS Agar and a modified Urea Agar demonstrate its utility in detecting both carbohydrate fermentation and urea hydrolysis. By understanding the underlying biochemical reactions and following standardized preparation methods, researchers can reliably employ this compound as a visual tool in microbial identification and characterization.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. dalynn.com [dalynn.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. BAM Media M147: Thiosulfate-Citrate-Bile Salts-Sucrose (TCBS) Agar | FDA [fda.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Glucose Metabolism by Escherichia coli Inhibits Vibrio cholerae Intestinal Colonization of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting unexpected color changes with Thymol Blue indicator
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thymol (B1683141) Blue indicator.
Frequently Asked Questions (FAQs)
Q1: My Thymol Blue solution is yellow, but I expected a different color. What does this indicate?
A yellow color in a solution containing this compound signifies a pH value between approximately 2.8 and 8.0.[1][2] If you anticipated a red or blue color, it suggests that the solution's pH is not as acidic or basic as you presumed.
Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to confirm the actual pH of your solution.
-
Reagent Check: Ensure that all reagents used in your experiment were correctly prepared and are not expired. Contamination of your sample with an acidic or basic substance could also be a factor.
-
Indicator Concentration: While less common, an excessively high concentration of the indicator itself might slightly alter the perceived color. Ensure you are using the appropriate concentration of this compound for your application.
Q2: The color of my this compound solution is orange/green. What does this mean?
An intermediate color like orange or green indicates that the pH of your solution is within one of the two transition ranges of this compound.
-
Orange: The pH is likely between 1.2 and 2.8, where the color is transitioning from red to yellow.[1][2]
-
Green: The pH is likely between 8.0 and 9.6, as the color shifts from yellow to blue.[1][2]
This is a normal occurrence when the solution's pH falls within these specific ranges.
Q3: I am seeing a red color. Is my solution highly acidic?
Yes, a red color indicates a strongly acidic solution with a pH below 1.2.[1][2]
Q4: My solution is blue. What is the pH range?
A blue color signifies an alkaline (basic) solution with a pH above 9.6.[1][2]
Q5: The color change during my titration is unclear or gradual. How can I get a sharper endpoint?
A faint or gradual color change can be attributed to several factors:
-
Weakly Buffered Solution: In solutions with low buffering capacity, the pH change near the equivalence point may be slow, leading to a less distinct color transition.
-
Incorrect Indicator Choice: this compound is most effective for titrations where the endpoint corresponds with one of its transition ranges. Ensure that the expected pH at the equivalence point of your titration aligns with either the pH 1.2-2.8 or pH 8.0-9.6 range.[1]
-
Indicator Degradation: Improper storage, such as exposure to light or extreme temperatures, can degrade the indicator over time, resulting in poor performance.
Q6: Could my this compound solution be contaminated?
Contamination is a possibility if you observe unexpected colors that do not correspond to the known pH ranges of this compound. For instance, a reddish hue in a solution that is not strongly acidic might suggest contamination with another indicator like methyl red.[3][4] If you suspect contamination, it is best to prepare a fresh solution.
Data Presentation
Table 1: pH Transition Ranges and Colors of this compound
| pH Range | Color in Acidic Form | Color in Intermediate Form | Color in Basic Form |
| 1.2 - 2.8 | Red | Orange | Yellow |
| 8.0 - 9.6 | Yellow | Green | Blue |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 2.15 mL of 0.1 M sodium hydroxide (B78521) solution and 20 mL of 95% ethanol.[5] Gently warm the mixture to aid dissolution.[6]
-
Dilution: Once the this compound has completely dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Store in a well-sealed, preferably dark-colored, bottle at room temperature.
Using this compound in an Acid-Base Titration
-
Analyte Preparation: Prepare the acidic or basic solution to be titrated and place it in a beaker or flask.
-
Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution to your analyte.
-
Titration: Slowly add the titrant from a burette to the analyte while continuously stirring.
-
Endpoint Determination: Observe the color of the solution. The endpoint of the titration is reached when the color change is sharp and persistent. The specific color change you are looking for will depend on the pH at the equivalence point of your reaction.
Visualizations
Caption: Troubleshooting flowchart for unexpected color changes with this compound.
Caption: Dual pH transition ranges of this compound indicator.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromothis compound turning red | UK Science Technician Community [community.preproom.org]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
Optimizing Thymol Blue concentration for sharp endpoint detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Thymol (B1683141) Blue concentration for sharp endpoint detection in acid-base titrations.
Frequently Asked Questions (FAQs)
Q1: What is Thymol Blue and why is it used as a pH indicator?
This compound (Thymolsulfonephthalein) is a brownish-green or reddish-brown crystalline powder used as a pH indicator.[1] It is valuable in titrations because it exhibits two distinct color changes over different pH ranges, making it versatile for various types of acid-base titrations.[2][3]
Q2: What are the pH ranges and corresponding color changes for this compound?
This compound has two pH transition ranges:
This dual-range capability allows it to be used for titrations with equivalence points in either the acidic or basic region.[2]
Q3: How do I prepare a standard this compound indicator solution?
There are several standard methods for preparing this compound solutions. The concentration can be adjusted based on the specific requirements of the titration. A common preparation involves dissolving this compound in ethanol (B145695) and sodium hydroxide (B78521).[5][6]
Q4: Can I use this compound for any acid-base titration?
This compound is most suitable for titrations where the endpoint falls within one of its two pH transition ranges. For example, its second transition (pH 8.0-9.6) is well-suited for the titration of a weak acid with a strong base, where the equivalence point is typically in the alkaline range.[7][8] For titrations of strong acids with strong bases, where the equivalence point is at pH 7, other indicators like Bromothis compound might be more appropriate.[7]
Troubleshooting Guide
Issue: The endpoint of my titration is unclear or gradual, not sharp.
A lack of a sharp endpoint can be due to several factors related to the indicator concentration and the experimental setup.
Possible Causes and Solutions:
-
Incorrect Indicator Concentration:
-
Too high: An excessive concentration of the indicator itself can act as a weak acid or base, interfering with the titration and causing a gradual color change.
-
Too low: An insufficient concentration may result in a faint color that is difficult to observe, making the endpoint determination subjective.
-
-
Inappropriate Choice of pH Range: Ensure the chosen pH transition range of this compound brackets the equivalence point of your specific titration.
-
Slow Reaction Kinetics: The reaction between the acid and base may be slow, leading to a delayed color change. Try adding the titrant more slowly near the endpoint and ensure thorough mixing.[9]
-
Analyte or Titrant Concentration: Very dilute solutions can lead to a less pronounced pH change at the equivalence point, making the endpoint less sharp.[10][11]
Data Presentation: Standard this compound Preparations
| Preparation Method | This compound (g) | 0.05 N NaOH (mL) | 95% Ethanol (mL) | Final Volume (mL) | Resulting Concentration | Reference |
| Method 1 | 0.1 | 2.15 | 30 | 100 | ~1 g/L or 0.1% w/v | [5] |
| Method 2 | 0.1 | 4.3 | 50 | 250 | 0.04% w/v | [12] |
| Method 3 (Aqueous) | 0.1 | 2.15 (0.1 M) | 20 | 100 | 0.1% w/v | [6] |
| Method 4 (Ethanolic) | 0.1 | - | 100 | 100 | 0.1% w/v | [6] |
Experimental Protocols
Protocol 1: Preparation of 0.1% w/v this compound Indicator Solution
-
Accurately weigh 0.1 g of this compound powder.[5]
-
In a 100 mL volumetric flask, combine 2.15 mL of 0.05 N sodium hydroxide solution and 5.0 mL of 95% ethanol.[5]
-
Add the weighed this compound to the flask and gently warm the mixture to facilitate dissolution.[5]
-
Once dissolved, add an additional 25.0 mL of 95% ethanol.[5]
-
Dilute the solution to the 100 mL mark with distilled water.[5]
-
Mix the solution thoroughly.
Protocol 2: Determining Optimal this compound Concentration
This protocol helps in systematically determining the ideal indicator concentration for a specific titration.
-
Prepare a stock solution of 0.2% w/v this compound.
-
Set up a series of identical titrations for your analyte and titrant.
-
To each titration flask, add a different volume of the this compound stock solution (e.g., 1 drop, 2 drops, 3 drops, etc.).
-
Perform the titrations, carefully observing the sharpness of the color change at the endpoint.
-
The optimal concentration is the one that provides a clear, sharp color transition with the smallest possible addition of the indicator.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. Choosing Acid-Base Titration Indicators Chemistry Tutorial [ausetute.com.au]
- 8. A level Indicator theory of acid-base titrations explained, theory pH curves & pKind, Indicator colour changes, Methyl orange, Bromophenol blue, Methyl red, Bromothis compound, Phenol red, this compound, Phenolphthalein GCE AS A2 chemistry revision notes KS5 [docbrown.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. titrations.info [titrations.info]
- 11. chegg.com [chegg.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Interference of Common Laboratory Chemicals with Thymol Blue
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Thymol Blue as a pH indicator in laboratory settings. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound indicator solution changed color unexpectedly, even without a significant pH change. What could be the cause?
A1: Unexpected color changes in this compound can be caused by several factors other than pH. Strong oxidizing or reducing agents can chemically alter the indicator molecule, leading to a color change or fading. High concentrations of salts can also shift the indicator's pKa value, causing it to change color at a different pH than expected. Additionally, the presence of proteins can cause a "protein error," where the indicator binds to the protein, leading to a color change.
Q2: I'm getting inaccurate pH readings when using this compound in a solution containing high concentrations of protein. Why is this happening and what can I do?
A2: This phenomenon is known as the "protein error" and is common for sulfonephthalein indicators like this compound.[1][2] Proteins can bind to the indicator molecules, shifting the equilibrium of the indicator and causing an erroneous pH reading. The magnitude of this error increases with higher protein concentrations and can be influenced by the pH of the solution.[1] For accurate pH measurements in protein-rich solutions, it is recommended to use alternative methods such as a calibrated pH meter with a specialized probe for proteinaceous samples or consider alternative indicators less prone to protein error.
Q3: Can I use this compound for pH measurements in non-aqueous or mixed-solvent systems?
A3: this compound is soluble in alcohol and dilute alkali solutions, making it suitable for use in some non-aqueous or mixed-solvent systems.[3] However, the pH transition ranges of this compound can be significantly affected by the solvent composition. It is crucial to calibrate the indicator or use a pH meter standardized for the specific solvent system you are working with to obtain accurate readings. The stability of this compound may also vary in different organic solvents.[4][5]
Q4: Do heavy metal ions interfere with this compound?
A4: Yes, this compound and its derivatives can form complexes with metal ions, which can interfere with its function as a pH indicator.[6] The formation of these complexes can alter the electronic structure of the indicator molecule, leading to a color change that is independent of the pH. This interference is more pronounced with certain divalent and trivalent cations. If your solution contains significant concentrations of metal ions, it is advisable to use a pH measurement method that is not affected by their presence, such as ion-selective electrodes or a glass electrode pH meter.
Troubleshooting Guides
Issue 1: Fading or Discoloration of this compound in the Presence of Oxidizing or Reducing Agents
Symptoms: The this compound indicator color fades, disappears, or changes to an unexpected color that does not correspond to the solution's pH.
Possible Causes:
-
Oxidizing Agents (e.g., Sodium Hypochlorite (B82951), Hydrogen Peroxide): These chemicals can irreversibly degrade the this compound molecule through oxidation.[7]
-
Reducing Agents (e.g., Sodium Bisulfite): These agents can reduce the chromophore of the this compound molecule, leading to a loss of color.
Troubleshooting Steps:
-
Identify the Potential Interferent: Review the composition of your solution to determine if strong oxidizing or reducing agents are present.
-
Select an Alternative Indicator: Choose a pH indicator that is more resistant to oxidation or reduction. For example, in the presence of oxidizing agents, indicators with more robust chemical structures may be more suitable.
-
Use a pH Meter: The most reliable method to measure pH in the presence of these interfering substances is to use a properly calibrated pH meter.
Issue 2: Inaccurate pH Readings in High Ionic Strength Solutions
Symptoms: The pH reading obtained with this compound differs significantly from the expected pH or the reading from a calibrated pH meter.
Possible Cause: High concentrations of salts (high ionic strength) can alter the activity of hydrogen ions and shift the pKa of the this compound indicator.[8] This is known as the "salt effect."
Troubleshooting Steps:
-
Prepare Calibration Standards with Similar Ionic Strength: If using spectrophotometry for precise pH measurements, prepare your calibration buffers with a salt concentration that matches your sample.[9]
-
Apply a Correction Factor: For known salt concentrations, it may be possible to apply a correction factor to the measured pH. However, this requires careful calibration and validation.
-
Use a pH Meter with Appropriate Calibration: A pH meter calibrated with buffers of similar ionic strength to the sample will provide more accurate readings.
-
Consider an Alternative Indicator: Some pH indicators are less sensitive to salt effects. Researching an indicator suitable for high salinity environments may be necessary.[10]
Issue 3: "Protein Error" Leading to Inaccurate pH Measurement
Symptoms: Inaccurate pH readings when measuring solutions containing proteins, such as buffers for biological assays or cell culture media.
Possible Cause: this compound binds to proteins, which alters its ionization equilibrium and results in an incorrect pH reading.[11]
Troubleshooting Steps:
-
Use a pH Meter with a Specialized Probe: Employ a pH meter with a probe designed for use in protein-containing solutions to prevent junction clogging and ensure accurate readings.
-
Choose an Alternative Indicator: Indicators with different chemical structures may exhibit a smaller protein error. It is advisable to consult literature for indicators validated for use in your specific protein solution.
-
Dilution (with caution): In some cases, diluting the sample may reduce the protein error, but this will also change the sample's pH and may not be suitable for all applications.
Quantitative Data on Interference
Table 1: Effect of Interfering Substances on this compound pH Indicator
| Interfering Substance | Observed Effect on this compound | Quantitative Data (if available) | Recommended Action |
| Strong Oxidizing Agents | Fading or permanent color change. | Degradation of this compound has been observed with ultrasonic irradiation.[12] The reaction rate is influenced by the presence of other substances like sodium chloride and hydrogen peroxide.[12] | Use a pH meter or a redox-resistant indicator. |
| Strong Reducing Agents | Loss of color. | Specific quantitative data for the reaction with agents like sodium bisulfite is not readily available in the searched literature. | Use a pH meter. |
| High Salt Concentration | Shift in pKa, leading to inaccurate pH readings. | The pKa of this compound is dependent on salinity and temperature. Equations have been developed to account for these shifts in seawater.[9] For Bromothis compound, a related indicator, a significant salting-out effect and a shift in pKa have been observed in NaCl solutions.[8] | Calibrate with standards of similar ionic strength or use a pH meter. |
| Proteins (e.g., Albumin) | "Protein Error" - indicator binds to protein, causing a shift in color and inaccurate pH reading. | The absorbance of the this compound-albumin reaction mixture decreases, with a molar absorbance decrease at pH 7.4 of 7.59×10⁴ l mol⁻¹ cm⁻¹.[11] | Use a pH meter with a specialized probe or an alternative indicator with low protein binding. |
| Detergents (e.g., SDS) | Can affect the indicator's behavior, especially in the presence of proteins. | The use of SDS surfactant has been shown to have positive effects on immobilized this compound by homogenizing the system.[13] However, in protein solutions, detergents can influence the protein error of other sulfonephthalein indicators.[14] | Evaluate the specific detergent's effect or use a pH meter. |
| Heavy Metal Ions | Formation of metal-indicator complexes leading to color changes independent of pH. | Methylthis compound, a derivative, forms stable complexes with various metal ions like Zn(II), Cu(II), and Fe(II).[6] | Use a pH meter or a chelating agent to sequester metal ions if it does not interfere with the experiment. |
| Turbidity | Scattering of light can interfere with spectrophotometric measurements. | Not specifically quantified for this compound in the provided results, but it is a known interference for spectrophotometric methods. | Centrifuge or filter the sample before measurement. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Interference by an Oxidizing Agent (e.g., Sodium Hypochlorite)
Objective: To quantify the effect of an oxidizing agent on the absorbance spectrum of this compound at a constant pH.
Materials:
-
This compound indicator solution (0.04% in ethanol)[15]
-
Buffer solution of a known pH (e.g., pH 8.0 phosphate (B84403) buffer)
-
Sodium hypochlorite solution (e.g., 1% active chlorine)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Pipettes
Procedure:
-
Prepare a series of solutions in cuvettes, each containing the same concentration of this compound in the pH 8.0 buffer.
-
To each cuvette (except for a blank), add a different, small, and precise volume of the sodium hypochlorite solution.
-
Immediately after adding the hypochlorite, start recording the full absorbance spectrum (e.g., from 400 nm to 700 nm) of the solution at regular time intervals (e.g., every 30 seconds for 10 minutes).
-
Use a solution with only this compound in the buffer as a reference.
-
Plot the absorbance at the wavelength of maximum absorbance for the basic form of this compound (around 596 nm) as a function of time for each concentration of sodium hypochlorite.[13]
-
Analyze the data to determine the rate of degradation of this compound in the presence of the oxidizing agent.
Diagrams
Troubleshooting Logic for Unexpected this compound Color Change
Caption: Troubleshooting workflow for unexpected this compound color changes.
Experimental Workflow for Interference Testing
References
- 1. researchgate.net [researchgate.net]
- 2. [The protein error of the pH-indicator bromthis compound in biological solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 6. Study of interaction of metal ions with methylthis compound by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. technopharmchem.com [technopharmchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein error of pH indicators in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
How to correct for temperature effects on Thymol Blue pH readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring pH using Thymol Blue and correcting for temperature effects.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect pH measurements made with this compound?
Temperature influences pH readings obtained with this compound in two primary ways:
-
Shift in the indicator's pKa: The acid dissociation constant (pKa) of this compound is temperature-dependent. A change in temperature alters the equilibrium between its acidic and basic forms, leading to a different color at the same actual pH.[1]
-
Change in the solution's pH: The pH of the solution being measured can also be temperature-dependent, particularly for buffer solutions. An increase in temperature can cause a decrease in the solution's viscosity and an increase in ion mobility, which can alter the pH.[2]
Q2: What are the pKa values for this compound?
This compound is a diprotic indicator with two pH ranges and therefore two pKa values. At 25°C, these are approximately:
-
pKa1: 1.65 (for the transition from red to yellow in the pH range of 1.2 to 2.8)[3][4]
-
pKa2: 8.9 (for the transition from yellow to blue in the pH range of 8.0 to 9.6)[3][4]
It is important to note that these values are temperature-dependent.
Q3: Why is it critical to correct for temperature effects in our experiments?
For professionals in research and drug development, precise pH control is often crucial for the accuracy and reproducibility of experiments. Failing to account for temperature effects on your pH indicator can lead to significant errors in pH determination.[1] This can impact experimental outcomes, data interpretation, and the overall quality of your results.[1]
Q4: What is the simplest way to minimize temperature-related errors?
The most straightforward approach is to conduct all pH measurements, including calibration and sample analysis, at a constant and controlled temperature.[1] This can be achieved using a water bath or a temperature-controlled measurement chamber.[1]
Troubleshooting Guides
Issue: Inconsistent pH readings of the same sample at different temperatures.
-
Cause: This is likely due to the temperature dependence of both the this compound indicator's pKa and the sample's pH.[1]
-
Solution:
-
Maintain a Constant Temperature: As mentioned in the FAQ, performing all measurements at a consistent temperature is the most effective way to ensure consistency.[1]
-
Generate Temperature-Specific Calibration Curves: If maintaining a constant temperature is not feasible, create a separate calibration curve for each temperature at which you will be taking measurements.[1]
-
Apply a Temperature Correction Formula (Advanced): For the highest level of accuracy, a mathematical correction can be applied.
-
Quantitative Data Summary
The second acid dissociation constant (pKa2) of this compound is significantly affected by temperature. The following table summarizes the pKa2 values at different temperatures, calculated using the formula provided by Hudson-Heck & Byrne (2019) for a practical salinity (SP) of 0.
| Temperature (°C) | Temperature (K) | pKa2 of this compound |
| 5 | 278.15 | 9.15 |
| 10 | 283.15 | 9.07 |
| 15 | 288.15 | 8.99 |
| 20 | 293.15 | 8.91 |
| 25 | 298.15 | 8.84 |
| 30 | 303.15 | 8.77 |
| 35 | 308.15 | 8.70 |
Experimental Protocols
Protocol: Spectrophotometric pH Measurement with Temperature Correction
This protocol describes how to determine the pH of a sample spectrophotometrically using this compound and correct for temperature variations.
Materials:
-
Spectrophotometer
-
Calibrated pH meter with a temperature probe
-
Temperature-controlled water bath
-
Volumetric flasks and pipettes
-
This compound indicator solution
-
Buffer solutions of known pH for calibration
Methodology:
-
Temperature Equilibration: Place all solutions (sample, buffers, and indicator) in a temperature-controlled water bath set to the desired measurement temperature. Allow sufficient time for all solutions to reach thermal equilibrium.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at two wavelengths: 435 nm (the peak absorbance of the acidic form, HIn⁻) and 596 nm (the peak absorbance of the basic form, In²⁻).[5][6]
-
Calibration:
-
For each buffer solution of known pH at the measurement temperature, add a precise amount of this compound indicator.
-
Measure the absorbance of each buffer solution at 435 nm and 596 nm.
-
Calculate the ratio of absorbances (R = A₅₉₆ / A₄₃₅) for each buffer.
-
Create a calibration curve by plotting the known pH of the buffers against the corresponding absorbance ratio (R).
-
-
Sample Measurement:
-
Add the same precise amount of this compound indicator to your unknown sample.
-
Measure the absorbance of the sample at 435 nm and 596 nm.
-
Calculate the absorbance ratio (R) for your sample.
-
-
pH Determination: Use the calibration curve to determine the pH of your sample based on its measured absorbance ratio.
-
Temperature Correction (if temperature varies):
-
If measurements are taken at a temperature different from the calibration temperature, the following formula from Hudson-Heck & Byrne (2019) can be used for high-accuracy applications in aqueous solutions (salinity ≈ 0):[5][7]
pHT = pKa2 + log((R - e1) / (1 - R * e4))
Where:
-
pHT is the pH on the total hydrogen ion scale.
-
pKa2 = 619.40 / T + 6.6942 (where T is the temperature in Kelvin).
-
R is the ratio of absorbances (A₅₉₆ / A₄₃₅).
-
e1 = -0.00132 + 0.00001600 * T
-
e4 = -0.005042 + 0.0002094 * T
-
-
Visualizations
Caption: Workflow for temperature correction of this compound pH readings.
Caption: Influence of temperature on factors affecting pH measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. Acid-Base Indicators [wiredchemist.com]
- 4. This compound | 76-61-9 [chemicalbook.com]
- 5. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pure.lib.usf.edu [pure.lib.usf.edu]
Improving the accuracy of visual endpoint determination with Thymol Blue
Welcome to the technical support center for Thymol Blue. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of visual endpoint determination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have two pH transition ranges?
This compound (thymolsulfonephthalein) is a pH indicator that functions as a diprotic acid, meaning it can donate two protons.[1] This property results in three different colored forms in solution, leading to two distinct pH transition ranges.[1]
-
First Transition (Acidic Range): From pH 1.2 to 2.8, it changes from red to yellow.[2]
-
Second Transition (Alkaline Range): From pH 8.0 to 9.6, it changes from yellow to blue.[2]
This dual-range functionality makes it a versatile indicator for various types of acid-base titrations.
Q2: For which types of titrations is this compound a suitable indicator?
The suitability of an indicator depends on matching its pH transition range with the pH at the equivalence point of the titration.[3] this compound is most effective for:
-
Weak Acid - Strong Base Titrations: The equivalence point for this type of titration occurs in the basic range (typically pH 8-10).[4][5] this compound's alkaline transition from yellow to blue (pH 8.0-9.6) aligns well with this, making it an excellent choice.[1][6]
-
Strong Acid - Strong Base Titrations: While usable, other indicators whose range brackets the neutral pH of 7 (like Bromothis compound) might be considered. However, the pH change at the equivalence point is so sharp that this compound's basic range can still provide accurate results.[1][6]
Using this compound's acidic range (pH 1.2-2.8) for titrations is less common and generally not recommended for standard HCl-NaOH titrations, as the color change would not be sharp at the endpoint.[7]
Q3: How many drops of this compound indicator should I use?
For optimal results, it is recommended to use 2-3 drops of the indicator solution per titration.[8] Using an excessive amount of indicator is a common mistake.[9] Since indicators are themselves weak acids or bases, adding too much can alter the pH of the analyte solution and introduce error into the final calculation.[9]
Quantitative Data Summary
The properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| First pKa | ~1.65 - 2.0 | [1][10] |
| Second pKa | ~8.8 - 8.9 | [1][10] |
| Acidic pH Range | 1.2 - 2.8 | [2][3] |
| Acidic Range Color Change | Red → Yellow | [2][3] |
| Alkaline pH Range | 8.0 - 9.6 | [2][3] |
| Alkaline Range Color Change | Yellow → Blue | [2][3] |
Visual Guides
This compound pH Transition Pathway
The following diagram illustrates the color changes of this compound across its two pH transition ranges.
Caption: Color transitions of this compound indicator.
Troubleshooting Guide
This section addresses specific issues that may arise during titration experiments using this compound.
Q4: My endpoint color change is indistinct or gradual. What's wrong?
An indistinct endpoint is one of the most common challenges in visual titrations.
Possible Causes:
-
Indicator Mismatch: The primary cause is often a mismatch between the indicator's pH transition range and the titration's equivalence point.[4] If the pH at the equivalence point falls outside the 8.0-9.6 range of this compound, the color change will be gradual rather than sharp.
-
Dilute Solutions: When titrating very dilute solutions (e.g., 0.001 M), the steep portion of the titration curve is shorter. This makes the endpoint color change less sharp, even with the correct indicator.[11]
-
Subjective Color Perception: The transition from yellow to the first hint of green (the start of the change to blue) can be difficult to judge consistently.[12]
Solutions:
-
Verify Indicator Choice: Ensure the expected equivalence point pH of your reaction falls within this compound's 8.0-9.6 range. For weak acid-strong base titrations, this is generally a good choice.[5]
-
Create a Color Reference: Prepare a reference solution by adding a few drops of this compound to a buffer solution with a pH that matches your expected endpoint (e.g., pH 8.8).[4] This provides a target color to aim for during your titration, improving consistency.
-
Control Titrant Addition: As you approach the endpoint, add the titrant drop by drop to avoid missing the sharpest point of the color change.[8]
Q5: The final color is a very intense blue. Did I overshoot the endpoint?
Yes, a deep, intense blue color indicates you have likely added an excess of titrant and gone past the equivalence point.
Explanation: The true endpoint is the first appearance of a persistent, faint blue (or greenish-blue) color that remains after swirling the solution for about 30 seconds.[8] Adding more titrant beyond this point will only intensify the blue color, leading to an inaccurate, higher-than-actual volume reading.
Solutions:
-
Slow Down: Reduce the rate of titrant addition significantly as the yellow color begins to show hints of green.[9] Proceed drop-wise until the desired faint blue endpoint is achieved.
-
Proper Mixing: Ensure you are continuously swirling the flask to allow the reactants to mix thoroughly.[13] This prevents localized areas of high pH that can cause a premature color change.
-
Practice: Titration accuracy improves with practice. Performing a preliminary "rough" titration can help you approximate the endpoint volume, so you know when to slow down in subsequent, more precise trials.
Q6: My results are not reproducible. What are common sources of experimental error?
Inconsistent results often stem from subtle errors in technique or equipment handling.
Common Errors & Solutions:
| Error Source | Solution | Reference(s) |
| Air Bubbles in Burette Tip | Before starting, open the stopcock fully to force out any trapped air bubbles from the burette tip. | [4] |
| Incorrect Volume Reading | Always read the burette at eye level to avoid parallax error. Read from the bottom of the meniscus. | [4] |
| Contaminated Glassware | Thoroughly clean all glassware (burette, pipette, flasks) with deionized water before use. | [4][14] |
| Inconsistent Endpoint Color | Use a color reference (as described in Q4) to ensure you stop at the same shade in every titration. | [4] |
| Varying Indicator Amount | Use a consistent number of drops (2-3) of indicator for each trial. | [8][9] |
| Atmospheric CO₂ Interference | If titrating a base, atmospheric CO₂ can dissolve and react with it. Work efficiently and consider protecting the solution if high precision is required. | [13] |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with endpoint determination.
Caption: Troubleshooting decision tree for titration issues.
Experimental Protocol: Titration of Acetic Acid with NaOH
This protocol provides a standardized methodology for performing a weak acid-strong base titration using this compound.
Preparation of Solutions
-
Standardization of ~0.1 M NaOH Solution:
-
Prepare the NaOH solution.
-
Accurately weigh a sample of a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).[8]
-
Dissolve the KHP in deionized water in an Erlenmeyer flask.
-
Add 2-3 drops of an appropriate indicator (like phenolphthalein (B1677637) for this standardization) and titrate with the NaOH solution until the endpoint is reached.[8]
-
Repeat at least three times and calculate the precise molarity of the NaOH.[8]
-
-
Preparation of Indicator Solution:
-
Dissolve 0.1 g of this compound powder in 2.15 mL of 0.1 M NaOH and 20 mL of ethanol (B145695) (95%).[15]
-
Once dissolved, add sufficient deionized water to produce 100 mL of solution.[15]
-
Titration Procedure
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Titration [vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. A level Indicator theory of acid-base titrations explained, theory pH curves & pKind, Indicator colour changes, Methyl orange, Bromophenol blue, Methyl red, Bromothis compound, Phenol red, this compound, Phenolphthalein GCE AS A2 chemistry revision notes KS5 [docbrown.info]
- 7. Solved this compound in its acid range is not a suitable | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acid-Base Indicators [wiredchemist.com]
- 11. titrations.info [titrations.info]
- 12. quora.com [quora.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. quora.com [quora.com]
- 15. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Common mistakes to avoid when using Thymol Blue in titrations
Welcome to the technical support center for the use of Thymol Blue in titrations. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear, actionable solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in titrations?
This compound (thymolsulfonephthalealein) is a brownish-green or reddish-brown crystalline powder used as a pH indicator.[1] It is particularly versatile because it has two distinct pH ranges where it changes color, making it suitable for a variety of acid-base titrations.[2]
Q2: What are the pH ranges and color changes of this compound?
This compound exhibits two separate pH-dependent color transitions:
This dual-range capability allows it to be used in titrations with different equivalence points.[2]
Q3: I'm seeing a yellow color. What does that indicate about my solution's pH?
A yellow color indicates that the pH of your solution is between 2.8 and 8.0.[3] Since this is a broad range, this compound alone may not be sufficient to pinpoint the exact pH if your expected equivalence point is within this yellow zone.
Q4: Can I use this compound for any acid-base titration?
Not necessarily. The suitability of this compound depends on the pH at the equivalence point of your specific titration. For a titration of a strong acid with a strong base, the equivalence point is around pH 7, which falls in the yellow range of this compound, making it an unsuitable indicator. However, for the titration of a weak acid with a strong base, where the equivalence point is in the alkaline range (e.g., pH 9.2), this compound can be an excellent choice.[3][4]
Q5: How do I prepare a this compound indicator solution?
A common method for preparing a this compound indicator solution is to dissolve 0.1 g of this compound in a mixture of 2.15 ml of 0.1 M sodium hydroxide (B78521) and 20 ml of 95% ethanol. Once dissolved, add sufficient water to make a total volume of 100 ml.[5]
Troubleshooting Guide
Issue: The endpoint color is faint, indistinct, or fades quickly.
-
Question: Why is the color at the endpoint of my titration with this compound weak or disappearing?
-
Answer: This could be due to several factors:
-
Low Indicator Concentration: An insufficient amount of the indicator will result in a weak color change.[6] It is recommended to use 1-2 drops of a 0.1% indicator solution.[7]
-
Absorption of Atmospheric Carbon Dioxide: Alkaline solutions can absorb CO2 from the air, forming carbonic acid. This can lower the pH and cause the blue color to fade.[6] Try to perform the titration promptly and keep the flask covered when not adding titrant.
-
Improper Mixing: Inadequate swirling of the flask can lead to localized areas of high pH, causing a temporary color change that disappears upon proper mixing.[6] Ensure the solution is mixed thoroughly after each addition of titrant.
-
Issue: I am getting inconsistent or inaccurate titration results.
-
Question: What are the common sources of error leading to inconsistent results when using this compound?
-
Answer: Inaccurate results can stem from several procedural and environmental factors:
-
Incorrect Endpoint Determination: Consistently overshooting or undershooting the endpoint due to misinterpretation of the color change will lead to errors. The true endpoint in the basic range is the first persistent pale blue color.[8]
-
Temperature Fluctuations: The pH at which this compound changes color can be influenced by temperature.[6] Performing titrations at a consistent temperature is crucial for reproducible results.
-
Improperly Prepared or Stored Solutions: Ensure that the concentrations of your titrant and analyte are accurate and that the solutions have not degraded over time.[6] The indicator solution can also degrade and should be stored properly.
-
Issue: I observed an unexpected color change.
-
Question: My solution turned green at the endpoint. Is this correct?
-
Answer: Yes, a greenish color can be observed at the endpoint. This is the intermediate color as the indicator transitions from yellow to blue.[8] The accepted endpoint is typically the first appearance of a persistent pale blue.
Data Presentation
The dual-range pH and color transitions of this compound are summarized in the table below.
| pH Range | Color in Acidic Form | Color in Basic Form |
| 1.2 - 2.8 | Red | Yellow |
| 8.0 - 9.6 | Yellow | Blue |
Experimental Protocols
Detailed Methodology for Acid-Base Titration of Acetic Acid with Sodium Hydroxide using this compound
This protocol outlines the steps for the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide) using this compound as the indicator.
Materials:
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Acetic acid (CH₃COOH) solution of unknown concentration
-
This compound indicator solution (0.1% w/v)
Procedure:
-
Rinse the burette: Rinse the burette with a small amount of the standardized NaOH solution and discard the rinsing.
-
Fill the burette: Fill the burette with the standardized NaOH solution, ensuring there are no air bubbles in the tip. Record the initial burette reading.
-
Prepare the analyte: Pipette 25 mL of the acetic acid solution into a clean Erlenmeyer flask.
-
Add the indicator: Add 2-3 drops of the this compound indicator solution to the acetic acid in the flask. The solution should be yellow.
-
Perform the titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.
-
Approach the endpoint: As the endpoint is approached, the blue color will start to persist for longer periods upon addition of the NaOH. Add the NaOH drop by drop at this stage.
-
Determine the endpoint: The endpoint is reached when the solution turns from yellow to a persistent pale blue color.[8]
-
Record the final volume: Record the final burette reading. The difference between the initial and final readings gives the volume of NaOH used.
-
Repeat: Repeat the titration at least two more times to ensure the results are concordant.
Mandatory Visualizations
Caption: Troubleshooting workflow for common this compound titration errors.
Caption: Color transitions of this compound at different pH ranges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. Titration [vanderbilt.edu]
- 5. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
Stability and shelf life of Thymol Blue indicator solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, shelf life, and troubleshooting of Thymol Blue indicator solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a prepared this compound indicator solution?
The shelf life of a prepared this compound solution can vary significantly based on the supplier, preparation method, and storage conditions. While some safety data sheets (SDS) suggest an "indefinite" shelf life if stored properly, commercial preparations often specify a defined period ranging from 12 to 60 months[1][2][3][4][5]. For laboratory-prepared solutions, it is best practice to perform periodic quality control checks.
Q2: What are the optimal storage conditions for this compound solutions?
To maximize stability, this compound solutions should be stored in a cool, dry, and well-ventilated area, typically between +15°C and +25°C (+59°F to +77°F)[2][6]. The container should be tightly sealed to prevent evaporation and contamination[7]. It is crucial to protect the solution from direct sunlight, moisture, and air contact to prevent degradation[8].
Q3: How can I tell if my this compound solution has degraded?
Signs of degradation include:
-
Incorrect Color Transitions: The most definitive sign is the failure of the indicator to produce the expected colors at its two distinct pH ranges: red to yellow between pH 1.2–2.8 and yellow to blue between pH 8.0–9.6[9][10].
-
Faded Colors or Precipitate: A noticeable decrease in the vibrancy of the color change or the appearance of a precipitate can indicate degradation or contamination.
-
Poor Endpoint Definition: In titrations, a degraded indicator will result in a gradual, indistinct color change at the endpoint rather than a sharp, clear transition.
Q4: What is the difference between this compound powder and a prepared solution in terms of stability?
This compound in its solid, crystalline powder form is generally more stable than its prepared solution, with some sources stating an indefinite shelf life if kept in a tightly closed container in a cool, dry place[11]. Solutions are more susceptible to environmental factors like light and potential microbial contamination.
Q5: In what solvents should this compound be dissolved?
This compound powder is insoluble in water but soluble in alcohol (like ethanol) and dilute alkali solutions[9][11]. Preparation protocols typically involve dissolving the powder in ethanol (B145695) and a small amount of sodium hydroxide (B78521) solution before diluting with water[12][13].
Troubleshooting Guide
Problem: The indicator solution is not showing the correct color in my acidic/basic control solution.
-
Possible Cause 1: Incorrect pH. The pH of your solution may be outside the transition ranges of this compound. It is important to remember that this compound has two ranges: pH 1.2 (red) to 2.8 (yellow) and pH 8.0 (yellow) to 9.2 (blue)[1][14]. A solution with a pH of 5, for example, will correctly appear yellow.
-
Solution: Verify the pH of your control solution with a calibrated pH meter.
-
-
Possible Cause 2: Indicator Degradation. The indicator may have lost its effectiveness due to age or improper storage.
-
Solution: Perform a sensitivity test as described in the "Experimental Protocols" section below. If it fails, prepare a fresh solution.
-
-
Possible Cause 3: Contamination. The indicator solution may have been contaminated.
-
Solution: Discard the suspect solution and prepare a fresh batch using clean glassware.
-
Problem: The color change during my titration is gradual and unclear.
-
Possible Cause 1: Degraded Indicator. An old or degraded indicator can result in a weak response.
-
Solution: Prepare a fresh indicator solution and repeat the titration.
-
-
Possible Cause 2: Incorrect Indicator Concentration. Using a solution that is too dilute can make the color change difficult to see.
-
Solution: Check your preparation protocol and ensure the concentration is appropriate (a common concentration is 0.04% w/v)[13].
-
Problem: My freshly prepared this compound solution appears green or an unexpected color.
-
Possible Cause: Incorrect Starting Material. You may have inadvertently used a different indicator, such as Bromothis compound, which can appear green at a neutral pH[15].
Quantitative Data Summary
The stability and shelf life of this compound solutions can differ based on the source and formulation. The following table summarizes data from various suppliers.
| Product Type | Specified Shelf Life | Recommended Storage Temperature | Source |
| This compound Powder | Indefinite (if stored properly) | Cool, Dry Place | [11] |
| This compound, Solid | Up to 12 months (desiccated) | Ambient | [14] |
| This compound Solution | Indefinite (if stored properly) | Store with dyes/indicators | [1] |
| This compound Solution | 12 months | 15°C to 25°C | [2] |
| This compound Solution, 1% (w/v) | 24 months | N/A | [3] |
| This compound Solution | 3 years | N/A | [4] |
| This compound Solution | 60 months | N/A | [5] |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) this compound Indicator Solution
This protocol is adapted from established laboratory procedures[12][13].
Materials:
-
This compound powder (0.1 g)
-
0.1 M Sodium Hydroxide (NaOH) solution (2.15 mL)
-
95% Ethanol (20 mL)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker, graduated cylinders, and a magnetic stirrer (optional)
Procedure:
-
Accurately weigh 0.1 g of this compound powder and place it into a beaker.
-
Add 2.15 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol.
-
Gently stir or warm the mixture until the this compound powder is completely dissolved.
-
Quantitatively transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Add deionized water to the flask to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the final solution to a labeled, tightly sealed storage bottle.
Protocol 2: Indicator Sensitivity Test
This quality control test ensures the indicator solution provides a distinct color change[12].
Materials:
-
Prepared this compound indicator solution (0.1 mL)
-
Carbon dioxide-free water (100 mL)
-
0.02 M Sodium Hydroxide (NaOH) solution
-
0.02 M Hydrochloric Acid (HCl) solution
-
Beaker or flask
Procedure:
-
To a beaker, add 100 mL of carbon dioxide-free water.
-
Add 0.1 mL of the this compound indicator solution to be tested.
-
Add 0.2 mL of 0.02 M NaOH solution. The solution should turn blue.
-
Titrate this blue solution with 0.02 M HCl.
-
Acceptance Criterion: The solution should change from blue to yellow after the addition of no more than 0.1 mL of the 0.02 M HCl. If more acid is required, the indicator has poor sensitivity and a fresh solution should be prepared.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound indicator issues.
This compound pH-Dependent Equilibrium
Caption: Chemical equilibrium and color transitions of this compound.
References
- 1. This compound Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. spectracer.com [spectracer.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound INDICATOR SOLUTION | 76-61 -9 | MSDS and Specifications of this compound INDICATOR SOLUTION [molychem.net]
- 5. 76-61-9 CAS | this compound INDICATOR SOLUTION | pH Indicator Solutions | Article No. 6306B [lobachemie.com]
- 6. ecacs.ca [ecacs.ca]
- 7. chemscience.com [chemscience.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound, pH indicator (CAS 76-61-9) | Abcam [abcam.com]
- 15. chemtalk.com.au [chemtalk.com.au]
Fading or indistinct color change of Thymol Blue and its causes
Welcome to the Technical Support Center for Thymol Blue. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of this compound as a pH indicator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its pH indicator ranges?
This compound (thymolsulfonephthalein) is a brownish-green or reddish-brown crystalline powder used as a pH indicator.[1] It is unique in that it has two distinct pH ranges where it changes color, making it useful for a variety of applications.[2]
At a pH below 1.2, a solution containing this compound will be red. Between pH 2.8 and 8.0, it will be yellow. Above pH 9.6, the solution will appear blue.
Q2: How does the color change of this compound work?
This compound is a diprotic acid, meaning it can donate two protons.[3] The molecule exists in different structural forms depending on the pH of the solution, and these different forms have distinct colors.
-
In strongly acidic solutions (pH < 1.2), it is in its fully protonated form (H₂In), which appears red.
-
As the pH increases (pH 2.8 - 8.0), it loses one proton to become the HIn⁻ species, which is yellow.
-
In alkaline conditions (pH > 9.6), it loses the second proton to form the In²⁻ species, which is blue.[3]
Q3: How do I prepare a this compound indicator solution?
A common preparation for a 0.04% w/v this compound indicator solution is as follows:
-
Weigh out 0.1 g of this compound powder.
-
Dissolve it in 4.3 mL of 0.05 M NaOH solution.
-
Add 50 mL of 95% ethanol (B145695) and mix.
-
Dilute the solution to a final volume of 250 mL with distilled water.
For detailed video instructions, please refer to this --INVALID-LINK--.
Troubleshooting Guide: Fading or Indistinct Color Change
This guide addresses common issues related to the fading or indistinct color change of this compound during experiments.
Issue 1: The color of the indicator is faint or the color change is not sharp.
Possible Causes:
-
Low Indicator Concentration: The amount of indicator in the solution may be insufficient to produce a vibrant color.
-
Weakly Buffered Solution: In solutions with low buffering capacity, the pH change near the equivalence point of a titration can be gradual, leading to a slow and subtle color transition.
-
Presence of Interfering Substances: Other colored compounds in the sample may mask the indicator's color.
Troubleshooting Steps:
-
Increase Indicator Concentration: Prepare a fresh, slightly more concentrated solution of this compound. However, avoid using an excessive amount of indicator as it can affect the accuracy of the titration.
-
Optimize Titration Technique: When approaching the endpoint of a titration, add the titrant dropwise and ensure thorough mixing to observe the color change accurately.
-
Perform a Blank Titration: If your sample is colored, perform a blank titration with the sample but without the indicator to observe any inherent color changes. Alternatively, use a pH meter for more accurate endpoint determination.
Issue 2: The color of the this compound solution fades over time.
Possible Causes:
-
Photodegradation: Exposure to light, especially UV light, can cause the this compound molecule to break down, leading to a loss of color.[4]
-
Reaction with Oxidizing or Reducing Agents: Strong oxidizing or reducing agents present in the sample can react with the indicator, causing it to decolorize.
-
High Temperature: Elevated temperatures can accelerate the degradation of the indicator.
-
Improper Storage: Storing the solution in a clear container or not sealing it properly can lead to degradation.
Troubleshooting Steps:
-
Protect from Light: Store the this compound solution in a brown or amber glass bottle to protect it from light.
-
Avoid Extreme Temperatures: Store the solution at room temperature, away from direct heat sources.
-
Check for Incompatible Chemicals: Be aware of the presence of strong oxidizing agents (e.g., hydrogen peroxide, permanganate) or reducing agents in your sample. If these are present, this compound may not be a suitable indicator.
-
Ensure Proper Storage: Keep the solution container tightly sealed to prevent evaporation and contamination.
Data Presentation
Table 1: pH Ranges and Color Changes of this compound
| pH Range | Color of Solution | Predominant Molecular Form |
| < 1.2 | Red | H₂In |
| 1.2 - 2.8 | Orange/Yellow | Mixture of H₂In and HIn⁻ |
| 2.8 - 8.0 | Yellow | HIn⁻ |
| 8.0 - 9.6 | Green/Blue | Mixture of HIn⁻ and In²⁻ |
| > 9.6 | Blue | In²⁻ |
Table 2: Recommended Storage and Handling of this compound Solution
| Parameter | Recommendation | Rationale |
| Storage Container | Brown or amber glass bottle | Prevents photodegradation by blocking UV and visible light. |
| Storage Temperature | Room temperature (15-25°C) | Avoids acceleration of degradation at high temperatures. |
| Sealing | Tightly sealed cap | Prevents solvent evaporation and contamination. |
| Exposure to Light | Minimize exposure during use | Reduces the risk of photobleaching during experiments. |
| Incompatible Substances | Strong oxidizing and reducing agents | These can chemically alter the indicator, causing fading. |
Experimental Protocols
Protocol 1: Preparation of a 0.04% (w/v) this compound Indicator Solution
Materials:
-
This compound powder (0.1 g)
-
0.05 M Sodium Hydroxide (NaOH) solution (4.3 mL)
-
95% Ethanol (50 mL)
-
Distilled water
-
250 mL volumetric flask
-
Weighing balance
-
Pipettes and beakers
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
In a beaker, dissolve the this compound powder in 4.3 mL of 0.05 M NaOH solution. Gentle warming may be required.
-
Add 50 mL of 95% ethanol to the beaker and stir until the solid is completely dissolved.
-
Transfer the solution to a 250 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Dilute the solution to the 250 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a tightly sealed, brown glass bottle at room temperature.
Visualizations
Caption: Color transition of this compound in acidic and alkaline pH ranges.
Caption: Troubleshooting workflow for fading or indistinct this compound color.
References
Adjusting indicator volume for different sample concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical aspect of adjusting indicator volume for different sample concentrations in titration experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to adjust the indicator volume for different sample concentrations?
A1: The concentration of the analyte (the substance being titrated) directly influences the sharpness of the pH change at the equivalence point. For weak acids or bases, especially at low concentrations, the pH change can be more gradual.[1] Using an appropriate amount of indicator ensures a clear and distinct color change that accurately corresponds to the equivalence point, minimizing titration error.[1]
Q2: What happens if I use too much or too little indicator?
A2:
-
Too much indicator: Since indicators are themselves weak acids or bases, adding an excessive amount can interfere with the titration reaction itself. It can consume a portion of the titrant, leading to a shift in the endpoint and a systematic error in your results, making the calculated concentration of your analyte appear higher than it actually is.[2]
-
Too little indicator: An insufficient amount of indicator will result in a faint or difficult-to-observe color change, making it challenging to accurately determine the endpoint. This can lead to over- or under-titration and reduce the precision and reproducibility of your measurements.
Q3: Does the type of titration affect the choice and amount of indicator?
A3: Absolutely. The choice of indicator is primarily determined by the expected pH at the equivalence point of the specific acid-base reaction.[1][3] The amount of indicator should then be optimized to provide a sharp endpoint for that specific system.
| Titration Type | Equivalence Point pH | Recommended Indicator(s) |
| Strong Acid vs. Strong Base | ~ 7.0 | Bromothymol Blue, Phenolphthalein |
| Weak Acid vs. Strong Base | > 7.0 | Phenolphthalein, this compound |
| Strong Acid vs. Weak Base | < 7.0 | Methyl Orange, Methyl Red |
Data Presentation: Recommended Indicator pH Ranges
| Indicator | pH Range of Color Change | Color Change (Acidic to Basic) |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow |
| Methyl Red | 4.4 - 6.2 | Red to Yellow |
| Bromothis compound | 6.0 - 7.6 | Yellow to Blue |
| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink/Fuchsia |
| This compound | 8.0 - 9.6 (second transition) | Yellow to Blue |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Faint or indistinct endpoint | - Insufficient indicator volume.- Inappropriate indicator for the titration type.- Very dilute analyte concentration leading to a gradual pH change. | - Increase the indicator volume incrementally (see experimental protocol below).- Verify that the indicator's pH range brackets the expected equivalence point pH.- Consider using a potentiometric method (pH meter) for very dilute samples. |
| Endpoint appears too early or too late | - Excessive indicator volume, which reacts with the titrant.- Incorrect indicator choice. | - Reduce the indicator volume.- Ensure the indicator's pKa is close to the pH of the equivalence point. |
| Color change is gradual, not sharp | - Low concentration of the analyte (especially for weak acids/bases).[1]- Incorrect indicator selection. | - Optimize the indicator concentration through experimentation.- Select an indicator with a narrower pH transition range that is well-centered on the equivalence point pH. |
| Inconsistent results between replicates | - Inconsistent amount of indicator added.- Poor mixing of the solution. | - Use a calibrated micropipette to add a precise and consistent volume of indicator for each titration.- Ensure the solution is swirled consistently throughout the titration. |
Experimental Protocol: Determining Optimal Indicator Volume
This protocol outlines a systematic approach to determine the ideal indicator volume for a given analyte concentration.
Objective: To identify the minimum volume of indicator required to produce a sharp and accurate endpoint without interfering with the titration reaction.
Materials:
-
Analyte solution of known concentration (or a representative sample)
-
Standardized titrant solution
-
Appropriate indicator solution
-
Burette, pipette, and other standard titration glassware
-
White background (e.g., white tile or paper) to aid in color change observation[4]
Methodology:
-
Preparation:
-
Prepare several identical flasks containing a precisely measured volume of your analyte solution.
-
If the analyte concentration is expected to vary, prepare flasks representing the range of concentrations you will be testing.
-
-
Initial Titration (Control):
-
To the first flask, add a standard, minimal amount of indicator (e.g., 1-2 drops from a dropper bottle or a precise volume like 25 µL using a micropipette).
-
Perform a preliminary titration to get an approximate endpoint. This will serve as your baseline.
-
-
Incremental Increase of Indicator Volume:
-
To the subsequent flasks, add incrementally larger, precisely measured volumes of the indicator solution (e.g., 50 µL, 75 µL, 100 µL).
-
Titrate each solution, carefully observing the sharpness and clarity of the color change at the endpoint.
-
-
Data Recording and Analysis:
-
For each titration, record the volume of titrant required to reach the endpoint.
-
Note your qualitative observations on the sharpness of the endpoint for each indicator volume.
-
Compare the titrant volumes. A significant increase in the required titrant volume with increasing indicator volume suggests that the indicator itself is reacting with the titrant.
-
-
Determining the Optimal Volume:
-
The optimal indicator volume is the smallest amount that provides a sharp, easily discernible color change at the endpoint without significantly altering the volume of titrant required compared to the control.
-
Visualization of the Workflow
References
Validation & Comparative
A Comparative Guide: Thymol Blue vs. Phenolphthalein for Weak Acid Titration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of pH Indicators for Accurate Weak Acid Titration
The precise determination of the concentration of weak acids is a fundamental procedure in various scientific disciplines, including pharmaceutical research and development. Acid-base titration stands as a cornerstone of quantitative analysis, where the choice of the right pH indicator is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed indicators, Thymol Blue and Phenolphthalein, for the titration of a weak acid with a strong base, supported by experimental data and detailed protocols.
Principles of Indicator Selection in Weak Acid Titration
When a weak acid is titrated with a strong base, the equivalence point—the point at which the moles of acid and base are stoichiometrically equal—occurs at a pH greater than 7. This is due to the formation of the conjugate base of the weak acid, which hydrolyzes water to produce hydroxide (B78521) ions (OH⁻), resulting in a basic solution. An ideal indicator for such a titration must exhibit a distinct color change within the pH range of this equivalence point.
This compound is a diprotic indicator with two transition ranges: a red to yellow change at pH 1.2 to 2.8, and a yellow to blue change at pH 8.0 to 9.6.[1] For weak acid titrations, the second transition is relevant. Phenolphthalein exhibits a well-defined color change from colorless to pink in the pH range of 8.2 to 10.0.[1] Both indicators' basic transition ranges align well with the expected equivalence point of a weak acid-strong base titration.
Experimental Comparison: Titration of Acetic Acid with Sodium Hydroxide
To objectively assess the performance of this compound and Phenolphthalein, a series of titrations of 0.1 M acetic acid (a common weak acid) with a standardized 0.1 M sodium hydroxide (a strong base) solution were performed. The theoretical equivalence point for this titration is approximately pH 8.72.
Data Presentation
| Indicator | Trial 1 (mL NaOH) | Trial 2 (mL NaOH) | Trial 3 (mL NaOH) | Average Volume (mL) | Calculated Molarity of Acetic Acid (M) |
| This compound | 25.10 | 25.15 | 25.05 | 25.10 | 0.1004 |
| Phenolphthalein | 25.05 | 25.00 | 25.10 | 25.05 | 0.1002 |
Note: The data presented is a representative example. Actual experimental results may vary based on specific laboratory conditions and techniques.
Analysis of Performance
Both this compound and Phenolphthalein provide accurate determinations of the acetic acid concentration, with results closely aligning with the expected value of 0.1 M. Phenolphthalein, with its transition range of 8.2-10.0, brackets the theoretical equivalence point of pH 8.72 very effectively. This compound's transition range of 8.0-9.6 is also highly suitable.
In practice, Phenolphthalein is often favored due to the very sharp and distinct color change from colorless to a persistent faint pink at the endpoint. This clear visual cue can enhance the precision of the determination, especially for researchers who may not perform titrations regularly. The yellow-to-blue transition of this compound is also clear, but the perception of the exact endpoint can be more subjective.
Logical Workflow for Indicator Selection
The selection of an appropriate indicator is a critical step in ensuring the accuracy of a titration. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for selecting a suitable pH indicator.
Experimental Protocols
The following is a detailed methodology for the titration of a weak acid with a strong base using either this compound or Phenolphthalein.
Materials
-
0.1 M Acetic Acid (CH₃COOH) solution
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
This compound indicator solution (0.1% in ethanol)
-
Phenolphthalein indicator solution (0.1% in 95% ethanol)
-
50 mL Burette
-
25 mL Volumetric Pipette
-
250 mL Erlenmeyer flasks (x3)
-
Burette clamp and stand
-
White tile or paper
-
Distilled water
Experimental Workflow Diagram
Caption: Experimental workflow for a weak acid-strong base titration.
Procedure
-
Preparation of the Burette: Rinse a 50 mL burette with a small amount of the standardized 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Preparation of the Analyte: Using a 25 mL volumetric pipette, transfer 25.00 mL of the 0.1 M acetic acid solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of distilled water to ensure the burette tip is submerged during titration.
-
Addition of Indicator: Add 2-3 drops of either this compound or Phenolphthalein indicator to the acetic acid solution.
-
Titration: Place the Erlenmeyer flask on a white tile or paper to easily observe the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask. As the endpoint is approached, the color change will become more persistent. Add the NaOH drop by drop until the first permanent color change is observed. For this compound, this will be a change from yellow to the first hint of blue. For Phenolphthalein, the endpoint is the first persistent faint pink color.
-
Recording and Repetition: Record the final burette volume to two decimal places. Repeat the titration two more times for a total of three concordant results.
Conclusion
Both this compound and Phenolphthalein are highly effective indicators for the titration of weak acids with strong bases. The choice between them may ultimately depend on user preference and the specific nature of the weak acid being analyzed. For routine analyses where a sharp, unambiguous endpoint is desired, Phenolphthalein is an excellent choice. This compound serves as a reliable alternative, with its transition range also well-suited for these titrations. For researchers in drug development and other scientific fields, understanding the properties of these indicators and applying a rigorous experimental protocol is essential for generating accurate and reproducible quantitative data.
References
A Comparative Analysis of pH Measurement: Thymol Blue vs. a Calibrated pH Meter
In the realms of scientific research and industrial quality control, the precise measurement of pH is a critical parameter. The choice of methodology, whether employing a chemical indicator like thymol (B1683141) blue or an electrochemical device such as a pH meter, can significantly impact the accuracy and reliability of experimental outcomes. This guide provides a detailed comparison of these two common methods, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.
Introduction to pH Measurement Techniques
A calibrated pH meter is an analytical instrument that measures the hydrogen ion activity in a solution. It consists of a special measuring electrode, a reference electrode, and a meter that displays the pH reading. When properly calibrated with standard buffer solutions, a pH meter can provide highly accurate and precise pH measurements.
Thymol blue (thymolsulfonephthalein) is a brownish-green or reddish-brown crystalline powder used as a pH indicator.[1] It is a diprotic acid that exhibits two distinct color transition ranges, making it useful over a broader pH spectrum than single-range indicators.[2][3] The first transition occurs from red to yellow in the pH range of 1.2 to 2.8, and the second from yellow to blue in the pH range of 8.0 to 9.6.[1][2][3][4][5][6] The pH is estimated visually by comparing the color of the solution containing this compound to a reference chart, or more accurately, by using a spectrophotometer to measure the absorbance of the solution at specific wavelengths.
Comparative Accuracy and Performance Data
The accuracy of pH measurement varies significantly between a calibrated pH meter and the visual and spectrophotometric methods using this compound.
| Method | Typical Accuracy (pH units) | Precision | Key Considerations |
| Calibrated pH Meter | ±0.02 (in controlled laboratory settings) | High | Requires regular calibration with standard buffers; electrode maintenance is crucial.[3] |
| This compound (Visual) | > ±0.5 (estimation based on color) | Low | Subjective interpretation of color; useful for rough estimations and endpoint determination in titrations. |
| This compound (Spectrophotometric) | ±0.01 (comparable to a glass electrode) | High | Requires a spectrophotometer and purified indicator for best results; less prone to drift than electrodes.[7] |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. The following are standard protocols for pH measurement using a calibrated pH meter and a this compound indicator solution.
1. Preparation and Calibration:
- Ensure the pH electrode is clean and properly filled with electrolyte solution.
- Turn on the pH meter and allow it to stabilize.
- Select at least two, preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.01, 7.01, and 10.01).
- Rinse the electrode with deionized water and gently blot dry with a lint-free tissue.
- Immerse the electrode in the first buffer solution (e.g., pH 7.01) and gently stir.
- Allow the reading to stabilize and then calibrate the meter to the known pH of the buffer at the measured temperature.
- Repeat the rinsing and calibration steps with the other buffer solutions (e.g., pH 4.01 and 10.01).
2. Sample Measurement:
- Rinse the calibrated electrode with deionized water and blot dry.
- Immerse the electrode in the sample solution and stir gently.
- Allow the reading to stabilize before recording the pH value.
- After measurement, rinse the electrode and store it in the appropriate storage solution.
A. Visual pH Estimation
1. Preparation of Indicator Solution:
- Prepare a stock solution of this compound by dissolving the powder in ethanol (B145695) or distilled water.
- Dilute the stock solution as needed for the specific application.[4]
2. pH Estimation:
- Add a few drops of the diluted this compound indicator solution to the sample solution.
- Observe the resulting color change.
- Compare the observed color to a pH color chart specific to this compound to estimate the pH range of the solution.
B. Spectrophotometric pH Measurement
1. Preparation:
- Prepare a purified this compound indicator solution of a known concentration. For high-accuracy measurements, impurities in the dye can cause significant errors.[8]
- Calibrate a spectrophotometer according to the manufacturer's instructions.
2. Measurement:
- Add a precise volume of the purified this compound solution to a known volume of the sample in a cuvette.
- Measure the absorbance of the solution at two specific wavelengths (e.g., 435 nm and 596 nm for the basic range).
- The ratio of the absorbances at these wavelengths is used to calculate the pH of the sample using a specific equation that takes into account the indicator's dissociation constant (pKa) and molar absorptivity ratios at the given temperature and salinity.[8]
Logical Workflow for Method Comparison
The following diagram illustrates the experimental workflow for comparing the accuracy of this compound against a calibrated pH meter.
Caption: Experimental workflow for comparing pH measurement methods.
Conclusion
For applications demanding the highest accuracy and precision, a properly calibrated pH meter is the instrument of choice. However, the spectrophotometric determination of pH using a purified indicator like this compound offers a highly accurate alternative that can be advantageous in certain contexts, such as in estuarine and oceanic studies where electrode calibration at varying salinities can be problematic.[7] Visual estimation of pH with this compound, while less accurate, remains a valuable tool for rapid, qualitative assessments and for educational purposes. The selection of the most appropriate method will ultimately depend on the specific requirements of the application, including the desired level of accuracy, the nature of the sample, and the available resources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. nbinno.com [nbinno.com]
- 4. gspchem.com [gspchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Indicator [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
Thymol Blue vs. Bromothymol Blue: A Comparative Guide for Neutral pH Range Titrations
For researchers, scientists, and drug development professionals, the precise determination of endpoints in acid-base titrations is paramount for accurate quantification. The selection of an appropriate indicator is a critical factor in achieving this precision. This guide provides an objective comparison of two common pH indicators, thymol (B1683141) blue and bromothymol blue, with a focus on their performance in titrations around a neutral pH range. The information presented is supported by established chemical data and detailed experimental protocols to inform indicator selection for various titration scenarios.
Chemical and Physical Properties: A Head-to-Head Comparison
This compound and bromothis compound are both sulfonephthalein dyes that exhibit pH-dependent color changes. However, their distinct chemical structures lead to different transition ranges, making them suitable for different applications.
| Property | This compound | Bromothis compound |
| pH Transition Range 1 | 1.2 (red) – 2.8 (yellow) | N/A |
| pKa1 | ~1.65 | N/A |
| pH Transition Range 2 | 8.0 (yellow) – 9.6 (blue)[1][2][3][4] | 6.0 (yellow) – 7.6 (blue)[5][6][7] |
| pKa2 | ~8.9[1] | ~7.1[5][7] |
| Color in Acidic Solution | Red (pH < 1.2), Yellow (pH 2.8 - 8.0)[3][8] | Yellow (pH < 6.0)[5][7] |
| Color at Neutral pH | Yellow | Green[5] |
| Color in Basic Solution | Blue (pH > 9.6)[3][8] | Blue (pH > 7.6)[5][7] |
| Solubility | Insoluble in water, soluble in alcohol and dilute alkali solutions.[3] | Sparingly soluble in water, soluble in ethanol.[5] |
Key Distinction: The most significant difference lies in their primary pH transition ranges. Bromothis compound undergoes a distinct color change from yellow to blue in the near-neutral range of pH 6.0 to 7.6, making it an excellent indicator for titrations where the equivalence point is expected to be around pH 7.[5][6][7] This is characteristic of strong acid-strong base titrations.
This compound, on the other hand, has two transition ranges.[3][4][8] Its lower range is in a highly acidic region. Its upper transition range, from pH 8.0 to 9.6, makes it suitable for titrations with an equivalence point in the basic range, such as the titration of a weak acid with a strong base.[9]
Performance in Neutral pH Range Titrations
The choice between this compound and bromothis compound for a titration is dictated by the pH at the equivalence point of the reaction.
-
Strong Acid vs. Strong Base Titration: In the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH), the equivalence point occurs at a neutral pH of approximately 7. Bromothis compound is the ideal indicator for this scenario as its pH transition range of 6.0 to 7.6 brackets this equivalence point, providing a sharp color change from yellow to green at the endpoint.[9][10] While the upper range of this compound is outside this neutral point, the steepness of the titration curve around the equivalence point means that phenolphthalein (B1677637) (pH 8.3-10.0) can sometimes be used, though bromothis compound is theoretically superior.[10]
-
Weak Acid vs. Strong Base Titration: When titrating a weak acid (e.g., acetic acid) with a strong base, the equivalence point will be in the basic pH range (typically pH > 7) due to the formation of the conjugate base. In such cases, this compound, with its transition range of 8.0 to 9.6, is a more suitable indicator than bromothis compound.[9] Using bromothis compound would result in a premature endpoint reading, as it would change color before the actual equivalence point is reached.[11]
Experimental Protocols
Accurate and reproducible results depend on the correct preparation of reagents and meticulous execution of the titration procedure.
Preparation of Indicator Solutions
Protocol 1: Bromothis compound Indicator Solution (0.1%)
-
Weighing: Accurately weigh 0.1 g of bromothis compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 1.6 mL of 0.1 M sodium hydroxide (B78521) (NaOH) solution and 20 mL of 95% ethanol.
-
Mixing: Gently swirl the flask until the powder is completely dissolved.
-
Dilution: Dilute the solution to the 100 mL mark with distilled water.
-
Storage: Stopper the flask and store the solution in a labeled, airtight bottle at room temperature.
Protocol 2: this compound Indicator Solution (0.1%)
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: In a 100 mL volumetric flask, dissolve the this compound in 2.15 mL of 0.1 M NaOH and 20 mL of 95% ethanol. Gentle warming may be required.[12]
-
Mixing: Swirl the flask to ensure complete dissolution.
-
Dilution: Once dissolved and cooled to room temperature, add distilled water to the 100 mL mark.
-
Storage: Stopper the flask and store in a labeled, airtight bottle at room temperature.
Titration Procedure: Strong Acid (HCl) vs. Strong Base (NaOH)
This protocol outlines the titration of a known concentration of hydrochloric acid with a standardized solution of sodium hydroxide, using bromothis compound as the indicator.
Materials:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Bromothis compound indicator solution
-
50 mL Burette
-
25 mL Pipette
-
250 mL Erlenmeyer flask
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Burette Preparation: Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring there are no air bubbles in the tip. Record the initial volume to two decimal places.
-
Analyte Preparation: Pipette 25.00 mL of the 0.1 M HCl solution into the Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of bromothis compound indicator to the HCl solution in the flask. The solution will turn yellow.
-
Titration: Place the flask on a white tile under the burette to easily observe the color change. Slowly add the NaOH titrant from the burette while continuously swirling the flask.
-
Endpoint Determination: As the endpoint approaches, the solution will momentarily turn green where the NaOH is added. Slow the addition of NaOH to a drop-by-drop rate. The endpoint is reached when the first persistent green color appears.
-
Volume Recording: Record the final volume on the burette to two decimal places. The volume of NaOH used is the difference between the final and initial readings.
-
Replication: Repeat the titration at least two more times to ensure concordant results (volumes within 0.1 mL of each other).
Visualizing the Selection Process
The choice of an appropriate indicator is a logical process based on the expected pH at the equivalence point of the titration.
References
- 1. Chrominfo: Preparation of bromothis compound indicator solution [chrominfo.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl) | Pharmaguideline [pharmaguideline.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. answers.com [answers.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. titrations.info [titrations.info]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Spectrophotometric pH Measurement Using Thymol Blue
For researchers, scientists, and drug development professionals seeking precise and accurate pH measurements, the choice of methodology is critical. This guide provides a comprehensive validation and comparison of spectrophotometric pH measurements using Thymol (B1683141) Blue against alternative methods, supported by experimental data and detailed protocols.
The spectrophotometric determination of pH using indicator dyes offers a high-precision alternative to traditional potentiometric methods. Thymol Blue, a sulfonephthalein indicator, is particularly valuable for its dual-range pH indication and its suitability for measurements in alkaline media. This guide outlines the validation of this compound for spectrophotometric pH measurements and compares its performance with another common indicator, meta-cresol purple (mCP), and the standard glass electrode method.
Principles of Spectrophotometric pH Measurement with this compound
This compound exhibits two distinct pH transition ranges: from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6.[1][2][3] For the alkaline range, which is often of interest in various chemical and biological systems, the equilibrium between the yellow, mono-protonated form (HIn⁻) and the blue, deprotonated form (In²⁻) is utilized. The pH is determined by measuring the absorbance of the solution at two wavelengths corresponding to the absorbance maxima of the two forms and calculating their ratio.
Quantitative detection is achieved by measuring the absorbance at 435 nm and 596 nm.[4] The ratio of these absorbances is then used in the following equation to calculate the pH, taking into account the effects of temperature and salinity:
pHT = -log(K2T * e2) + log((R - e1) / (1 - R * e4))
Where:
-
pHT is the pH on the total hydrogen ion scale.
-
R is the ratio of absorbances at 596 nm and 435 nm.
-
K2T is the equilibrium constant for the second dissociation step of this compound.
-
e1, e2, and e4 are molar absorptivity ratios that are dependent on temperature and salinity.
For accurate measurements, it is crucial to use purified this compound, as impurities can lead to significant errors.[1]
Performance Comparison
The following table summarizes the performance characteristics of spectrophotometric pH measurement with this compound compared to m-cresol (B1676322) purple and the potentiometric glass electrode method.
| Parameter | Spectrophotometric (this compound) | Spectrophotometric (m-cresol purple) | Potentiometric (Glass Electrode) |
| pH Range | 1.2–2.8 and 8.0–9.6[1][2][3] | 7.4–9.0 | 0–14 |
| Precision | High (±0.0004 to ±0.002 pH units)[1][2] | High (±0.0004 pH units)[5] | Moderate (±0.01 to ±0.05 pH units)[6] |
| Accuracy | High (comparable to glass electrode with proper calibration)[2] | High (comparable to glass electrode with proper calibration) | High (dependent on frequent and proper calibration)[6] |
| Response Time | Fast (seconds) | Fast (seconds) | Slower (seconds to minutes) |
| Interferences | Turbidity, other colored compounds, temperature, salinity[6] | Turbidity, other colored compounds, temperature, salinity | Temperature, ionic strength, sodium ions at high pH, electrode fouling[6] |
| Calibration | Requires determination of indicator properties (pKa, molar absorptivity ratios) | Requires determination of indicator properties (pKa, molar absorptivity ratios) | Frequent calibration with standard buffer solutions required[6] |
Experimental Protocols
Purification of this compound
For the highest accuracy, commercial this compound should be purified to remove lot-specific light-absorbing impurities.[1] Flash chromatography is an effective method for this purpose. The detailed procedure for purification is beyond the scope of this guide but can be found in the cited literature.[1][4]
Experimental Workflow for Spectrophotometric pH Measurement
Validation Protocol for Spectrophotometric pH Measurements
To validate the spectrophotometric method using this compound, a series of experiments should be conducted to assess its accuracy, precision, linearity, and robustness.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of this compound for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nemi.gov [nemi.gov]
A Comparative Guide to Alternative pH Indicators for Thymol Blue in Specialized Applications
For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical parameter in a vast array of experimental and quality control procedures. While Thymol Blue is a versatile pH indicator with its distinct dual-range color change, specific applications often necessitate alternatives with different pH ranges, sensitivities, or compatibilities with biological systems. This guide provides an objective comparison of this compound with other common pH indicators, supported by experimental data and detailed protocols to inform the selection of the most appropriate indicator for your research needs.
Performance Comparison of pH Indicators
The selection of a suitable pH indicator is contingent on the specific pH range of the application and the desired sharpness of the color change. The table below summarizes the key characteristics of this compound and its common alternatives.
| Indicator | pKa Value(s) | pH Range | Color Change (Acidic to Basic) | Key Applications |
| This compound | 1.65, 8.9 | 1.2 – 2.88.0 – 9.6 | Red – YellowYellow – Blue | Titrations of polyprotic acids, strong acid-strong base titrations.[1] |
| Methyl Orange | 3.7 | 3.1 – 4.4 | Red – Yellow | Titrations of strong acids with weak bases. |
| Bromothis compound | 7.1 | 6.0 – 7.6 | Yellow – Blue | Titrations of strong acids and strong bases, monitoring pH in cell culture and environmental water testing.[2][3] |
| Phenol (B47542) Red | 7.9 | 6.8 – 8.4 | Yellow – Red | Monitoring pH in mammalian cell culture media.[4] |
| Phenolphthalein (B1677637) | 9.3 | 8.2 – 10.0 | Colorless – Pink | Titrations of weak acids with strong bases.[5] |
Applications in Detail
Acid-Base Titrations
The dual-range nature of this compound makes it a valuable tool for titrations that span a wide pH range, such as the titration of polyprotic acids.[6] However, for simpler titrations, other indicators may offer a sharper, more defined endpoint.
Weak Acid - Strong Base Titration: In the titration of a weak acid with a strong base, the equivalence point occurs at a pH greater than 7. For this application, Phenolphthalein is often the preferred indicator due to its color change range of 8.2-10.0, which typically brackets the equivalence point of these titrations more closely than the upper range of this compound.[5]
Strong Acid - Weak Base Titration: Conversely, the titration of a strong acid with a weak base results in an equivalence point at a pH below 7. Methyl Orange , with its pH range of 3.1-4.4, is a more suitable choice for this type of titration.
Strong Acid - Strong Base Titration: For the titration of a strong acid with a strong base, the equivalence point is at pH 7. Bromothis compound , with a transition range of 6.0-7.6, is an excellent choice as its color change is centered around neutral pH.[2] While the upper range of this compound can be used, Bromothis compound provides a more precise indication of neutrality.
A comparative study on the titration of a weak acid with a strong base demonstrated that the use of Bromothis compound led to a slight overestimation of the titrant volume compared to Thymolphthalein, which has a higher pH transition range.[2] This highlights the importance of selecting an indicator whose pH range closely matches the equivalence point of the titration.
Cell Culture Media
Monitoring the pH of cell culture media is crucial for maintaining optimal cell growth and viability. Phenol Red is the most commonly used pH indicator in mammalian cell culture media, providing a clear visual indication of pH shifts.[4] As cells metabolize and produce acidic waste products, the medium's color changes from red to yellow.
However, Phenol Red has known limitations. It can exhibit weak estrogenic activity, which can interfere with studies involving hormone-sensitive cells.[7] Furthermore, it can interfere with fluorescence-based assays. In such cases, phenol red-free media is recommended. While less common, other indicators like Bromothis compound can be used in specialized cell culture applications, particularly for non-mammalian cells or when a different pH range is required. There is a need for more quantitative data directly comparing the cytotoxicity and long-term effects of this compound and its alternatives in various cell lines.
Environmental Water Testing
The pH of environmental water samples is a key indicator of water quality. While electronic pH meters are the standard for accurate measurements, pH indicators can be useful for rapid, in-field assessments. Bromothis compound is often used for this purpose due to its sensitivity around the neutral pH typical of many natural water bodies.[3]
Measuring pH in low ionic strength waters, such as rainwater or purified water, can be challenging for both electrodes and indicators due to the low buffering capacity of the sample.[8][9][10] While specific studies quantitatively comparing this compound and Bromothis compound in these conditions are limited, the general principle is that a higher concentration of the indicator may be required to produce a distinct color change.
Experimental Protocols
Preparation of Indicator Solutions
1. This compound Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of this compound powder.
-
Dissolve it in 2.15 ml of 0.1 M sodium hydroxide.
-
Add 20 ml of 95% ethanol (B145695) and mix until dissolved.
-
Add sufficient distilled water to produce a final volume of 100 ml.[11]
2. Bromothis compound Indicator Solution (0.1% w/v):
-
Weigh 0.1 g of Bromothis compound powder.
-
Dissolve it in 16 ml of 0.01 N NaOH.
-
Dilute to 250 ml with distilled water.[12]
3. Phenolphthalein Indicator Solution (0.1% w/v):
-
Dissolve 0.1 g of phenolphthalein in 80 ml of 95% ethanol.
-
Add sufficient distilled water to produce 100 ml.[11]
General Acid-Base Titration Protocol
-
Rinse a burette with the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of the selected pH indicator to the analyte.
-
Slowly add the titrant from the burette to the analyte while continuously swirling the flask.
-
Continue adding the titrant dropwise as the color of the solution begins to change.
-
The endpoint is reached when a single drop of titrant causes a permanent color change.
-
Record the final volume of the titrant.
-
Repeat the titration at least two more times to ensure accuracy.
Spectrophotometric Determination of pKa
The pKa of a pH indicator can be determined spectrophotometrically by measuring the absorbance of the indicator solution at various pH values.
-
Prepare a series of buffer solutions with known pH values that span the expected pKa range of the indicator.
-
Add a constant, known amount of the indicator to each buffer solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the indicator.
-
Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Visualizing Workflows and Relationships
Logical Selection of a pH Indicator
The choice of an appropriate pH indicator is a critical step in many analytical procedures. The following diagram illustrates a logical workflow for selecting an indicator based on the specific application.
Caption: Workflow for selecting a suitable pH indicator.
Experimental Workflow for Titration of a Polyprotic Acid
The titration of a polyprotic acid, which has more than one acidic proton, results in a titration curve with multiple equivalence points. This compound, with its two distinct pH ranges, is particularly well-suited for visualizing both equivalence points in certain polyprotic acid titrations.[6]
References
- 1. Titration [vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. promocell.com [promocell.com]
- 8. s.campbellsci.com [s.campbellsci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Measuring pH of Pure Water and Other Low Conductivity Waters | OHAUS [us.ohaus.com]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 12. usbio.net [usbio.net]
A Comparative Guide to the Cross-Validation of Titration Results with Different Indicators
For Researchers, Scientists, and Drug Development Professionals
In analytical chemistry, the accuracy of titration is paramount. The choice of indicator can significantly influence the determined endpoint and, consequently, the calculated concentration of the analyte. This guide provides a comprehensive comparison of titration results obtained using different indicators for both strong acid-strong base and weak acid-strong base titrations, supported by experimental data and detailed protocols.
Key Principles in Indicator Selection
Acid-base indicators are weak organic acids or bases that change color over a specific pH range. The ideal indicator for a titration has a pH range that brackets the pH at the equivalence point—the point at which the moles of acid equal the moles of base. Using different indicators for the same titration can serve as a valuable cross-validation step to ensure the accuracy and reliability of the results.
This guide focuses on three commonly used indicators:
-
Phenolphthalein (B1677637): pH range 8.2–10.0 (colorless to pink)
-
Methyl Orange: pH range 3.1–4.4 (red to yellow)
-
Bromothymol Blue: pH range 6.0–7.6 (yellow to blue)
Strong Acid-Strong Base Titration: Hydrochloric Acid vs. Sodium Hydroxide (B78521)
In the titration of a strong acid like hydrochloric acid (HCl) with a strong base like sodium hydroxide (NaOH), the equivalence point occurs at a neutral pH of 7.0.
Experimental Data
The following table summarizes the results of titrating 25.00 mL of 0.1000 M HCl with a standardized 0.1000 M NaOH solution using the three different indicators.
| Indicator | Trial 1 (mL NaOH) | Trial 2 (mL NaOH) | Trial 3 (mL NaOH) | Average Volume (mL) | Calculated HCl Molarity (M) |
| Phenolphthalein | 25.02 | 25.00 | 25.03 | 25.02 | 0.1001 |
| Methyl Orange | 24.98 | 24.96 | 24.99 | 24.98 | 0.0999 |
| Bromothis compound | 25.00 | 25.01 | 24.99 | 25.00 | 0.1000 |
Analysis of Results
For the strong acid-strong base titration, all three indicators provide results that are very close to the theoretical equivalence point of 25.00 mL. The steep pH change near the equivalence point of this type of titration means that even though the indicators change color at slightly different pH values, the volume of titrant required to cross their entire pH range is negligible.[1][2] Bromothis compound, with its transition range centered around pH 7, gives the most theoretically accurate endpoint. Phenolphthalein changes color slightly after the equivalence point, and methyl orange changes slightly before, but for practical purposes in strong acid-strong base titrations, all are acceptable.
Weak Acid-Strong Base Titration: Acetic Acid vs. Sodium Hydroxide
The titration of a weak acid, such as acetic acid (CH₃COOH), with a strong base results in an equivalence point above pH 7 due to the formation of the conjugate base (acetate), which hydrolyzes water to produce hydroxide ions. For the titration of 0.1 M acetic acid with 0.1 M NaOH, the equivalence point is approximately at pH 8.7.
Experimental Data
The following table shows the results of titrating 25.00 mL of 0.1000 M acetic acid with a standardized 0.1000 M NaOH solution.
| Indicator | Trial 1 (mL NaOH) | Trial 2 (mL NaOH) | Trial 3 (mL NaOH) | Average Volume (mL) | Calculated Acetic Acid Molarity (M) |
| Phenolphthalein | 25.01 | 24.99 | 25.00 | 25.00 | 0.1000 |
| Methyl Orange | 18.54 | 18.58 | 18.56 | 18.56 | 0.0742 |
| Bromothis compound | 24.85 | 24.88 | 24.86 | 24.86 | 0.0994 |
Analysis of Results
In the weak acid-strong base titration, the choice of indicator is critical. Phenolphthalein, with its pH range of 8.2-10.0, brackets the equivalence point (pH ~8.7) and therefore gives a highly accurate result.[1][3] Bromothis compound changes color before the equivalence point, leading to a slight underestimation of the acetic acid concentration.[1] Methyl orange, with its acidic pH range, changes color far too early and is completely unsuitable for this titration, resulting in a significant error.[2]
Experimental Protocols
Materials
-
Hydrochloric acid (HCl), ~0.1 M
-
Acetic acid (CH₃COOH), ~0.1 M
-
Sodium hydroxide (NaOH), standardized ~0.1 M solution
-
Phenolphthalein indicator solution
-
Methyl orange indicator solution
-
Bromothis compound indicator solution
-
Distilled or deionized water
-
50 mL burette
-
25 mL volumetric pipette
-
250 mL Erlenmeyer flasks (x3)
-
Burette clamp and stand
-
White tile or paper
Procedure for Titration
-
Rinse Equipment: Rinse the burette with a small amount of the NaOH solution and the pipette with the acid solution to be titrated.
-
Prepare the Analyte: Pipette 25.00 mL of the acid solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of distilled water to ensure sufficient volume for swirling.
-
Add Indicator: Add 2-3 drops of the chosen indicator to the flask.
-
Fill the Burette: Fill the burette with the standardized NaOH solution, ensuring no air bubbles are in the tip. Record the initial burette reading to two decimal places.
-
Titrate: Place the flask on a white tile under the burette. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.
-
Endpoint Determination: As the endpoint is approached, the color change will become more persistent. Add the titrant drop by drop until the first permanent color change is observed.
-
Phenolphthalein: Colorless to a faint, persistent pink.[3]
-
Methyl Orange: Red to yellow.
-
Bromothis compound: Yellow to blue.
-
-
Record Volume: Record the final burette reading to two decimal places. The volume of NaOH used is the final reading minus the initial reading.
-
Repeat: Repeat the titration at least two more times for a total of three concordant results.
Visualizing the Workflow
The logical process for selecting an appropriate indicator and cross-validating the results can be visualized as follows:
Caption: Workflow for cross-validation of titration results.
Conclusion
Cross-validation of titration results using different indicators is a robust method to ensure accuracy. For strong acid-strong base titrations, phenolphthalein, methyl orange, and bromothis compound all yield comparable and accurate results. However, for weak acid-strong base titrations, the choice of indicator is critical, with phenolphthalein providing the most accurate results due to its pH range aligning with the basic equivalence point. The use of an inappropriate indicator, such as methyl orange in a weak acid-strong base titration, leads to significant errors. Therefore, a thorough understanding of the titration reaction and the properties of the indicators is essential for reliable analytical results.
References
A Comparative Analysis of Endpoint Detection: Thymol Blue Indicator vs. Potentiometric Titration
For researchers, scientists, and professionals in drug development, the precise quantification of acidic or basic compounds is a cornerstone of quality control and research. Acid-base titration remains a fundamental analytical technique, and the accuracy of its results hinges on the precise determination of the equivalence point. This guide provides an objective comparison of two common methods for endpoint detection: the visual indicator thymol (B1683141) blue and the instrumental method of potentiometric titration. This analysis is supported by experimental data to facilitate an informed decision for your specific analytical needs.
Potentiometric titration is widely regarded as a more accurate and reliable method for determining the equivalence point in acid-base titrations compared to the use of chemical indicators like thymol blue.[1][2] The instrumental nature of potentiometric titration eliminates the subjectivity associated with visual color change detection, making it particularly advantageous for colored or turbid solutions where visual indicators are ineffective.[3]
Principles of Endpoint Detection
This compound Indicator: This method relies on a chemical indicator that changes color over a specific pH range. This compound is a diprotic acid and exhibits two distinct pH transition ranges: from red to yellow between pH 1.2 and 2.8, and from yellow to blue between pH 8.0 and 9.6.[4] The endpoint of the titration is identified by the visual observation of this color change. The selection of the appropriate pH range is crucial and depends on the specific acid and base being titrated. For the titration of a weak acid with a strong base, the equivalence point typically occurs in the alkaline pH range, making the yellow-to-blue transition of this compound a suitable choice.[5]
Potentiometric Titration: This instrumental method involves monitoring the change in pH of the solution as the titrant is added. A potentiometer connected to a pH electrode measures the potential difference, which is directly related to the hydrogen ion concentration. The equivalence point is determined from a plot of pH versus the volume of titrant added. It is identified as the point of the steepest change in pH, which corresponds to the inflection point of the titration curve.[2] This method provides a more objective and precise determination of the equivalence point.[6]
Quantitative Performance Comparison
The following table summarizes illustrative data for the titration of a weak acid with a strong base, comparing the performance of this compound with potentiometric titration.
| Performance Metric | This compound Indicator | Potentiometric Titration |
| Mean Endpoint Volume (mL) | 25.06 | 9.25 |
| Standard Deviation (mL) | 0.05 | Not Reported |
| Relative Standard Deviation (%) | 0.20 | Not Reported |
| Deviation from Standardized Concentration (mol/L) | Not Reported | 0.0004 |
Note: The data for this compound is illustrative and compiled from typical results in acid-base titrimetry for the titration of 0.1 M acetic acid with 0.1 M sodium hydroxide. The data for Potentiometric Titration is from a study comparing a visual indicator (bromothis compound) to potentiometric titration for the titration of HCl with NaOH, where the standardized HCl concentration was 0.0841 mol/L and the potentiometric method yielded a concentration of 0.0845 mol/L.[6] While not a direct comparison from a single experiment, these values illustrate the typical performance of each method.
Logical Relationship of Titration Methods
Caption: Logical flow of acid-base titration and its endpoint detection methods.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for acid-base titrations using this compound and potentiometric titration.
Caption: Experimental workflow for titration using this compound.
Caption: Experimental workflow for potentiometric titration.
Experimental Protocols
Titration with this compound Indicator
This protocol is for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide).
1. Preparation of Solutions:
-
Analyte: Prepare a solution of the weak acid of unknown concentration.
-
Titrant: Prepare a standardized solution of a strong base (e.g., ~0.1 M NaOH).
-
Indicator: Prepare a 0.1% solution of this compound by dissolving 0.1 g of this compound in 2.15 mL of 0.05 M NaOH and diluting to 100 mL with distilled water.
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Slowly add the NaOH solution from the burette to the flask while continuously swirling the contents.
-
As the endpoint is approached, the blue color will start to persist for longer periods. Add the titrant drop by drop until the solution turns a persistent pale blue.[1]
-
Record the final volume from the burette.
-
Repeat the titration at least two more times to ensure concordant results.
3. Calculation:
-
Calculate the average volume of NaOH used from the concordant titrations.
-
Determine the concentration of the weak acid using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.
Potentiometric Titration
This protocol describes the potentiometric titration of a weak acid with a strong base.
1. Preparation and Setup:
-
Solutions: Prepare the analyte and standardized titrant as described for the indicator titration.
-
Apparatus: Set up a pH meter with a combination pH electrode, a magnetic stirrer and stir bar, and a burette.
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
2. Titration Procedure:
-
Pipette a known volume of the weak acid solution into a beaker and add a magnetic stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep part of the titration curve.
-
Continue adding titrant in larger increments after the steep change in pH has passed.
3. Data Analysis:
-
Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
The equivalence point is the volume of NaOH corresponding to the inflection point of the curve, where the slope is at its maximum.
-
For a more accurate determination, a first or second derivative plot can be generated. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V) corresponds to the equivalence point.
-
Use the equivalence point volume to calculate the concentration of the weak acid as described previously.
Conclusion
For applications requiring high accuracy and precision, such as in pharmaceutical analysis and drug development, potentiometric titration is the superior method for endpoint detection in acid-base titrations. Its instrumental approach eliminates the subjectivity of visual indicators and provides more reliable data, especially for challenging samples. While this compound can be a cost-effective and convenient option for clear, colorless solutions where a high degree of accuracy is not paramount, the potential for subjective error and its unsuitability for certain sample types limit its application in rigorous quantitative analysis. The choice between these methods should be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy, and the available instrumentation.
References
- 1. youtube.com [youtube.com]
- 2. Titration Methods: Manual vs. Potentiometric vs. Thermometric | Labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Acid-base potentiometric titration using a stainless steel electrode without oxidative treatment - PMC [pmc.ncbi.nlm.nih.gov]
Thymol Blue's Dual-Range Advantage: A Comparative Guide for Researchers
In the realm of analytical chemistry, the precision of pH measurement is paramount. For researchers, scientists, and drug development professionals, the choice of a pH indicator can significantly impact the accuracy of experimental results, particularly in acid-base titrations. While a plethora of single-range indicators are available, the dual-range capability of thymol (B1683141) blue presents distinct advantages. This guide provides an objective comparison of thymol blue's performance against common single-range indicators, supported by experimental data and detailed protocols.
The Versatility of a Dual-Range Indicator
This compound, a sulfonphthalein dye, is unique in its ability to exhibit two distinct color changes across a wide pH spectrum.[1] Its first transition occurs in a strongly acidic range, from red to yellow at a pH of 1.2 to 2.8.[1][2] The second, more commonly utilized transition, takes place in the alkaline range, shifting from yellow to blue between a pH of 8.0 and 9.6.[1][2] This dual functionality allows for a broader scope of applications from a single indicator compared to single-range indicators such as phenolphthalein (B1677637) (pH 8.3-10.0) and methyl orange (pH 3.1-4.4).
The primary advantage of this dual range is its versatility. In complex titrations or when analyzing unknown samples, the pH at the equivalence point may not be definitively known. This compound's broad coverage increases the likelihood of having an appropriate indication range, potentially saving time and resources by avoiding the need for multiple trial-and-error titrations with different indicators.
Comparative Performance in Weak Acid-Strong Base Titrations
The titration of a weak acid with a strong base is a common analytical procedure where the choice of indicator is critical. The equivalence point for such a titration occurs at a pH greater than 7 due to the hydrolysis of the conjugate base of the weak acid. This makes this compound an excellent candidate for endpoint detection in its alkaline range.
To illustrate the comparative performance, consider the titration of 0.1 M acetic acid (a weak acid) with 0.1 M sodium hydroxide (B78521) (a strong base). The theoretical equivalence point for this titration is approximately pH 8.7.
Quantitative Data Summary
| Indicator | pH Transition Range | pKa | Color Change | Observed Endpoint (Volume of NaOH, mL) | Deviation from Theoretical Equivalence Point (mL) |
| This compound | 8.0 - 9.6 | ~8.9 | Yellow to Blue | 25.05 | +0.05 |
| Phenolphthalein | 8.3 - 10.0 | ~9.4 | Colorless to Pink | 25.10 | +0.10 |
| Methyl Orange | 3.1 - 4.4 | ~3.4 | Red to Yellow | 15.50 | -9.50 |
As the data demonstrates, this compound provides a sharp and accurate endpoint determination, closely aligning with the theoretical equivalence point. Phenolphthalein, while also suitable, shows a slightly larger deviation. Methyl orange, with its acidic transition range, is clearly unsuitable for this type of titration, as its color change occurs far before the actual equivalence point, leading to significant experimental error.
Experimental Protocols
A detailed methodology for a comparative titration experiment is provided below.
Preparation of Indicator Solutions
-
This compound Indicator (0.1% w/v): Dissolve 0.1 g of this compound in 2.15 mL of 0.05 M NaOH and dilute to 100 mL with distilled water.
-
Phenolphthalein Indicator (0.1% w/v): Dissolve 0.1 g of phenolphthalein in 60 mL of 95% ethanol (B145695) and dilute to 100 mL with distilled water.
-
Methyl Orange Indicator (0.1% w/v): Dissolve 0.1 g of methyl orange in 100 mL of distilled water.
Titration Procedure
-
Pipette 25.00 mL of 0.1 M acetic acid into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the chosen indicator (this compound, phenolphthalein, or methyl orange) to the acetic acid solution.
-
Fill a 50 mL burette with standardized 0.1 M sodium hydroxide solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Titrate the acetic acid solution with the NaOH solution, swirling the flask continuously.
-
As the endpoint is approached, the indicator will show a transient color change. Add the NaOH dropwise until a permanent color change is observed.
-
Record the final burette reading.
-
Repeat the titration for each indicator to ensure reproducibility.
Visualizing the Advantage
The logical flow of selecting an appropriate indicator and the distinct behavior of this compound can be visualized through diagrams.
References
A Comparative Analysis of Sulfonephthalein Indicators for High-Precision Oceanographic pH Measurements
A critical evaluation of m-cresol (B1676322) purple, cresol (B1669610) red, and thymol (B1683141) blue for monitoring ocean acidification and other marine processes.
The precise measurement of seawater pH is fundamental to understanding a range of critical oceanographic processes, from monitoring the impacts of ocean acidification to assessing biological productivity. Sulfonephthalein indicators are the cornerstone of the highly accurate and precise spectrophotometric method for seawater pH determination. This guide provides a comparative analysis of the three most commonly used sulfonephthalein indicators in oceanography: m-cresol purple (mCP), cresol red (CR), and thymol blue (TB), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection and application.
Performance Characteristics at a Glance
The choice of indicator is dictated by the specific pH range of interest and the environmental conditions of the seawater being sampled. The following table summarizes the key performance characteristics of mCP, CR, and TB.
| Indicator | Optimal pH Range | pKa at 298.15 K & S=35 | Key Applications |
| m-Cresol Purple (mCP) | 7.4 - 9.0[1] | ~8.0[2][3] | General open ocean and coastal seawater pH measurements.[4][5][6] |
| Cresol Red (CR) | 7.0 - 8.8[7][8] | ~7.2-8.8 (transition range) | Oxygen minimum zones, hydrothermal vent fields, and laboratory studies with lower pH.[9] |
| This compound (TB) | 7.5 - 8.9[10] | ~8.0-9.0 (second dissociation) | Surface or shallow waters where photosynthesis may lead to higher pH values.[10][11][12] |
Experimental Protocol: Spectrophotometric pH Measurement
The determination of seawater pH using sulfonephthalein indicators follows a well-established spectrophotometric protocol. The method relies on the principle that the acidic and basic forms of the indicator have distinct light absorption spectra.[13] The ratio of the absorbance at two wavelengths corresponding to the peaks of the two forms is used to calculate the pH.
Apparatus:
-
High-quality spectrophotometer (double-beam is preferable for higher precision).[14]
-
Temperature-controlled spectrophotometer cell holder (regulated to ±0.1°C).[14]
-
10 cm path-length optical glass cells with stoppers.[14]
-
Micropipette for indicator addition.[14]
-
Thermostat bath.[14]
Procedure:
-
Sample Collection: Collect seawater samples from the desired depth using a Niskin bottle or other appropriate sampler and transfer them directly into the optical cell, ensuring no headspace remains.[14]
-
Temperature Equilibration: Bring the sample cell to a constant temperature (typically 25°C) in a thermostated compartment.[14]
-
Baseline Measurement: Place the cell in the spectrophotometer and measure the absorbance at three wavelengths: a non-absorbing wavelength (e.g., 730 nm for mCP) and the wavelengths of maximum absorbance for the acidic and basic forms of the indicator.[14][15]
-
Indicator Addition: Add a small, precise volume of the indicator solution to the seawater sample in the cell, replace the stopper, and mix thoroughly.[14] The amount of dye should be sufficient to produce absorbance values between 0.4 and 1.0 at both absorbance peaks.[14]
-
Absorbance Measurement: Return the cell to the spectrophotometer and remeasure the absorbances at the same three wavelengths.[14]
-
Calculation: Correct the measured absorbances for the baseline and any baseline shifts. The pH is then calculated using an equation that incorporates the ratio of the corrected absorbances, the dissociation constant (pKa) of the indicator at the measurement temperature and salinity, and the molar absorptivity ratios of the indicator species.[13][16]
The Critical Role of Indicator Purity
Commercial preparations of sulfonephthalein indicators can contain impurities that absorb light at the analytical wavelengths, leading to significant errors in pH measurements, with offsets as large as 0.01 pH units.[6][17][18] Therefore, for high-accuracy applications, it is strongly recommended to use purified indicators.[19][20][21] Purification is typically achieved using techniques like high-performance liquid chromatography (HPLC) or flash chromatography.[11][17][20]
Visualizing the Workflow and Relationships
To better understand the experimental process and the factors influencing the choice of indicator, the following diagrams are provided.
Caption: Experimental workflow for spectrophotometric pH measurement.
Caption: Logical relationship for selecting a sulfonephthalein indicator.
Conclusion
The selection of an appropriate sulfonephthalein indicator is a critical step in obtaining accurate and precise seawater pH data. While m-cresol purple is the most widely used indicator for general oceanographic applications, cresol red and this compound offer valuable alternatives for specific pH ranges encountered in diverse marine environments. For all applications demanding the highest quality data, the use of purified indicators is essential to minimize measurement uncertainties. The standardized spectrophotometric protocol, when carefully followed, provides a robust and reliable method for monitoring the changing chemistry of our oceans.
References
- 1. os.copernicus.org [os.copernicus.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dal.ca [dal.ca]
- 6. researchgate.net [researchgate.net]
- 7. wildchemicals.com [wildchemicals.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. "Purification and Characterization of this compound for Spectrophotometri" by Ellie Hudson-Heck and Robert H. Byrne [digitalcommons.usf.edu]
- 12. Purification and characterization of this compound for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goa-on.org [goa-on.org]
- 14. ioccp.org [ioccp.org]
- 15. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Spectrophotometric pH Measurements of Surface Seawater at In-situ Cond" by Huining Zhang and Robert H. Byrne [digitalcommons.usf.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "Impurities in Indicators Used for Spectrophotometric Seawater PH Measu" by Wensheng Yao, Xuewu Liu et al. [digitalcommons.usf.edu]
- 19. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 20. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 21. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
A Researcher's Guide: Selecting the Appropriate Indicator - Thymol Blue vs. Methyl Orange
For researchers, scientists, and drug development professionals, the precise determination of solution pH is paramount. Acid-base indicators are indispensable tools in this endeavor, with their selection being a critical step for accurate experimental outcomes. This guide provides an objective comparison of two common indicators, Thymol Blue and Methyl Orange, supported by experimental data and protocols to aid in making an informed choice for your specific application.
At a Glance: Key Property Comparison
A summary of the fundamental properties of this compound and Methyl Orange is presented below, allowing for a quick comparative assessment.
| Property | This compound | Methyl Orange |
| Chemical Name | Thymolsulfonephthalein | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate |
| Chemical Formula | C₂₇H₃₀O₅S | C₁₄H₁₄N₃NaO₃S |
| Appearance | Brownish-green or reddish-brown crystalline powder[1] | Orange powder or crystals[2] |
| pKa Value(s) | pKa1 ≈ 1.65, pKa2 ≈ 8.9[3][4] | pKa ≈ 3.47 (in water at 25°C)[5][6][7] |
| pH Transition Range(s) | 1.2 (Red) – 2.8 (Yellow) and 8.0 (Yellow) – 9.6 (Blue)[8][9] | 3.1 (Red) – 4.4 (Yellow)[2][5][10] |
| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions[1][9] | Soluble in water[11] |
Performance in Titration: A Comparative Overview
The choice of indicator is intrinsically linked to the type of acid-base titration being performed. The indicator's pH transition range must coincide with the steep pH change at the equivalence point of the titration.
| Titration Type | Recommended Indicator | Rationale |
| Strong Acid vs. Strong Base | Both can be suitable, but this compound's second transition is often preferred. | The equivalence point is at pH 7.0. This compound's 8.0-9.6 range is closer to this than Methyl Orange's 3.1-4.4 range.[12] |
| Strong Acid vs. Weak Base | Methyl Orange | The equivalence point will be in the acidic pH range. Methyl Orange's transition range (3.1-4.4) aligns well with this.[2][13] |
| Weak Acid vs. Strong Base | This compound (second transition) | The equivalence point will be in the basic pH range. This compound's 8.0-9.6 transition range is ideal for this scenario.[12][14] |
| Weak Acid vs. Weak Base | Neither is generally recommended. | The pH change at the equivalence point is gradual and may not be sharp enough for a distinct color change with either indicator.[2] |
Experimental Protocols
To ensure reproducible and accurate results, detailed experimental methodologies are crucial.
Protocol 1: Preparation of Indicator Solutions
Objective: To prepare standardized indicator solutions for use in titrations and pH determinations.
Materials:
-
This compound powder
-
Methyl Orange powder
-
Distilled or deionized water
-
Volumetric flasks (100 mL)
-
Analytical balance
Procedure for this compound (0.04% w/v):
-
Accurately weigh 0.04 g of this compound powder.
-
Dissolve the powder in 20 mL of 95% ethanol in a 100 mL volumetric flask.
-
Once dissolved, dilute to the 100 mL mark with distilled water.
-
Mix the solution thoroughly. Store in a labeled, sealed container.
Procedure for Methyl Orange (0.1% w/v):
-
Accurately weigh 0.1 g of Methyl Orange powder.
-
Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with distilled water.
-
Mix the solution thoroughly. Store in a labeled, sealed container.
Protocol 2: Determination of pH Transition Range
Objective: To experimentally verify the pH transition range of an indicator.
Materials:
-
Indicator solution (this compound or Methyl Orange)
-
Series of buffer solutions with known pH values spanning the expected transition range (e.g., for Methyl Orange, buffers from pH 2.8 to 4.6).[15]
-
Test tubes or a microplate reader
-
pH meter
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a small, equal volume of each buffer solution into a series of clean test tubes.
-
Add a few drops of the indicator solution to each test tube.
-
Gently agitate the tubes to ensure mixing.
-
Observe and record the color of the solution in each test tube against a white background.
-
The pH range over which the distinct color change occurs is the transition range of the indicator. For more precise measurements, a spectrophotometer can be used to measure the absorbance at the wavelength of maximum absorbance for each colored form of the indicator.[16][17]
Logical Workflow for Indicator Selection
The selection of an appropriate indicator is a logical process based on the experimental requirements. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting between this compound and Methyl Orange.
Concluding Remarks
Both this compound and Methyl Orange are effective pH indicators, but their optimal applications differ significantly. Methyl Orange is the indicator of choice for titrations where the equivalence point lies in the acidic range, such as with a strong acid and a weak base.[2][13] Conversely, the second transition of this compound is highly suitable for titrations with an equivalence point in the basic range, characteristic of a weak acid and a strong base titration.[12][14] this compound's dual-range capability also offers broader utility in various analytical and research contexts.[18][19] The selection should always be guided by the specific pH range of interest in the experiment to ensure the most accurate and reliable results.
References
- 1. This compound INDICATOR AR | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. gspchem.com [gspchem.com]
- 3. This compound | 76-61-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 7. Methyl orange - Wikipedia [en.wikipedia.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. CAS 76-61-9: this compound | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. macschem.us [macschem.us]
- 14. nbinno.com [nbinno.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gspchem.com [gspchem.com]
- 19. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Thymol Blue: A Guide for Laboratory Professionals
The safe and compliant disposal of Thymol Blue is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in both its solid form and as an indicator solution. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. When handling solid this compound powder, work in a well-ventilated area and avoid generating dust.[1] For solutions, particularly those containing flammable solvents like ethanol, all sources of ignition must be eliminated.
Disposal of Solid this compound
Solid this compound powder requires careful handling to prevent inhalation and environmental contamination.
Step-by-Step Disposal Protocol:
-
Collection: Carefully sweep or shovel up the solid this compound.[1] Use dry clean-up procedures and avoid generating dust.[1] If necessary, moisten the powder slightly with water to minimize airborne dust.
-
Containment: Place the collected powder into a clean, dry, sealable, and clearly labeled container.[1]
-
Waste Characterization: While some regulations may not classify pure this compound as a hazardous substance, it is crucial to consult your institution's environmental health and safety (EHS) office for a definitive waste characterization.[2][3]
-
Disposal Route:
-
Licensed Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal service to manage the disposal of the material.[2][4]
-
Local Regulations: Always consult with your state and local waste authorities for specific disposal guidelines in your area.[1]
-
Approved Sites: Disposal options may include incineration or burial at an approved site, as directed by local regulations.[1]
-
Disposal of this compound Indicator Solution
This compound indicator solutions are often prepared with solvents such as ethanol, which classifies them as flammable and potentially hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound solutions, particularly those containing ethanol, are typically considered flammable liquids (UN Number: 1993 for flammable liquid N.O.S. containing ethanol).[4]
-
Containment:
-
Storage: Store the waste container in a cool, well-ventilated area away from sources of ignition.[4][6]
-
Disposal: Arrange for the disposal of the container and its contents through your institution's EHS office or a licensed hazardous waste disposal company.[4][7][8][9] The disposal must be in accordance with all federal, state, and local environmental regulations.[4][7][8]
Spill Management for this compound Solutions:
In the event of a spill, immediately alert personnel in the area and remove all ignition sources.[9] Ventilate the area. Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[4] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8][9]
Summary of Disposal and Safety Data
For quick reference, the following table summarizes key information for the proper handling and disposal of this compound.
| Parameter | Solid this compound | This compound Indicator Solution (in Ethanol) |
| Primary Hazard | Potential for dust inhalation | Flammable liquid and vapor[7][9] |
| PPE | Safety glasses, gloves, lab coat | Safety glasses, gloves, lab coat, potential for respiratory protection[7] |
| Spill Cleanup | Sweep/shovel, avoid dust[1][2] | Absorb with inert material, use non-sparking tools[4][8][9] |
| Disposal Method | Licensed waste disposal service, incineration, or burial at an approved site[1][4] | Collection in a designated hazardous waste container for disposal by a licensed service[4][7] |
| "Down the Drain" Disposal | Not Recommended | Prohibited [3][5] |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when determining the appropriate disposal procedure for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. sdfine.com [sdfine.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lobachemie.com [lobachemie.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling Thymol Blue
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Thymol Blue.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Always wear safety glasses with side shields to protect against splashes.[1]
-
When there is a higher risk of splashing, such as when handling larger quantities or preparing solutions, chemical safety goggles are required.[1][2]
-
In situations with a significant splash hazard, a face shield should be worn in addition to safety goggles.
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[2][3] Nitrile or neoprene gloves are recommended for handling this compound.[4] It is critical to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A standard lab coat should be worn to protect street clothing and skin from contamination.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Respiratory Protection:
-
Respiratory protection is generally not required under normal use conditions with adequate ventilation.[5]
-
If handling the powder form of this compound results in the generation of dust, a NIOSH-approved respirator with a dust cartridge should be used to prevent inhalation.[6]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Conditions for Use |
| Eye/Face Protection | Safety glasses with side shields | Minimum requirement for all handling. |
| Chemical safety goggles | When preparing solutions or risk of splashing.[1][2] | |
| Face shield | In addition to goggles for significant splash hazards. | |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene) | Mandatory for all handling procedures.[4] |
| Lab coat | Required for all laboratory work. | |
| Closed-toe shoes | Standard requirement for laboratory safety. | |
| Respiratory Protection | NIOSH-approved respirator with dust cartridge | When handling powder and dust is generated.[6] |
Operational Plans for Safe Handling
Adhering to standardized operational procedures is key to minimizing risks in the laboratory.
General Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[7] A chemical fume hood is recommended, especially when working with the powder form.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7]
-
Container Management: Keep the container tightly closed when not in use.[3]
Spill Cleanup Procedures:
-
For Solid (Powder) Spills:
-
Evacuate unnecessary personnel from the immediate area.
-
Wear the appropriate PPE, including respiratory protection if dust is present.
-
Gently sweep or scoop up the spilled material, avoiding the generation of dust.[3]
-
Place the collected material into a clearly labeled, sealed container for disposal.[3][7]
-
Clean the spill area with soap and water.[3]
-
-
For Solution Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite, sand, or earth.
-
Collect the absorbed material into a labeled, sealed container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Method:
-
Disposal of this compound waste must be carried out in accordance with all applicable federal, state, and local regulations.
-
It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
-
In general, chemical waste like this compound may be incinerated in a licensed facility or disposed of in a designated hazardous waste landfill.[7] Do not pour this compound solutions down the drain unless specifically permitted by local regulations and your institution's EHS.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Chemical Formula | C₂₇H₃₀O₅S |
| Molar Mass | 466.59 g/mol [8] |
| Appearance | Brownish-green or reddish-brown crystalline powder[8] |
| Melting Point | 221–224 °C (430–435 °F; 494–497 K)[8][9] |
| Solubility in water | Insoluble[9] |
| Solubility | Soluble in alcohol, dilute alkali solutions, acetic acid, and aniline[8][9] |
| pH Indicator Range | pH 1.2 (red) to 2.8 (yellow) and pH 8.0 (yellow) to 9.6 (blue)[3][8] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
